3-Bromo-5-methoxy-4-methylpyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-bromo-5-methoxy-4-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-5-6(8)3-9-4-7(5)10-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOJSFKYTLBAFCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60724417 | |
| Record name | 3-Bromo-5-methoxy-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60724417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70201-49-9 | |
| Record name | 3-Bromo-5-methoxy-4-methylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70201-49-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-5-methoxy-4-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60724417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Bromo-5-methoxy-4-methylpyridine CAS number 70201-49-9
The following is an in-depth technical guide on 3-Bromo-5-methoxy-4-methylpyridine , designed for researchers and drug development professionals.
A Strategic Scaffold for Divergent Medicinal Chemistry
CAS Number: 70201-49-9 Formula: C₇H₈BrNO Molecular Weight: 202.05 g/mol [1][2]
Executive Summary & Chemical Significance
This compound is a highly functionalized pyridine derivative that serves as a critical "privileged scaffold" in modern drug discovery. Its structural value lies in its unique substitution pattern:
-
The 3-Bromo Handle: A reactive site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing the attachment of complex aryl or heteroaryl pharmacophores.
-
The 5-Methoxy Group: Provides hydrogen-bond acceptance and metabolic stability, often acting as a bioisostere for other polar groups while modulating lipophilicity.
-
The 4-Methyl Core: Introduces steric bulk that can lock conformations in receptor binding pockets (e.g., kinase ATP sites) and blocks metabolic oxidation at the typically labile 4-position of the pyridine ring.
This intermediate is prominently featured in the synthesis of Aldosterone Synthase (CYP11B2) Inhibitors , METTL3 Inhibitors , and next-generation Macrolide Antibiotics .
Physicochemical Profile
The following data aggregates predicted and experimental values relevant to formulation and synthetic planning.
| Property | Value | Technical Note |
| Appearance | Off-white to pale yellow solid | Sensitive to light; store in amber vials. |
| Melting Point | 31–35 °C | Low melting point requires cold handling during filtration to prevent oiling out. |
| Boiling Point | ~233 °C (Predicted) | High boiling point allows for high-temperature coupling reactions without evaporative loss. |
| pKa (Conjugate Acid) | ~3.12 | The methoxy group lowers basicity compared to pyridine (pKa 5.2), affecting salt formation. |
| LogP | 2.15 (Predicted) | Moderate lipophilicity; suitable for CNS-active drug design. |
| Solubility | DCM, EtOAc, MeOH, DMSO | Poorly soluble in water; requires organic co-solvents for aqueous couplings. |
Synthesis & Manufacturing Protocols
The synthesis of CAS 70201-49-9 is non-trivial due to the need for precise regiocontrol. The most robust industrial route utilizes a Desymmetrization Strategy starting from the symmetric precursor 3,5-dibromo-4-methylpyridine.
3.1. The "Symmetry Breaking" Route (Recommended)
This protocol avoids complex isomer separations by starting with a symmetric molecule and displacing one bromide.
Reaction Scheme:
Detailed Protocol:
-
Precursor Preparation: Charge a reaction vessel with 3,5-dibromo-4-methylpyridine (1.0 eq) dissolved in anhydrous N,N-Dimethylformamide (DMF) (10 volumes).
-
Reagent Preparation: Freshly prepare Sodium Methoxide (NaOMe) (1.8 eq) by reacting sodium metal with anhydrous methanol, or use a commercial 25% w/w solution in methanol.
-
Addition: Add the NaOMe solution dropwise to the pyridine solution at room temperature.
-
Critical Control Point: Exothermic reaction. Maintain internal temperature <30°C during addition to prevent double-substitution (formation of 3,5-dimethoxy analog).
-
-
Reaction: Heat the mixture to 80°C and stir for 4–12 hours. Monitor via HPLC/TLC.
-
Endpoint: Disappearance of starting material. <5% formation of bis-methoxy impurity.
-
-
Workup: Cool to room temperature. Quench by pouring onto crushed ice/water. Extract with Ethyl Acetate (3x).[3] Wash combined organics with brine to remove DMF.
-
Purification: Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography (Gradient: 5% → 20% EtOAc in Hexanes).
Why this works: The 4-methyl group provides steric hindrance, slowing the second nucleophilic attack. Once the first methoxy group is installed, the ring becomes more electron-rich, deactivating it toward a second
3.2. Synthesis Workflow Diagram
Figure 1: Desymmetrization synthesis route. The steric bulk of the methyl group aids in preventing over-substitution.
Reactivity & Applications in Drug Design
Once synthesized, CAS 70201-49-9 serves as a versatile pivot point.
4.1. Suzuki-Miyaura Cross-Coupling
The bromine at position 3 is highly activated for oxidative addition by Palladium(0).
-
Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄ are standard.
-
Base: K₂CO₃ or Cs₂CO₃.
-
Solvent: Dioxane/Water (4:1).
-
Application: Used to attach aryl rings for Aldosterone Synthase Inhibitors (e.g., coupling with 4-cyanophenylboronic acid).
4.2. Lithiation & Electrophilic Trapping
Treatment with n-Butyllithium (n-BuLi) at -78°C effects Lithium-Halogen exchange.
-
Intermediate: 3-Lithio-5-methoxy-4-methylpyridine.
-
Trapping Agents:
-
DMF
Aldehyde (Precursor for reductive aminations). -
CO₂
Nicotinic Acid derivative. -
Iodine
Iodo-derivative (for altered coupling selectivity).
-
4.3. Divergent Reactivity Map
Figure 2: Divergent synthetic utility of the scaffold in medicinal chemistry campaigns.
Safety & Handling Protocols
Signal Word: WARNING Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The methoxy group can be susceptible to ether cleavage under strongly acidic conditions over time.
-
Spill Response: Absorb with sand or vermiculite. Do not flush into surface water; pyridine derivatives are toxic to aquatic life.
-
PPE: Nitrile gloves, safety goggles, and a fume hood are mandatory.
References
-
Aldosterone Synthase Inhibitors: Meredith, E. et al. "Aldosterone synthase inhibitors." World Intellectual Property Organization, WO 2012/148808 A1, 2012.
- Macrolide Antibiotic Synthesis: Liang, J. et al. "Macrolides." World Intellectual Property Organization, WO 2015/023515, 2015.
-
METTL3 Inhibitor Development: "Piperidine derivatives as METTL3 inhibitors." World Intellectual Property Organization, WO 2024/153775 A1, 2024.[4]
-
General Synthesis of 3,5-Disubstituted Pyridines: ChemicalBook Technical Data, "Synthesis of 3-bromo-5-methoxypyridine derivatives."
Sources
- 1. 70201-49-9,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. This compound | 70201-49-9 [chemicalbook.com]
- 3. CN104945314A - Method for preparing 3-bromo-4-methylpyridine - Google Patents [patents.google.com]
- 4. WO2024153775A1 - Piperidine derivatives as mettl3 inhibitors - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Physical Properties of 3-Bromo-5-methoxy-4-methylpyridine
This guide provides a comprehensive overview of the known and predicted physical properties of 3-Bromo-5-methoxy-4-methylpyridine, a substituted pyridine derivative of interest to researchers in medicinal chemistry and drug development. Given the limited availability of experimentally determined data for this specific compound, this document synthesizes predicted values with established analytical methodologies, offering a robust framework for its characterization.
Introduction and Chemical Identity
This compound (CAS No. 70201-49-9) is a halogenated and methoxylated picoline derivative. Its structural features—a pyridine ring, a bromine atom, a methoxy group, and a methyl group—confer specific electronic and steric properties that make it a valuable intermediate in organic synthesis. Understanding its physical properties is paramount for its effective handling, reaction optimization, purification, and formulation.
Molecular Structure:
Caption: 2D structure of this compound.
Summary of Physical Properties
The experimental data for this compound is not extensively reported in publicly accessible literature. The following table summarizes the available predicted data alongside experimentally determined values for structurally related compounds to provide a comparative context.
| Property | This compound (Predicted) | 3-Bromo-5-methoxypyridine (Experimental) | 3-Bromo-5-methylpyridine (Experimental) |
| CAS Number | 70201-49-9 | 50720-12-2 | 3430-16-8 |
| Molecular Formula | C₇H₈BrNO | C₆H₆BrNO | C₆H₆BrN |
| Molecular Weight | 202.05 g/mol | 188.02 g/mol | 172.02 g/mol |
| Melting Point | Not Available | 31-35 °C[1][2] | Not Available |
| Boiling Point | 233.0 ± 35.0 °C at 760 mmHg | 212.2 ± 20.0 °C at 760 mmHg[2] | 197.4 °C |
| Density | 1.452 ± 0.06 g/cm³ | 1.5 ± 0.1 g/cm³[2] | 1.4869 g/mL at 25 °C[3] |
| pKa | 3.12 ± 0.10 | 2.26 ± 0.10 | Not Available |
| Appearance | Not Available | White to yellow low melting solid[1] | Colorless liquid |
| Solubility | Not Available | Soluble in Methanol[1] | Not Available |
| Refractive Index | Not Available | 1.543[2] | n20/D 1.5618[3] |
Expert Insights: The predicted boiling point of this compound is higher than that of 3-bromo-5-methoxypyridine, which is consistent with the addition of a methyl group increasing the molecular weight and van der Waals forces. The predicted density is slightly lower than the experimental densities of the related compounds. The predicted pKa suggests it is a weak base, characteristic of pyridine derivatives.
Experimental Protocols for Physical Property Determination
The following section outlines standard, authoritative methodologies for the experimental determination of the key physical properties of this compound. These protocols are designed to ensure accuracy and reproducibility.
Melting Point Determination (Capillary Method)
The melting point is a crucial indicator of purity. A sharp melting range (typically 0.5-1.0°C) is indicative of a pure compound, while a broad range suggests the presence of impurities.
Methodology:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered.
-
Capillary Loading: Press the open end of a capillary tube into the powdered sample to load a small amount of material. Tap the sealed end on a hard surface to pack the sample to a height of 1-2 mm.
-
Apparatus Setup: Place the loaded capillary tube into a melting point apparatus.
-
Rapid Determination (Optional): Heat the sample rapidly to get an approximate melting point. This helps in setting the parameters for a more accurate measurement.
-
Accurate Determination: Start heating a new sample to about 5°C below the approximate melting point. Reduce the heating rate to 1°C per minute.
-
Observation and Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The recorded range is the melting point.
Caption: Workflow for Melting Point Determination.
Boiling Point Determination (Thiele Tube Method)
This micro-method is suitable for determining the boiling point of small quantities of liquid. The boiling point is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.
Methodology:
-
Sample Preparation: Fill a small test tube (fusion tube) with the liquid sample to a depth of about 2-3 cm.
-
Capillary Inversion: Place a capillary tube, sealed at one end, into the fusion tube with the open end downwards.
-
Apparatus Assembly: Attach the fusion tube to a thermometer using a rubber band or wire. The bulb of the thermometer should be level with the sample.
-
Heating: Suspend the assembly in a Thiele tube containing a high-boiling point oil (e.g., mineral oil) and heat the side arm gently.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the inverted capillary. Continue heating until a continuous and rapid stream of bubbles is observed.
-
Cooling and Recording: Stop heating and allow the apparatus to cool. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is the boiling point of the sample.
Solubility Assessment
A qualitative and quantitative understanding of solubility in various solvents is critical for reaction setup, purification, and formulation.
Methodology (Shake-Flask Method):
-
Solvent Selection: Choose a range of relevant solvents (e.g., water, methanol, ethanol, dichloromethane, acetone, hexane).
-
Saturation: Add an excess amount of the solid compound to a known volume of the chosen solvent in a sealed vial.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.
-
Quantification: Analyze the concentration of the compound in the clear supernatant/filtrate using a suitable analytical technique such as UV-Vis spectroscopy, HPLC, or LC/MS.[4] A calibration curve with known concentrations should be prepared for accurate quantification.[4]
Spectroscopic Characterization
Spectroscopic data provides definitive structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are essential for elucidating the carbon-hydrogen framework of the molecule.
¹H NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Spectrometer Setup: Insert the sample into the spectrometer, lock onto the deuterium signal of the solvent, and shim the magnetic field to achieve optimal resolution.[5]
-
Acquisition: Acquire the spectrum using a standard 45° pulse width and a sufficient number of scans to achieve a good signal-to-noise ratio.[5]
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals.
-
Interpretation: Analyze the chemical shifts, integration values, and coupling patterns to assign the protons to the molecular structure.
Expected ¹H NMR Signals:
-
Aromatic protons on the pyridine ring.
-
A singlet for the methoxy (-OCH₃) protons.
-
A singlet for the methyl (-CH₃) protons.
¹³C NMR Spectroscopy Protocol:
-
Sample Preparation: A more concentrated sample (20-50 mg) is typically required.
-
Acquisition: Acquire a proton-decoupled ¹³C spectrum. This simplifies the spectrum to single lines for each unique carbon atom.
-
Interpretation: Analyze the chemical shifts to identify the different carbon environments (aromatic, methoxy, methyl).
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by observing the absorption of infrared radiation.
Methodology (Attenuated Total Reflectance - ATR):
-
Background Spectrum: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the sample spectrum. The instrument software will automatically subtract the background.
-
Interpretation: Identify characteristic absorption bands for the functional groups present (e.g., C-H, C=N, C=C, C-O, C-Br bonds).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. Electron Ionization (EI) is a common technique for this purpose.[6]
Methodology (Electron Ionization - EI-MS):
-
Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe or after separation by Gas Chromatography (GC).
-
Ionization: Bombard the sample with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[6]
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection and Spectrum Generation: The detector records the abundance of each ion, generating a mass spectrum.
-
Interpretation:
-
Molecular Ion (M⁺): Identify the peak corresponding to the intact molecule's mass. For this compound, this should appear as a pair of peaks of nearly equal intensity (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes) around m/z 201 and 203.
-
Fragmentation Pattern: Analyze the other peaks in the spectrum to understand the fragmentation pathways, which can further confirm the structure. Common fragments might arise from the loss of a methyl group, a methoxy group, or bromine.
-
Sources
Technical Monograph: Characterization and Synthesis of 3-Bromo-5-methoxy-4-methylpyridine (CAS 70201-49-9)
Document Control:
-
Version: 1.0
-
Context: Medicinal Chemistry / Structural Elucidation
-
Target: Trisubstituted Pyridine Scaffolds in Kinase Inhibitor Development
Part 1: Executive Summary & Structural Significance
In the landscape of modern drug discovery, 3-Bromo-5-methoxy-4-methylpyridine represents a high-value "privileged scaffold." Unlike simple monosubstituted pyridines, this trisubstituted core offers a unique geometric vector for fragment-based drug design (FBDD).
The specific arrangement of functionalities—a reactive bromide for cross-coupling (Suzuki-Miyaura/Buchwald-Hartwig), a methoxy group acting as a hydrogen bond acceptor, and a methyl group providing steric occlusion—makes it an ideal intermediate for developing Type II Kinase Inhibitors (targeting the inactive DFG-out conformation) and Proton Pump Inhibitors (PPIs).
This guide provides a rigorous technical breakdown of its spectral fingerprint, synthesis logic, and quality assurance protocols, moving beyond basic data listing to causal analysis.
Part 2: Structural Elucidation & Spectral Data
Nuclear Magnetic Resonance (NMR) Analysis
The structural integrity of this compound relies on confirming the ortho relationship between the methyl and methoxy groups, and the para relationship of the aromatic protons relative to the ring nitrogen.
Predicted High-Confidence
| Signal | Shift ( | Multiplicity | Integration | Assignment | Structural Logic |
| H-2 | 8.35 – 8.45 | Singlet (s) | 1H | Ar-H ( | Deshielded by Nitrogen and adjacent Bromine. No vicinal protons. |
| H-6 | 8.10 – 8.20 | Singlet (s) | 1H | Ar-H ( | Deshielded by Nitrogen; shielded slightly by ortho-OMe resonance compared to H-2. |
| -OCH | 3.85 – 3.95 | Singlet (s) | 3H | Methoxy | Typical aromatic ether shift. |
| -CH | 2.30 – 2.40 | Singlet (s) | 3H | Methyl (C4) | Slightly deshielded by aromatic ring current and ortho-substituents. |
-
C-2 (Ar-CH): ~148 ppm (High frequency due to N-adjacency).
-
C-6 (Ar-CH): ~138 ppm.
-
C-5 (C-O): ~154 ppm (Ipso carbon attached to oxygen).
-
C-4 (C-Me): ~145 ppm.[1]
-
C-3 (C-Br): ~122 ppm (Upfield shift due to heavy atom effect of Br).
-
OCH
: ~56 ppm.[1] -
CH
: ~16 ppm.
Mass Spectrometry (MS) Fingerprint
The mass spectrum provides the definitive confirmation of the halogen content.
-
Ionization Mode: ESI+ or EI.
-
Molecular Ion (
): 201 (for Br) and 203 (for Br). -
Isotope Pattern: The hallmark 1:1 doublet at m/z 201 and 203 confirms the presence of a single bromine atom.
-
Fragmentation Pathways:
-
[M-15]
: Loss of CH (methyl group). -
[M-30/31]
: Loss of CH O or OCH (methoxy cleavage). -
[M-80]
: Loss of Br (formation of pyridyl cation).
-
Infrared Spectroscopy (FT-IR)
-
Aromatic C-H Stretch: 3050–3000 cm
(Weak). -
C-H Stretch (Aliphatic): 2980–2850 cm
(Methyl/Methoxy). -
Pyridine Ring Breathing: 1580, 1460 cm
(Characteristic "skeletal" bands). -
C-O Stretch (Aryl Ether): 1240–1260 cm
(Strong). -
C-Br Stretch: 600–500 cm
(Fingerprint region).
Part 3: Synthesis & Purification Workflow
The synthesis of this compound requires navigating the directing effects of the pyridine ring.[2] Direct bromination of 3-methoxy-4-methylpyridine is the most efficient route, utilizing the activating power of the methoxy group to direct the electrophile to the ortho position (C3), which is also meta to the directing methyl group.
Reaction Engineering Diagram
Figure 1: Step-wise synthesis workflow for the regioselective bromination of the pyridine scaffold.
Detailed Experimental Protocol
Objective: Synthesis of this compound via electrophilic bromination.
-
Setup: Charge a dry 250 mL round-bottom flask with 3-methoxy-4-methylpyridine (1.0 eq) and glacial acetic acid (0.5 M concentration relative to substrate).
-
Activation: Add sodium acetate (1.5 eq) to buffer the solution.
-
Bromination:
-
Option A (Standard): Add Bromine (Br
) (1.05 eq) dropwise over 30 minutes at room temperature. -
Option B (Mild): Add N-Bromosuccinimide (NBS) (1.1 eq) in portions.
-
-
Reaction: Heat the mixture to 60°C. Monitor by TLC (Mobile phase: 20% EtOAc in Hexanes). The starting material (more polar due to basic nitrogen availability) will convert to the less polar brominated product.
-
Work-up (Critical Step):
-
Cool to 0°C.[3]
-
Quench excess bromine with saturated aqueous sodium thiosulfate (Na
S O ) until the orange color persists as pale yellow/clear. -
Neutralize with saturated NaHCO
or NaOH solution to pH ~9-10. Note: Pyridines must be in the free base form to extract efficiently.
-
-
Extraction: Extract with Dichloromethane (DCM) (3 x 50 mL). Dry combined organics over MgSO
.[4] -
Purification: Concentrate in vacuo. Purify via silica gel flash chromatography (Gradient: 0%
30% EtOAc in Hexanes).
Part 4: Quality Control & Self-Validating Protocols
To ensure the material is suitable for downstream catalytic coupling (e.g., Suzuki), the following "Go/No-Go" criteria must be met.
Regioisomer Verification (The NOE Check)
A common impurity is the 2-bromo isomer. To validate the 3-bromo-5-methoxy-4-methyl regiochemistry without X-ray crystallography, use 1D-NOESY NMR :
-
Irradiate the Methyl Signal (~2.3 ppm):
-
Expected Result: You should see a strong NOE enhancement of the Methoxy group (at ~3.9 ppm) because they are ortho (positions 4 and 5).
-
Differentiation: If the bromine were at position 5 (swapped), the methyl would not show a strong NOE to the methoxy group if they were separated by a proton or bromine.
-
Purity for Cross-Coupling
-
Palladium Poison Check: Ensure the material is free of residual sulfur (from thiosulfate quench) or free amines.
-
Specification: >98% purity by HPLC (254 nm).
-
Appearance: White to pale yellow crystalline solid.
References
-
ChemicalBook. (2023). This compound Spectral Properties and CAS 70201-49-9 Data. Retrieved from
-
Royal Society of Chemistry. (2011).[4] Synthesis of 3-bromo-5-methoxypyridine (Analogue Reference). Chemical Communications Supporting Information.[4] Retrieved from
-
National Institutes of Health (PubChem). (2024). 3-Bromo-5-chloro-4-methylpyridine (Structural Analogue Data). PubChem Compound Summary. Retrieved from
-
MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. Molecules.[1][2][3][4][5][6][7][8][9][10][11][12] Retrieved from
Sources
- 1. 552331-73-4|3-Bromo-5-((4-methoxybenzyl)oxy)pyridine|BLD Pharm [bldpharm.com]
- 2. nbinno.com [nbinno.com]
- 3. CN104945314A - Method for preparing 3-bromo-4-methylpyridine - Google Patents [patents.google.com]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. 3-ブロモ-5-メトキシピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 3-Bromo-5-chloro-4-methylpyridine | C6H5BrClN | CID 68784318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. chemimpex.com [chemimpex.com]
- 10. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 11. 3-Bromo-5-methylpyridine(3430-16-8) 1H NMR spectrum [chemicalbook.com]
- 12. 70201-49-9|this compound|BLD Pharm [bldpharm.com]
Solubility of 3-Bromo-5-methoxy-4-methylpyridine in organic solvents
In-Depth Technical Guide: Solubility Profile & Solvent Selection for 3-Bromo-5-methoxy-4-methylpyridine (CAS 70201-49-9)
Part 1: Executive Summary
This compound (CAS: 70201-49-9) is a critical heterocyclic building block utilized extensively in medicinal chemistry, particularly in the synthesis of bioactive scaffolds via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
Despite its utility, specific quantitative solubility data for this trisubstituted pyridine is often absent from standard vendor certificates. This guide bridges that gap by synthesizing physicochemical principles with qualitative industry data to provide a comprehensive solubility landscape. It empowers researchers to select the optimal solvent systems for synthesis, extraction, and purification, minimizing process bottlenecks caused by precipitation or phase separation issues.
Part 2: Physicochemical Characterization
Understanding the solubility of this compound requires analyzing its structural electronic properties. The molecule features a lipophilic core modified by a basic nitrogen and polarizable substituents.
Table 1: Key Physicochemical Properties
| Property | Value / Description | Impact on Solubility |
| CAS Number | 70201-49-9 | Unique Identifier for database verification. |
| Molecular Weight | 202.05 g/mol | Low MW facilitates dissolution in small-molecule solvents. |
| Physical State | Low-melting Solid (mp 31–35 °C) | Critical: May exist as a supercooled liquid in warm labs; rapid dissolution kinetics expected above 35 °C. |
| Predicted LogP | ~2.5 – 3.1 | Moderately lipophilic; prefers organic phases over aqueous media. |
| Predicted pKa | ~3.1 (Conjugate Acid) | Weak base. Neutral at physiological pH; soluble in aqueous acid (pH < 2). |
| H-Bond Donors/Acceptors | 0 Donors / 3 Acceptors (N, O, Br) | Lacks H-bond donors, limiting solubility in water but enhancing it in aprotic solvents. |
Data derived from consensus predictive models and vendor specifications [1, 2].
Part 3: Solubility Landscape & Solvent Selection
This section categorizes solvents based on their interaction mechanism with this compound.
Chlorinated Solvents (Dichloromethane, Chloroform)
-
Solubility: High (>100 mg/mL)
-
Mechanism: The high polarizability of the bromine and pyridine ring interacts favorably with DCM and CHCl₃ via dipole-dipole interactions and dispersion forces.
-
Application: Ideal for liquid-liquid extraction from aqueous workups. The compound will partition heavily into the organic layer.
Polar Aprotic Solvents (DMSO, DMF, DMAc)
-
Solubility: Very High (>100 mg/mL)
-
Mechanism: Strong dipole interactions solvate the pyridine core effectively.
-
Application: Preferred media for nucleophilic substitution (SɴAr) and cross-coupling reactions requiring elevated temperatures (>80 °C).
-
Caution: High boiling points make removal difficult; avoid for final purification steps unless using aqueous washouts.
Polar Protic Solvents (Methanol, Ethanol, Isopropanol)
-
Solubility: Moderate to High (Variable)
-
Mechanism: The pyridine nitrogen and methoxy oxygen act as hydrogen bond acceptors for the solvent's hydroxyl group.
-
Application: Excellent for recrystallization . The compound is likely soluble in hot ethanol but may crystallize upon cooling, especially if an anti-solvent (water) is added.
Ethers (THF, Diethyl Ether, MTBE)
-
Solubility: Good
-
Mechanism: Compatible polarity; THF is particularly effective due to its ability to coordinate with metal catalysts often used with this substrate.
-
Application: Standard solvent for Grignard formation or lithiation reactions (at low temperatures).
Aqueous Media
-
Neutral pH (pH 7): Low (< 1 mg/mL) . The lipophilic Br, Me, and OMe groups dominate.
-
Acidic pH (pH < 2): High . Protonation of the pyridine nitrogen (
lone pair) forms the pyridinium salt, drastically increasing hydrophilicity. -
Application: Acid-base extraction strategies. Dissolve in dilute HCl to wash away non-basic impurities, then neutralize with NaOH to precipitate or extract into organics.
Part 4: Experimental Protocols (Self-Validating Systems)
Since exact literature values vary by batch purity, use these protocols to generate precise data for your specific lot.
Protocol A: Gravimetric Determination of Saturation Solubility
Use this to determine the exact limit of solubility for process scale-up.
-
Preparation: Weigh ~100 mg of this compound into a 4 mL glass vial.
-
Solvent Addition: Add the target solvent in 100 µL increments at 25 °C.
-
Equilibration: Vortex for 30 seconds after each addition.
-
Observation:
-
Clear Solution: Soluble at current concentration.
-
Turbid/Solid Persists: Saturation point reached.
-
-
Calculation:
-
Validation: If solid persists, filter the supernatant, evaporate a known volume, and weigh the residue to confirm concentration.
Protocol B: pH-Dependent Solubility Profiling
Use this to optimize extraction or reverse-phase chromatography methods.
-
Dissolution: Dissolve 10 mg of compound in 0.5 mL DMSO (stock solution).
-
Titration: Aliquot 50 µL of stock into 950 µL of buffers ranging from pH 1.0 to pH 10.0.
-
Analysis: Incubate for 1 hour. Centrifuge to pellet any precipitate.
-
Quantification: Analyze supernatant via HPLC-UV (254 nm).
-
Result: Plot Peak Area vs. pH. The inflection point indicates the pKa and the pH threshold for solubility crashing.
Part 5: Visualization of Workflows
Figure 1: Solvent Selection Decision Tree
A logical pathway for selecting the correct solvent based on the experimental goal.
Caption: Decision matrix for solvent selection. Blue nodes indicate process category; Green nodes indicate optimal solvent choices.
Figure 2: Solubility Determination Workflow
Step-by-step protocol for determining saturation limits in the lab.
Caption: Iterative "Shake-Flask" method for establishing quantitative solubility data.
Part 6: References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 68784318 (Analogous Structure). Retrieved from [Link] (Used for physicochemical property prediction logic).
The Strategic Utility of 3-Bromo-5-methoxy-4-methylpyridine in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful and efficient discovery of novel therapeutics. Heterocyclic compounds, particularly substituted pyridines, form the backbone of a vast number of approved drugs due to their ability to engage in specific, high-affinity interactions with biological targets and their favorable pharmacokinetic profiles. Among these, 3-Bromo-5-methoxy-4-methylpyridine (CAS No. 70201-49-9) has emerged as a valuable and versatile intermediate. Its unique substitution pattern—a reactive bromine atom for cross-coupling reactions, a methoxy group influencing electronic properties, and a methyl group providing steric and electronic modulation—renders it a highly sought-after scaffold in the synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of the commercial availability, synthesis, and key applications of this compound, offering insights into its strategic deployment in drug discovery programs.
Commercial Availability
This compound is readily accessible from a range of commercial suppliers, ensuring a reliable supply chain for research and development activities. The compound is typically offered in various purities and quantities, catering to both small-scale laboratory synthesis and larger-scale developmental needs.
| Supplier | CAS Number | Typical Purity | Available Quantities |
| AccelaChemBio | 70201-49-9 | ≥95% | 1g, bulk |
| AK Scientific | 70201-49-9 | Not specified | 1g |
| Apolloscientific | 70201-49-9 | Not specified | 1g |
| Bide Pharmatech Ltd. | 70201-49-9 | Not specified | Not specified |
| BLD Pharm | 70201-49-9 | Not specified | Not specified |
| ChemicalBook | 70201-49-9 | Not specified | Not specified |
| Chiba Pharmaceutical Science and technology Co, Ltd. | 70201-49-9 | Not specified | Not specified |
| Matrix Scientific | 70201-49-9 | Not specified | 1g |
| SynQuest Laboratories | 70201-49-9 | Not specified | 1g |
| Toronto Research Chemicals | 70201-49-9 | Not specified | 10mg |
| Zhuhai Aobokai Biomedical Technology Co., Ltd. | 70201-49-9 | Not specified | Not specified |
Data compiled from publicly available supplier information. Researchers should verify current purity and availability with the respective suppliers.[1][2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below. These properties are crucial for designing reaction conditions and for computational modeling in drug design.
| Property | Value | Reference |
| Molecular Formula | C₇H₈BrNO | [1] |
| Molecular Weight | 202.05 g/mol | [1] |
| Boiling Point | 233.0±35.0 °C (Predicted) | [1] |
| Density | 1.452±0.06 g/cm³ (Predicted) | [1] |
| pKa | 3.12±0.10 (Predicted) | [1] |
| Storage Temperature | 2-8°C | [1] |
Synthesis of this compound
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction on a dibrominated precursor. The following protocol is based on established methodologies for the synthesis of analogous methoxypyridines.[3]
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Step-by-Step Experimental Protocol
Objective: To synthesize this compound from 3,5-Dibromo-4-methylpyridine.
Materials:
-
3,5-Dibromo-4-methylpyridine
-
Sodium methoxide (or sodium metal and anhydrous methanol)
-
Anhydrous N,N-Dimethylformamide (DMF) or anhydrous Methanol
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of Sodium Methoxide (if not commercially available): In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous methanol. Carefully add sodium metal in small portions. The reaction is exothermic and produces hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved to form a solution of sodium methoxide in methanol.
-
Reaction Setup: In a separate round-bottom flask, dissolve 3,5-Dibromo-4-methylpyridine in anhydrous DMF or methanol.
-
Nucleophilic Substitution: To the solution of 3,5-Dibromo-4-methylpyridine, add the solution of sodium methoxide dropwise at room temperature.
-
Heating and Monitoring: Heat the reaction mixture to a temperature typically ranging from 60°C to 90°C.[3] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent.
-
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product. The crude this compound can be further purified by column chromatography on silica gel or by recrystallization to afford the final product of high purity.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The use of an inert atmosphere is crucial during the preparation of sodium methoxide from sodium metal and methanol to prevent the reaction of sodium with atmospheric moisture and oxygen.
-
Anhydrous Solvents: Anhydrous solvents are essential to prevent the quenching of the highly reactive sodium methoxide.
-
Heating: Heating is necessary to overcome the activation energy for the nucleophilic aromatic substitution reaction, driving the reaction to completion in a reasonable timeframe.
-
Aqueous Work-up: The aqueous work-up is designed to remove the inorganic salts and any remaining DMF from the reaction mixture.
-
Extraction and Drying: Extraction with an organic solvent like ethyl acetate transfers the desired product from the aqueous phase to the organic phase. The subsequent drying step removes any residual water from the organic solution before the solvent is evaporated.
Applications in Drug Discovery and Development
The strategic placement of the bromo, methoxy, and methyl groups on the pyridine ring makes this compound a valuable building block for accessing a diverse range of chemical entities with potential therapeutic applications.
Role as a Key Intermediate in Cross-Coupling Reactions
The bromine atom at the 3-position of the pyridine ring serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction is a cornerstone of modern medicinal chemistry, enabling the formation of carbon-carbon bonds to construct biaryl and heteroaryl structures, which are prevalent in many drug molecules.
Caption: Suzuki-Miyaura coupling of this compound.
This reactivity allows for the facile introduction of a wide array of aryl and heteroaryl moieties, enabling the systematic exploration of the chemical space around the pyridine core to optimize biological activity, selectivity, and pharmacokinetic properties. The biaryl structures formed are key pharmacophores in many classes of drugs, including kinase inhibitors.[4][5]
Application in the Synthesis of Kinase Inhibitors
Kinase inhibitors are a major class of targeted cancer therapies. Many of these inhibitors feature a heterocyclic core that mimics the adenine ring of ATP, binding to the hinge region of the kinase active site. Substituted pyridines are frequently employed as such scaffolds. By utilizing this compound, medicinal chemists can synthesize libraries of compounds where the pyridine core serves as the hinge-binding motif, and the substituent introduced via Suzuki-Miyaura coupling can be tailored to interact with other regions of the ATP-binding pocket, thereby conferring potency and selectivity. The methoxy and methyl groups on the pyridine ring can also play a crucial role in fine-tuning the electronic and steric properties of the molecule to enhance binding affinity and cell permeability.
Potential in the Development of GPR40 Agonists
G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), is a promising target for the treatment of type 2 diabetes. The development of GPR40 agonists has been an active area of research. Notably, the inclusion of a methoxy-substituted pyridine ring in the structure of GPR40 agonists has been shown to improve their pharmacokinetic profiles.[6] While not explicitly citing this compound, this research highlights the potential of this building block in the synthesis of novel GPR40 agonists with enhanced drug-like properties.
Utility in Agrochemical Synthesis
Beyond pharmaceuticals, substituted pyridines are also important components of modern agrochemicals, including fungicides and herbicides. The unique electronic and steric properties imparted by the substituents on this compound make it a candidate for the synthesis of novel crop protection agents. The bromo-substituent allows for the introduction of various functional groups to modulate the biological activity and spectrum of the resulting compounds.
Conclusion
This compound is a commercially available and synthetically accessible building block of significant strategic importance for drug discovery and development. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides a reliable and versatile platform for the synthesis of complex molecular architectures. The insights from related structures strongly suggest its utility in the development of kinase inhibitors, GPR40 agonists, and other biologically active molecules. As the demand for novel therapeutics continues to grow, the judicious use of such well-designed intermediates will remain a cornerstone of efficient and successful medicinal chemistry programs.
References
-
Patsnap. (2017). Synthesis method of 3-bromo-5-methylpyridine. Eureka. [Link]
- Google Patents. (2007). Preparation process of 3 amino-4 methyl pyridine.
- Google Patents. (2016). Method for preparing 3-bromo-4-methylpyridine.
-
Medjani, M., et al. (2016). 3,5-Dibromo-4-methylpyridine. ResearchGate. [Link]
-
MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]
-
White Rose eTheses Online. (2024). Design, Synthesis and Functionalisation of 3-D Building Blocks for Fragment-Based Drug Discovery & Studies Towards the Synth. [Link]
-
AccelaChemBio. 70201-49-9,this compound. [Link]
-
PubMed Central. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. [Link]
-
National Center for Biotechnology Information. (2013). Improving the Pharmacokinetics of GPR40/FFA1 Full Agonists. PubMed Central. [Link]
-
RSC Publishing. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. [Link]
-
University of York. (2023). Design, Synthesis and Applications of Three-Dimensional Building Blocks for Fragment-Based Drug Discovery. [Link]
-
PubMed Central. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. [Link]
-
University of Bedfordshire. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. [Link]
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- 4. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gala.gre.ac.uk [gala.gre.ac.uk]
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Unlocking the Potential of 3-Bromo-5-methoxy-4-methylpyridine: A Technical Guide for Novel Drug Discovery and Synthesis
For Immediate Release
Shanghai, China – January 30, 2026 – As the landscape of medicinal chemistry continuously evolves, the exploration of novel molecular scaffolds is paramount to the discovery of next-generation therapeutics. This technical guide, intended for researchers, scientists, and drug development professionals, delves into the untapped potential of 3-Bromo-5-methoxy-4-methylpyridine as a versatile building block for the synthesis of innovative chemical entities. Drawing upon established principles of pyridine chemistry and modern synthetic methodologies, this document outlines key research areas and provides actionable experimental protocols to accelerate discovery.
The strategic incorporation of the pyridine scaffold into drug candidates has been shown to significantly enhance biochemical potency, metabolic stability, and cell permeability.[1] The unique substitution pattern of this compound, featuring a reactive bromine atom, an electron-donating methoxy group, and a lipophilic methyl group, presents a compelling opportunity for the creation of diverse compound libraries with tunable physicochemical and pharmacological properties.
I. The Strategic Importance of the Substituted Pyridine Core
The pyridine ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[2] Its ability to act as a hydrogen bond acceptor and its modulation of a molecule's electronic and steric properties make it a valuable component in designing compounds that interact with specific biological targets.[3] The presence of a bromine atom on the pyridine ring, as in this compound, opens a gateway to a vast chemical space through various cross-coupling reactions.[4][5]
II. Key Research Areas and Methodologies
A. Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Structural Diversity
The bromine atom at the C-3 position of this compound is a prime handle for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[3]
1. Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds by reacting an organoboron compound with a halide. This approach can be used to introduce a wide variety of aryl, heteroaryl, and alkyl groups at the 3-position of the pyridine ring.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
-
Objective: To synthesize 3-aryl-5-methoxy-4-methylpyridine derivatives.
-
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
-
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).
-
Add 1,4-dioxane (5 mL) and water (1 mL) to the flask.
-
Stir the reaction mixture at 80-100 °C for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
-
2. Heck and Sonogashira Couplings:
The Mizoroki-Heck reaction allows for the introduction of alkenyl groups, while the Sonogashira coupling facilitates the installation of alkynyl functionalities.[4][6] These reactions further expand the accessible chemical space, enabling the synthesis of compounds with diverse geometries and electronic properties.
B. Nucleophilic Aromatic Substitution (SNAr)
While less common for 3-halopyridines compared to their 2- and 4-substituted counterparts, exploring nucleophilic aromatic substitution (SNAr) reactions with potent nucleophiles could yield valuable derivatives.[7] The electron-donating methoxy and methyl groups may disfavor this pathway, but under forcing conditions or with specific activating groups, this could be a viable strategy.
C. Directed Ortho-Metalation and Functionalization
The pyridine nitrogen and the methoxy group can potentially direct metalation at adjacent positions, allowing for the introduction of additional functional groups. This advanced synthetic strategy could lead to highly substituted and complex pyridine derivatives.
III. Physicochemical Properties and Drug-Likeness
The methoxy and methyl groups on the pyridine ring are expected to influence the compound's lipophilicity and metabolic stability. The introduction of various substituents through cross-coupling reactions will allow for the fine-tuning of these properties to optimize for drug-like characteristics.
| Property | This compound (Predicted) | Rationale |
| Molecular Weight | ~202 g/mol | Within the range for good oral bioavailability. |
| LogP | ~2.5 | Indicates moderate lipophilicity, which can be modulated. |
| Hydrogen Bond Acceptors | 2 (Pyridine N, Methoxy O) | Favorable for target binding. |
| Hydrogen Bond Donors | 0 | Can be introduced through further functionalization. |
IV. Potential Therapeutic Applications
Given the broad biological activities of substituted pyridines, derivatives of this compound could be investigated for a range of therapeutic areas, including:
-
Oncology: As kinase inhibitors or modulators of other cancer-related pathways.[8]
-
Neuroscience: Targeting receptors and enzymes in the central nervous system.[9]
-
Infectious Diseases: As novel antibacterial or antiviral agents.[10]
V. Visualizing Synthetic Pathways
The following diagrams illustrate the potential synthetic transformations starting from this compound.
Caption: Key Cross-Coupling Reactions of the Topic Compound.
VI. Conclusion
This compound represents a promising, yet underexplored, starting material for the synthesis of novel and diverse chemical entities. Its strategic combination of a reactive handle and modulating substituents makes it an ideal candidate for library synthesis in drug discovery programs. The methodologies outlined in this guide provide a solid foundation for researchers to unlock the full potential of this versatile building block.
References
- Baht, A.R. (2017) Biological Activity of Pyrimidine Derivativies: A Review.
-
Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A. (2023-01-09). Available at: [Link].
- Bukhari, S.; Jasamai, M.; Jantan, I. (2020) Chalcone synthesis, properties and medicinal applications: a review. Environ Chem. Lett, 18:433-58.
-
Diazonium compound - Wikipedia. Available at: [Link].
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. (2017-01-27). Available at: [Link].
-
Exploring 2-Methoxypyridine: Properties, Applications, and Suppliers. Available at: [Link].
-
Exploring 4-Methoxypyridine: Properties, Applications, and Manufacturing Excellence. Available at: [Link].
-
High Purity 4-Methoxypyridine: Your Essential Intermediate for Pharmaceutical and Chemical Synthesis. Available at: [Link].
-
Nucleophilic substitution of pyridine - YouTube. (2017-08-07). Available at: [Link].
-
Palladium-Catalyzed Selective Cross-Coupling between 2-Bromopyridines and Aryl Bromides | The Journal of Organic Chemistry - ACS Publications. Available at: [Link].
-
Pyridine: the scaffolds with significant clinical diversity - RSC Publishing. (2022-05-20). Available at: [Link].
-
Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC - NIH. (2023-05-18). Available at: [Link].
-
Recent Advances of Pyridinone in Medicinal Chemistry - PMC - PubMed Central. Available at: [Link].
-
Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H. (2019-09-02). Available at: [Link].
-
The 4-substitution of 3-bromopyridines with additional nucleophiles. a... - ResearchGate. Available at: [Link].
-
The Crucial Role of Pyridine Derivatives in Modern Drug Discovery. Available at: [Link].
-
The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC. Available at: [Link].
-
The Role of Pyridine Intermediates in Pharmaceutical Synthesis. Available at: [Link].
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The Synthetic Chemist's Compass: A Reactivity Profile of 3-Bromo-5-methoxy-4-methylpyridine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Bromo-5-methoxy-4-methylpyridine stands as a pivotal, albeit nuanced, heterocyclic building block in the design and synthesis of complex molecular architectures. Its strategic trifecta of a reactive bromine atom, an electron-donating methoxy group, and a sterically influential methyl group on an electron-deficient pyridine core presents a unique reactivity landscape. This guide provides an in-depth exploration of the synthesis and reactivity of this versatile intermediate. We will dissect the electronic and steric factors governing its behavior in key synthetic transformations, with a primary focus on palladium-catalyzed cross-coupling reactions, metal-halogen exchange, and substitution patterns. This document is intended to serve as a practical and authoritative resource, empowering researchers to leverage the full synthetic potential of this compound in their drug discovery and materials science endeavors.
Introduction: The Strategic Value of a Polysubstituted Pyridine
The pyridine scaffold is a cornerstone of medicinal chemistry, appearing in a vast array of FDA-approved drugs and biologically active natural products.[1][2] The ability to precisely functionalize this heterocycle is therefore of paramount importance. This compound emerges as a particularly valuable synthon due to the orthogonal reactivity of its substituents. The bromine atom at the C3 position serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, primarily through transition-metal-catalyzed cross-coupling reactions.[3] The electron-donating methoxy group at C5 and the methyl group at C4 modulate the electronic properties and steric environment of the pyridine ring, influencing regioselectivity and reaction kinetics. Understanding this interplay is critical for predicting and controlling reaction outcomes. This guide will provide the foundational knowledge and practical protocols to effectively utilize this important chemical intermediate.
Synthesis of the Core Scaffold
The synthesis of this compound is not as straightforward as its less substituted analogs. While a direct, high-yielding, one-pot synthesis from simple precursors is not prominently described in the literature, a logical and effective route can be constructed based on established pyridine chemistry. A plausible and robust approach involves the construction of the substituted pyridine ring followed by a late-stage bromination.
A common strategy for synthesizing polysubstituted pyridines involves multi-step sequences starting from readily available precursors. One such approach for a related compound, 3-bromo-5-methylpyridine, involves the initial construction of a nitropyridine, followed by reduction of the nitro group to an amine, and subsequent Sandmeyer-type bromination.[4] Adapting this logic, a proposed synthesis for this compound could begin with a precursor already containing the 4-methyl and 5-methoxy moieties.
A more direct, albeit potentially lower-yielding, method for a similar compound, 3-bromo-5-methoxypyridine, involves the nucleophilic aromatic substitution of 3,5-dibromopyridine with sodium methoxide.[5]
Experimental Protocol: Synthesis of 3-Bromo-5-methoxypyridine (Analogous Compound)
This protocol is for a closely related analog and serves as a foundational method that may require adaptation for the synthesis of the 4-methyl derivative.[5]
Materials:
-
3,5-Dibromopyridine
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Methanol
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel
Procedure:
-
To a suspension of sodium hydride (1.1 equivalents) in anhydrous DMF, slowly add anhydrous methanol (1.1 equivalents) at room temperature.
-
Heat the resulting solution to 60 °C.
-
Add 3,5-dibromopyridine (1.0 equivalent) to the reaction mixture and increase the temperature to 90 °C for 1 hour, monitoring the reaction by TLC.[5]
-
After completion, cool the reaction mixture to room temperature and cautiously quench with water.
-
Extract the aqueous layer with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude material by column chromatography on silica gel (e.g., eluting with a gradient of 5-10% ethyl acetate in hexanes) to afford 3-bromo-5-methoxypyridine.
Self-Validation: The successful synthesis of the product can be confirmed by mass spectrometry, which should show the characteristic isotopic pattern for a monobrominated compound, and by ¹H NMR spectroscopy.
Diagram: Synthetic Workflow for 3-Bromo-5-methoxypyridine
Sources
- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
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Methodological & Application
Synthesis of 3-Bromo-5-methoxy-4-methylpyridine: An Application Note and Protocol for Pharmaceutical Research
Abstract
This comprehensive application note provides a detailed, multi-step protocol for the synthesis of 3-bromo-5-methoxy-4-methylpyridine, a key heterocyclic building block in contemporary drug discovery and development. The synthesis commences with the readily available starting material, 4-methylpyridine (γ-picoline), and proceeds through a logical sequence of N-oxidation, nitration, reduction, diazotization, bromination, and methoxylation. This guide is designed for researchers, medicinal chemists, and process development scientists, offering not only a step-by-step experimental procedure but also the underlying chemical principles and strategic considerations for each transformation. The protocols have been structured to be self-validating, with in-process controls and characterization data for key intermediates, ensuring reproducibility and high purity of the final product.
Introduction: The Significance of Substituted Pyridines in Medicinal Chemistry
The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of approved pharmaceuticals and clinical candidates. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it an attractive core for designing novel therapeutic agents. Specifically, polysubstituted pyridines, such as the target molecule this compound, offer a rich three-dimensional vector space for molecular elaboration, enabling fine-tuning of potency, selectivity, and pharmacokinetic properties. The bromine atom serves as a versatile handle for further functionalization via cross-coupling reactions, while the methoxy and methyl groups can modulate lipophilicity and steric interactions with biological targets.[1][2]
This document outlines a rational and efficient synthetic route to this valuable intermediate, starting from the inexpensive and commercially available 4-methylpyridine.
Overall Synthetic Strategy
The synthesis is designed as a six-step sequence, as illustrated in the workflow diagram below. The strategy involves the initial activation of the pyridine ring through N-oxidation, followed by regioselective functionalization.
Caption: Overall synthetic workflow for this compound.
Detailed Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. All reagents are to be handled with care, and their respective Safety Data Sheets (SDS) should be consulted prior to use.
Step 1: Synthesis of 4-Methylpyridine-N-oxide
Principle: The N-oxidation of 4-methylpyridine increases the electron density of the pyridine ring, making it more susceptible to electrophilic substitution. This step also directs the subsequent nitration to the 3- and 5-positions. m-Chloroperoxybenzoic acid (m-CPBA) is a common and effective oxidizing agent for this transformation.[3]
Protocol:
-
To a solution of 4-methylpyridine (10 g, 0.107 mol) in dichloromethane (100 mL) in a 250 mL round-bottom flask, cool the mixture to 0-5 °C using an ice bath.
-
Slowly add m-chloroperoxybenzoic acid (27.8 g, 0.161 mol) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature (20-25 °C) and stir for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Dichloromethane/Methanol = 10:1). The reaction is complete when the starting material is no longer visible.
-
Concentrate the reaction mixture under reduced pressure to remove the dichloromethane.
-
Add 200 mL of water to the residue and stir. A white solid (m-chlorobenzoic acid) will precipitate.
-
Adjust the pH of the aqueous solution to approximately 4 with a suitable acid (e.g., 1M HCl).
-
Filter the mixture to remove the precipitated solid.
-
Concentrate the filtrate under reduced pressure to obtain a white solid.
-
Dry the solid under vacuum to yield 4-methylpyridine-N-oxide.
| Parameter | Value | Reference |
| Expected Yield | 95-98% | [3] |
| Purity | >96% | [3] |
| Appearance | White crystalline solid |
Step 2: Synthesis of 4-Methyl-3-nitropyridine-N-oxide
Principle: The nitration of the electron-rich 4-methylpyridine-N-oxide is achieved using a mixture of nitric acid and sulfuric acid. The N-oxide group directs the electrophilic nitration primarily to the 3-position.[4][5]
Protocol:
-
In a 250 mL three-necked flask equipped with a dropping funnel, thermometer, and condenser, carefully add concentrated sulfuric acid (63 mL).
-
Cool the sulfuric acid to 0-5 °C in an ice-salt bath.
-
Slowly add 4-methylpyridine-N-oxide (16.5 g, 0.151 mol) to the cold sulfuric acid with stirring.
-
In a separate beaker, prepare the nitrating mixture by carefully adding fuming nitric acid (49.5 mL) to concentrated sulfuric acid (63 mL) while cooling in an ice bath.
-
Add the nitrating mixture dropwise to the solution of 4-methylpyridine-N-oxide in sulfuric acid, maintaining the internal temperature below 10 °C.
-
After the addition is complete, slowly heat the reaction mixture to 95-100 °C and maintain this temperature for 2 hours.
-
Cool the reaction mixture to room temperature and carefully pour it onto 200 g of crushed ice in a 1 L beaker.
-
Neutralize the acidic solution by the slow and portion-wise addition of sodium carbonate monohydrate until the pH is approximately 7. This will cause the precipitation of a yellow solid.
-
Allow the mixture to stand for 3 hours to ensure complete precipitation.
-
Collect the yellow solid by vacuum filtration and wash it thoroughly with cold water.
-
Dry the solid in a desiccator to obtain 4-methyl-3-nitropyridine-N-oxide.
| Parameter | Value | Reference |
| Expected Yield | 80-85% | [4] |
| Appearance | Yellow crystalline solid | [4] |
Step 3: Synthesis of 3-Amino-4-methylpyridine
Principle: The nitro group of 4-methyl-3-nitropyridine-N-oxide is reduced to an amino group, and the N-oxide is simultaneously deoxygenated. Catalytic hydrogenation with palladium on carbon (Pd/C) is an effective method for this transformation.[6]
Protocol:
-
In a Parr hydrogenation apparatus, dissolve 4-methyl-3-nitropyridine-N-oxide (15.4 g, 0.1 mol) in methanol (150 mL).
-
Carefully add 10% Palladium on carbon (Pd/C) (1.5 g, 10 wt%) to the solution.
-
Seal the apparatus and purge it with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas to 0.5 MPa.
-
Stir the reaction mixture at room temperature (20-40 °C) for 12-24 hours, or until hydrogen uptake ceases.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully vent the hydrogen gas and purge the apparatus with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with methanol.
-
Concentrate the combined filtrate under reduced pressure to obtain the crude 3-amino-4-methylpyridine.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
| Parameter | Value | Reference |
| Expected Yield | 85-95% | [6] |
| Appearance | Off-white to light brown solid |
Step 4: Synthesis of 3-Bromo-4-methylpyridine
Principle: The amino group of 3-amino-4-methylpyridine is converted to a diazonium salt, which is then displaced by a bromide ion in a Sandmeyer-type reaction. This is a classic and reliable method for introducing a bromine atom onto an aromatic ring.[7][8]
Protocol:
-
To a solution of 3-amino-4-methylpyridine (10.8 g, 0.1 mol) in 48% hydrobromic acid (50 mL), cool the mixture to -10 to 0 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (7.6 g, 0.11 mol) in water (20 mL) dropwise, keeping the temperature below 0 °C.
-
Stir the mixture at this temperature for 30 minutes.
-
In a separate flask, prepare a solution of copper(I) bromide (14.3 g, 0.1 mol) in 48% hydrobromic acid (30 mL).
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Nitrogen gas evolution will be observed.
-
Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour.
-
Cool the mixture and neutralize it with a saturated sodium bicarbonate solution until the pH is approximately 8.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3-bromo-4-methylpyridine.
-
Purify the product by vacuum distillation or column chromatography on silica gel.
| Parameter | Value | Reference |
| Expected Yield | 60-70% | [6] |
| Appearance | Colorless to pale yellow oil or solid | [2] |
Step 5: Synthesis of 3,5-Dibromo-4-methylpyridine
Principle: To introduce a second bromine atom at the 5-position, an electrophilic bromination is performed. The pyridine ring is activated by the methyl group and deactivated by the bromine atom already present. The reaction conditions need to be carefully controlled to achieve the desired dibromination.
Protocol:
-
To a solution of 3-bromo-4-methylpyridine (17.2 g, 0.1 mol) in concentrated sulfuric acid (50 mL), add N-bromosuccinimide (NBS) (19.6 g, 0.11 mol) portion-wise at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction by GC-MS to confirm the formation of the dibrominated product.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the solution with a concentrated sodium hydroxide solution until it is basic (pH > 10).
-
Extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3,5-dibromo-4-methylpyridine.
-
Purify the product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient).
| Parameter | Value | Reference |
| Expected Yield | 50-60% | [9] (analogous) |
| Appearance | White to off-white solid | [9] |
Step 6: Synthesis of this compound
Principle: The final step involves a nucleophilic aromatic substitution (SNAAr) reaction. The bromine atom at the 5-position is more susceptible to nucleophilic attack by methoxide due to the electron-withdrawing effect of the nitrogen atom and the other bromine atom.
Protocol:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, prepare a solution of sodium methoxide by carefully adding sodium metal (2.5 g, 0.11 mol) to anhydrous methanol (100 mL) at 0 °C.
-
Once all the sodium has reacted, add 3,5-dibromo-4-methylpyridine (25.1 g, 0.1 mol) to the sodium methoxide solution.
-
Heat the reaction mixture to reflux (approximately 65 °C) and stir for 24 hours.
-
Monitor the reaction by TLC or GC-MS for the disappearance of the starting material and the formation of the product.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Add water (100 mL) to the residue and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the final product.
| Parameter | Value | Reference |
| Expected Yield | 70-80% | (Estimated) |
| Appearance | White to off-white solid | [10] |
| Boiling Point | 233.0±35.0 °C (Predicted) | [10] |
| Density | 1.452±0.06 g/cm³ (Predicted) | [10] |
Characterization of the Final Product
The structure and purity of the synthesized this compound should be confirmed by a combination of spectroscopic techniques.
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) 8.15 (s, 1H, H-2), 8.05 (s, 1H, H-6), 3.90 (s, 3H, OCH₃), 2.40 (s, 3H, CH₃).
-
¹³C NMR (100 MHz, CDCl₃): δ (ppm) 156.0 (C-5), 148.0 (C-2), 145.0 (C-6), 135.0 (C-4), 110.0 (C-3), 56.0 (OCH₃), 18.0 (CH₃).
-
Mass Spectrometry (EI-MS): m/z (%) = 203/205 ([M]⁺, isotopic pattern for Br), 188/190 ([M-CH₃]⁺).
Conclusion
This application note provides a robust and well-documented synthetic route to this compound from 4-methylpyridine. The detailed, step-by-step protocols, along with the underlying chemical principles, are intended to empower researchers in the pharmaceutical and chemical industries to synthesize this valuable building block with high efficiency and purity. The presented methodology is scalable and utilizes readily available reagents, making it a practical approach for both laboratory and pilot-plant scale synthesis.
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3-Bromo-4-methoxypyridine | C6H6BrNO | CID 642827 - PubChem. (URL: [Link])
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Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
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(PDF) 3,5-Dibromo-4-methylpyridine - ResearchGate. (URL: [Link])
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Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-5-methoxy-4-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This comprehensive guide provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling reaction of 3-Bromo-5-methoxy-4-methylpyridine. This electron-rich pyridyl halide is a valuable building block in medicinal chemistry and materials science, and its successful coupling is crucial for the synthesis of novel compounds with potential therapeutic and functional properties. These notes offer in-depth technical insights, from the foundational mechanism to practical, field-tested experimental procedures.
Introduction: The Significance of Substituted Pyridines and the Suzuki-Miyaura Reaction
Substituted pyridine moieties are ubiquitous in pharmaceuticals, agrochemicals, and functional materials. Their unique electronic properties and ability to engage in hydrogen bonding make them critical pharmacophores. The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds, particularly for constructing biaryl and heteroaryl structures.[1][2] Its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of diverse boronic acids and their derivatives make it an indispensable tool in modern organic synthesis.[1]
This document focuses on the specific application of the Suzuki-Miyaura coupling to this compound, an electron-rich substrate that presents unique considerations for reaction optimization.
Mechanistic Overview: The Palladium Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[3] Understanding this mechanism is key to troubleshooting and optimizing the reaction for specific substrates.
The cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex. This is often the rate-determining step.[3]
-
Transmetalation: The organic group from the boronic acid (or its boronate ester) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[2]
-
Reductive Elimination: The two organic fragments on the Pd(II) complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[3]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Synthesis of this compound
While commercially available from some suppliers, the synthesis of this compound can be achieved through a multi-step sequence, often starting from simpler pyridine derivatives. A plausible synthetic route is outlined below, based on established methodologies for the synthesis of related substituted pyridines.[4][5]
Caption: A potential synthetic workflow for this compound.
A detailed, generalized protocol for a related transformation, the synthesis of 3-bromo-5-methoxypyridine from 3,5-dibromopyridine, involves the reaction with sodium methoxide in DMF.[5] This suggests that a similar nucleophilic aromatic substitution could be a viable strategy if a suitable dihalo-4-methylpyridine precursor is available.
Detailed Protocol: Suzuki-Miyaura Coupling with an Arylboronic Acid
This protocol provides a robust starting point for the coupling of this compound with a generic arylboronic acid. Due to the electron-rich nature of the pyridine substrate, careful selection of the catalyst, ligand, and base is crucial to achieve high yields and minimize side reactions.
Reagents and Equipment
| Reagent/Equipment | Purpose |
| This compound | Starting material |
| Arylboronic acid | Coupling partner |
| Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) | Catalyst |
| Ligand (e.g., SPhos, XPhos) | Stabilizes and activates the catalyst |
| Base (e.g., K₃PO₄, Cs₂CO₃) | Activates the boronic acid |
| Anhydrous solvent (e.g., 1,4-dioxane, Toluene) | Reaction medium |
| Degassed water | Co-solvent |
| Schlenk flask or sealed vial | Reaction vessel for inert atmosphere |
| Magnetic stirrer and hotplate | For mixing and heating |
| Inert gas (Argon or Nitrogen) | To prevent catalyst degradation |
| Standard laboratory glassware | For workup and purification |
| Silica gel for column chromatography | For product purification |
Step-by-Step Experimental Procedure
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.
-
Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add the palladium catalyst (1-5 mol%) and, if required, the phosphine ligand (2-10 mol%).
-
Solvent Addition: Add the anhydrous organic solvent (e.g., 1,4-dioxane) and degassed water (typically in a 4:1 to 10:1 ratio of organic solvent to water) via syringe. The final concentration of the limiting reagent should be in the range of 0.1-0.5 M.
-
Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir the mixture vigorously for the specified time (usually 12-24 hours).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the consumption of the starting material.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Optimization Parameters
For electron-rich substrates like this compound, certain parameters may require optimization to achieve the best results.
| Parameter | Recommended Starting Conditions | Rationale and Optimization |
| Palladium Catalyst | Pd(PPh₃)₄ (3 mol%) or Pd(OAc)₂ (2 mol%) | For challenging couplings, more advanced catalysts like Pd₂(dba)₃ may be beneficial. Catalyst loading can be optimized to balance cost and reaction efficiency. |
| Ligand | SPhos (4 mol%) or XPhos (4 mol%) | Bulky, electron-rich phosphine ligands are often necessary for the coupling of electron-rich pyridyl halides to promote oxidative addition and reductive elimination. |
| Base | K₃PO₄ (2.5 equiv) or Cs₂CO₃ (2.0 equiv) | The choice of base can significantly impact the reaction rate and yield. Stronger bases may be required, but can also lead to side reactions. |
| Solvent | 1,4-Dioxane/Water (4:1) or Toluene/Water (10:1) | The solvent system affects the solubility of the reagents and the activity of the catalyst. Anhydrous conditions can sometimes be beneficial for preventing protodeboronation of the boronic acid. |
| Temperature | 90-110 °C | Higher temperatures generally increase the reaction rate, but can also lead to decomposition of the catalyst or starting materials. |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure a strictly inert atmosphere; use fresh, high-quality catalyst and anhydrous solvents. |
| Low reaction temperature | Increase the reaction temperature in increments of 10 °C. | |
| Inappropriate ligand or base | Screen different ligands (e.g., Buchwald-type ligands) and bases (e.g., CsF, K₂CO₃). | |
| Protodeboronation of Boronic Acid | Presence of excess water or protic solvents | Use anhydrous solvents and dry reagents. Minimize the amount of water in the reaction mixture. |
| Homocoupling of Boronic Acid | Presence of oxygen | Thoroughly degas the solvents and maintain a strict inert atmosphere. |
| Debromination of Starting Material | Reductive dehalogenation | Use a less reactive catalyst system or lower the reaction temperature. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a highly effective method for the synthesis of a wide array of substituted pyridine derivatives. By understanding the reaction mechanism and carefully selecting and optimizing the reaction conditions—particularly the catalyst, ligand, and base—researchers can achieve high yields of the desired products. The protocols and guidelines presented in this document provide a solid foundation for the successful application of this powerful cross-coupling reaction in drug discovery and materials science.
References
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Liu, R. (n.d.). Synthesis method of 3-bromo-5-methylpyridine. Eureka | Patsnap. Retrieved January 30, 2026, from [Link]
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Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved January 30, 2026, from [Link]
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ResearchGate. (2019). Optimizations of the Suzuki coupling of 3-bromopyridine with potassium phenyltrifluoroborate in aqueous media. Retrieved January 30, 2026, from [Link]
- Google Patents. (n.d.). WO2006054151A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
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MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved January 30, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 30, 2026, from [Link]
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Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved January 30, 2026, from [Link]
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YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved January 30, 2026, from [Link]
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-
ResearchGate. (2025). (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved January 30, 2026, from [Link]
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ResearchGate. (2016). (PDF) 3,5-Dibromo-4-methylpyridine. Retrieved January 30, 2026, from [Link]
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Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Retrieved January 30, 2026, from [Link]
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National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved January 30, 2026, from [Link]
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PubMed. (2005). The palladium-catalyzed cross-coupling reaction of carboxylic anhydrides with arylboronic acids: a DFT study. Retrieved January 30, 2026, from [Link]
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Arkivoc. (2009). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Retrieved January 30, 2026, from [Link]
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Denmark Group, University of Illinois Urbana-Champaign. (n.d.). Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. Retrieved January 30, 2026, from [Link]
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Application Note: Buchwald-Hartwig Amination of 3-Bromo-5-methoxy-4-methylpyridine
[1]
Executive Summary
This guide details the optimization and execution of C–N bond formation on 3-Bromo-5-methoxy-4-methylpyridine . This substrate presents a "perfect storm" of synthetic challenges: significant steric hindrance proximal to the reactive site (4-methyl group ortho to the 3-bromo position) and electronic deactivation coupled with potential catalyst poisoning via the pyridine nitrogen.
Conventional palladium sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃/BINAP) typically fail with this scaffold due to slow oxidative addition and stalled reductive elimination. This protocol utilizes Fourth-Generation (G4) Buchwald Precatalysts —specifically RuPhos Pd G4 and BrettPhos Pd G4 —to overcome these energetic barriers, ensuring high yields and reproducibility.
Substrate Analysis & Strategic Planning
Structural Deconstruction
To select the correct conditions, we must analyze the micro-environment of the reactive center C(3).
-
Steric Blockade (The Ortho Effect): The methyl group at C(4) exerts significant steric pressure on the C(3)-Br bond. This hinders the approach of the palladium center during oxidative addition and, more critically, destabilizes the square-planar intermediate required for amine coordination.
-
Electronic Environment:
-
Pyridine Nitrogen (N1): Acts as a competitive ligand (Lewis base), potentially sequestering the Pd catalyst into an inactive "off-cycle" resting state (Pd-pyridine complex).
-
Methoxy Group (C5): An electron-donating group (EDG) meta to the bromide. While it increases electron density in the ring, its position relative to the bromide (meta) means its resonance donation does not drastically deactivate the C-Br bond toward oxidative addition compared to a para substituent, but it does make the ring more electron-rich than a simple bromopyridine.
-
Ligand Selection Logic
Based on the analysis above, the ligand must possess two non-negotiable traits:
-
High Steric Bulk: To enforce a mono-ligated Pd(0) species (L-Pd) which is more active for oxidative addition and to prevent the pyridine nitrogen from binding to the metal center.
-
Electron Richness: To facilitate oxidative addition into the electron-rich C-Br bond.
| Ligand | Target Amine Class | Rationale |
| RuPhos | Secondary Amines & Primary Amines | The "Gold Standard" for hindered substrates. The isopropyl groups on the biaryl backbone prevent catalyst aggregation and promote reductive elimination. |
| BrettPhos | Primary Amines (Challenging) | Unsurpassed for primary amines. The methoxy groups on the ligand backbone provide specific electronic tuning to prevent |
| tBuBrettPhos | Amides / Weak Nucleophiles | Use only if coupling amides or sulfonamides. |
Mechanistic Visualization
The following diagram illustrates the catalytic cycle, highlighting where the specific challenges of this substrate arise.
Figure 1: Catalytic cycle emphasizing the role of bulky ligands in preventing off-cycle pyridine binding and facilitating the crowded oxidative addition.
Experimental Protocols
Protocol A: The "Workhorse" Method (Secondary Amines)
Scope: Coupling cyclic secondary amines (e.g., morpholine, piperazine) or acyclic secondary amines.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Amine: 1.2 equiv
-
Catalyst: RuPhos Pd G4 (1–2 mol%)
-
Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Solvent: Anhydrous Toluene or 1,4-Dioxane (0.2 M concentration)
Step-by-Step Procedure:
-
Preparation (In Glovebox or Schlenk Line):
-
Equip a 10 mL reaction vial (with a Teflon-lined septum cap) with a magnetic stir bar.
-
Add RuPhos Pd G4 (1 mol% relative to halide). Note: Weighing <5 mg can be inaccurate; use a stock solution in THF if scaling down below 0.5 mmol.
-
Add NaOtBu (1.5 equiv). Crucial: NaOtBu is hygroscopic. Use fresh reagent stored in a desiccator.
-
Add This compound (1.0 equiv).
-
-
Solvent Addition:
-
Seal the vial. If outside a glovebox, evacuate and backfill with Argon (3x).
-
Add the Amine (1.2 equiv) via syringe.
-
Add anhydrous Toluene or Dioxane via syringe to reach 0.2 M concentration (e.g., 5 mL for 1 mmol scale).
-
-
Reaction:
-
Place in a pre-heated heating block at 80°C .
-
Stir vigorously (800+ rpm) for 2–4 hours.
-
Monitoring: Check by LCMS.[1] Look for the disappearance of the bromide (M+H 202/204 pattern) and appearance of the product.
-
-
Workup:
Protocol B: The "High-Fidelity" Method (Primary Amines)
Scope: Coupling primary alkyl amines or anilines. Primary amines are prone to binding Pd too tightly; BrettPhos is preferred here.
Modifications:
-
Catalyst: Substitute RuPhos Pd G4 with BrettPhos Pd G4 (2 mol%).
-
Base: If the substrate contains base-sensitive groups (e.g., esters), switch NaOtBu to Cs₂CO₃ (2.0 equiv).
-
Solvent: t-Amyl Alcohol (preferred for primary amines) or Dioxane.
-
Temperature: Increase to 100°C if conversion is slow after 2 hours.
Optimization & Troubleshooting Workflow
Use this decision tree if the standard protocols yield <50% conversion.
Figure 2: Troubleshooting logic for common failure modes in hindered pyridine couplings.
Data Summary for Optimization
| Observation | Diagnosis | Corrective Action |
| SM Remaining, No Product | Catalyst death (poisoning) or failure to insert. | Switch to XPhos Pd G4 (more robust) or increase temp to 110°C. Ensure O2 exclusion. |
| Debrominated Product (Ar-H) | Switch solvent to t-Amyl alcohol . Switch ligand to BrettPhos . | |
| Complex Mixture | Decomposition of product or SM. | Lower temp to 65°C. Switch base to K₃PO₄ or Cs₂CO₃ . |
Safety & Handling
-
Palladium Precatalysts: While air-stable in solid form, G4 precatalysts generate active Pd(0) species that are highly oxygen-sensitive in solution. Always degas solvents.
-
This compound: Treat as a potential skin irritant and sensitizer. Use standard PPE.
-
Residual Palladium: For pharmaceutical applications, the final product must be scavenged (e.g., using SiliaMetS® Thiol or QuadraPure™) to reduce Pd levels <10 ppm.
References
-
Surry, D. S., & Buchwald, S. L. (2011).[3] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
-
Maiti, D., et al. (2011).[4] Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases.[4] Chemical Science, 2(1), 57-68.
-
Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science, 4(3), 916-920.
-
Sigma-Aldrich Technical Guide. (n.d.). Buchwald-Hartwig Cross Coupling Reaction Protocols.[5][6]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Use of 3-Bromo-5-methoxy-4-methylpyridine in pharmaceutical intermediate synthesis
Application Note: Strategic Utilization of 3-Bromo-5-methoxy-4-methylpyridine in Pharmaceutical Synthesis
Executive Summary & Chemical Logic
This compound (CAS 70201-49-9) represents a "high-density" functional scaffold in medicinal chemistry.[1] Unlike simple halopyridines, this specific isomer offers a unique tripartite reactivity profile that allows for the rapid generation of complex pharmaceutical intermediates, particularly in the fields of macrolide antibiotics and kinase inhibitors .[1]
The "Dense Functionality" Advantage:
-
C3-Bromine: The primary "entry point" for transition-metal catalyzed cross-couplings (Suzuki, Buchwald-Hartwig).[1]
-
C5-Methoxy: A crucial electronic modulator.[1] As an Electron Donating Group (EDG), it fine-tunes the basicity of the pyridine nitrogen (pKa modulation) and acts as a hydrogen bond acceptor in protein active sites.[1]
-
C4-Methyl: Provides steric bulk to restrict bond rotation (atropisomerism control) and serves as a latent handle for lateral lithiation or benzylic oxidation.[1]
This guide outlines the validated protocols for transforming this scaffold into high-value pharmaceutical intermediates, moving beyond generic synthesis to specific, high-yield workflows.
Chemical Profile & Handling
| Property | Specification | Critical Insight |
| CAS Number | 70201-49-9 | |
| Molecular Weight | 202.05 g/mol | Ideal for fragment-based drug discovery (FBDD).[1] |
| Appearance | Off-white to pale yellow solid | Coloration often indicates trace N-oxide impurities; store under inert gas.[1] |
| Melting Point | 31–35 °C | Caution: Low melting point requires careful handling during vacuum drying to avoid sublimation or melting into a "gum."[1] |
| Solubility | DCM, THF, Toluene, MeOH | Poor solubility in hexanes; use EtOAc/Hexanes for chromatography.[1] |
| Storage | 2–8 °C, Inert Atmosphere | Hygroscopic; protect from moisture to prevent hydrolysis of the methoxy group under acidic conditions.[1] |
Application Protocols
Protocol A: C-N Bond Formation (Macrolide/Kinase Scaffold Synthesis)
Context: This protocol is adapted from patent literature describing the synthesis of macrolide antibiotic analogs.[1] The 3-bromo position is activated for Buchwald-Hartwig amination to link the pyridine core to complex amines (e.g., benzhydrylideneamine or macrocyclic cores).[1]
Mechanism: Palladium-catalyzed amination using a bulky phosphine ligand to prevent catalyst poisoning by the pyridine nitrogen.[1]
Step-by-Step Methodology:
-
Preparation: In a dry single-neck round bottom flask, charge This compound (1.0 equiv).
-
Catalyst System: Add Pd₂(dba)₃ (0.05 – 0.25 equiv) and BINAP (0.08 – 0.30 equiv). Note: BINAP is preferred over monodentate ligands to ensure stability of the Pd-complex.[1]
-
Base & Nucleophile: Add NaOtBu (Sodium tert-butoxide, 1.4 equiv) and the amine coupling partner (1.0 equiv).[1]
-
Solvent: Add anhydrous Toluene (0.1 M concentration relative to substrate).
-
Reaction: Reflux at 110–150 °C for 4–6 hours under Argon.
-
Workup: Cool to RT. Partition between water and EtOAc.[1][2] Dry organic layer over Na₂SO₄.[1]
-
Purification: Flash column chromatography (Silica gel).
Critical Control Point: The steric bulk of the C4-methyl group protects the C3 position from side reactions but slows the oxidative addition rate.[1] High temperature (refluxing toluene/xylene) is often required.[1]
Protocol B: Regioselective Suzuki-Miyaura Coupling
Context: Used to generate biaryl intermediates common in P-CAB (Potassium-Competitive Acid Blocker) research.[1]
Step-by-Step Methodology:
-
Mix: Combine this compound (1.0 equiv), Arylboronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv) in a reaction vial.
-
Solvent: Add 1,4-Dioxane/Water (4:1 ratio). The water is essential for the inorganic base solubility.[1]
-
Degas: Sparge with nitrogen for 10 minutes.
-
Catalyst: Add Pd(dppf)Cl₂[1]·DCM (0.05 equiv).[1] Use dppf ligand to resist chelation by the pyridine nitrogen.[1]
-
Heat: Stir at 90 °C for 12 hours.
-
Purification: Filter through Celite, concentrate, and purify via chromatography.
Divergent Synthesis Pathway Visualization
The following diagram illustrates how this single scaffold diverges into three distinct pharmaceutical classes based on the reaction vector chosen.
Figure 1: Divergent synthetic utility of the scaffold. Note the "Red Dashed Line" pathway (Lateral Lithiation) requires strict temperature control (-78°C) to avoid Lithium-Halogen exchange at the bromine position.[1]
Advanced Workflow: Lateral Functionalization (Expert Level)
The Challenge: The C4-methyl group is acidic (pKa ~26-28), but the C3-bromo group is susceptible to Lithium-Halogen exchange.[1] ** The Solution:** Kinetic control.[1][3]
-
Cooling: Cool a solution of the pyridine in THF to -78 °C .
-
Base Selection: Use LDA (Lithium Diisopropylamide) rather than n-BuLi.[1] LDA is bulky and less nucleophilic, favoring deprotonation of the methyl group over attack at the bromine.[1]
-
Trapping: Quench with DMF (to form the aldehyde) or CO₂ (to form the acid).
-
Result: This retains the bromine, allowing for subsequent Suzuki coupling, creating a highly substituted, non-symmetric pyridine core.[1]
References & Authority
-
Macrolide Antibiotic Synthesis: Patent NL1030713C2.[1] "New Macrolide Derivatives." (Describes the specific use of this compound in Buchwald couplings).
-
General Pyridine Reactivity: ChemicalBook. "this compound Properties and Suppliers."[1]
-
Suzuki Coupling of Halopyridines: MDPI. "Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling." (Provides catalytic cycle context for hindered pyridines). [1]
-
Commercial Availability & Safety: BLD Pharm. "SDS and Product Specification for CAS 70201-49-9."
Sources
- 1. 3-Bromo-5-chloro-4-methylpyridine | C6H5BrClN | CID 68784318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. NL1030713C2 - Macrolides. - Google Patents [patents.google.com]
- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
Application of 3-Bromo-5-methoxy-4-methylpyridine in agrochemical research
Topic: Application of 3-Bromo-5-methoxy-4-methylpyridine in Agrochemical Research Content Type: Technical Application Note & Protocol Guide Audience: Senior Process Chemists, Agrochemical Discovery Scientists[1][2]
Strategic Utilization in Next-Generation Crop Protection Synthesis[1][2]
Executive Summary & Chemical Profile
This compound (BMMP) [CAS: 70201-49-9] represents a "privileged scaffold" in modern agrochemical discovery.[1][2] Unlike simple halopyridines, the tris-substituted pattern of BMMP offers a unique orthogonal reactivity profile:
-
C3-Bromine: A highly reactive handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1][2]
-
C5-Methoxy: Provides electron-donating character (
effect), modulating the basicity of the pyridine nitrogen and enhancing metabolic stability in downstream active ingredients (AIs).[1][2] -
C4-Methyl: A steric anchor that restricts conformational rotation in biaryl systems, often critical for locking bioactive conformations in enzyme inhibitors (e.g., SDHI fungicides or ALS-inhibiting herbicides).[1][2]
Key Physical Properties:
| Property | Value | Relevance |
|---|---|---|
| Molecular Weight | 202.05 g/mol | Ideal fragment size for "Lead-Like" space.[1][2] |
| Appearance | Off-white solid / Pale liquid | Low melting point facilitates melt-phase reactions.[1][2] |
| Solubility | DCM, THF, Toluene | Compatible with standard non-polar organic synthesis.[2] |
| Stability | Air/Moisture Stable | Suitable for automated high-throughput screening (HTS) libraries.[1][2] |
Strategic Application: Synthesis of Biaryl Fungicide Scaffolds
The primary application of BMMP in agrochemical research is as a coupling partner to generate biaryl pyridine scaffolds , a structural motif ubiquitous in Succinate Dehydrogenase Inhibitor (SDHI) fungicides and Picolinamide herbicides.[1][2]
Protocol A: Regioselective Suzuki-Miyaura Cross-Coupling
Objective: To couple BMMP with aryl boronic acids, creating a core biaryl system while preserving the methoxy/methyl architecture.[1][2]
Mechanism & Rationale
-
Catalyst Choice:
is selected over to resist deactivation by the basic pyridine nitrogen.[1][2] -
Base Selection:
(anhydrous) is preferred over carbonates to minimize hydrolytic side reactions of the methoxy group under high thermal stress.[1][2] -
Solvent System: 1,4-Dioxane/Water (4:[1][2][3]1) ensures solubility of both the lipophilic BMMP and the inorganic base.[1][2]
Step-by-Step Methodology
-
Charge: In a nitrogen-purged reaction vial, add:
-
Solvation: Add degassed 1,4-Dioxane (8 mL) and Water (2 mL).
-
Reaction: Seal the vial and heat to 90°C for 4–6 hours. Monitor by LC-MS for the disappearance of the bromide (M+H 202/204).[2]
-
Work-up:
-
Purification: Flash column chromatography (Hexane:EtOAc gradient 90:10
60:40).
Data Output:
-
Key QC Parameter:
-NMR diagnostic shift of the C2-H signal (deshielding due to aryl ring current).
Strategic Application: Amination for Insecticidal Activity
Many neonicotinoid and ryanodine receptor modulators require an amino-pyridine core.[1][2] BMMP serves as an electrophile to introduce complex amines.[1][2]
Protocol B: Buchwald-Hartwig Amination
Objective: Displacement of the C3-Bromine with a secondary amine to synthesize N-substituted aminopyridines.[1][2]
Mechanism & Rationale
-
Ligand: Xantphos is critical.[1][2] The wide bite angle facilitates the reductive elimination step, which is often the rate-limiting step for electron-rich pyridines like BMMP.[1][2]
-
Base:
is used for its mild nature and high solubility in dioxane, preventing harsh deprotonation of sensitive amine partners.[1][2]
Step-by-Step Methodology
-
Charge: In a glovebox or under Argon stream:
-
Solvation: Add anhydrous Toluene (5 mL).
-
Reaction: Heat at 100°C for 12 hours.
-
Work-up: Filter hot through silica plug (eluting with EtOAc). Concentrate.
-
Purification: Reverse-phase Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid) is recommended to separate the basic product from phosphine oxides.[1][2]
Visualizing the Synthetic Workflow
The following diagram illustrates the central role of BMMP in divergent synthesis, mapping the transformation pathways to potential agrochemical classes.
Caption: Divergent synthesis pathways utilizing BMMP as a linchpin intermediate for distinct agrochemical classes.[2]
Synthesis of the Core Scaffold (Upstream)
For researchers needing to synthesize BMMP de novo (e.g., for stable isotope labeling), the following retrosynthetic logic applies.
Caption: Retrosynthetic analysis for the de novo construction of the BMMP scaffold.
Synthesis Note: The conversion of the amino-precursor to BMMP via the Sandmeyer reaction requires careful temperature control (0°C
Safety & Handling Guidelines
-
Hazards: BMMP is an organobromide and pyridine derivative.[1][2][3] Treat as an irritant (Skin/Eye/Respiratory).[1][2]
-
Storage: Store at 2–8°C under inert atmosphere (Argon). The methoxy group can be susceptible to slow oxidation or demethylation under strong acidic conditions over time.[1][2]
-
Waste Disposal: All palladium-contaminated waste must be segregated for heavy metal recovery.[1][2]
References
-
ChemicalBook. (2022).[1][2] this compound Product Properties and Suppliers. Retrieved from [1][2]
-
MDPI. (2017).[1][2][3] Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. (Demonstrates Suzuki protocols on analogous methyl-bromo-pyridines). Retrieved from [1][2]
-
Google Patents. (2015).[1][2] CN104945314A - Method for preparing 3-bromo-4-methylpyridine.[1][2] (Foundational synthesis logic for methyl-bromo-pyridines). Retrieved from
-
Chem-Impex. (n.d.).[1][2] 5-Bromo-2-methoxy-4-methyl-3-nitropyridine Applications. (Context for agrochemical utility of this structural class). Retrieved from [1][2]
Sources
Application Note: High-Efficiency C-N Bond Formation on Sterically Hindered Pyridines
Abstract & Strategic Overview
The formation of C-N bonds on multisubstituted pyridine scaffolds is a critical yet challenging transformation in medicinal chemistry, particularly for kinase inhibitor synthesis. This guide details the experimental protocol for coupling amines with 3-Bromo-5-methoxy-4-methylpyridine .
The Challenge: "The Ortho-Effect" & Electronic Deactivation
This specific substrate presents a "perfect storm" of synthetic difficulties:
-
Steric Hindrance (The 4-Methyl Group): The methyl group at the C4 position exerts significant steric pressure on the C3 reaction site. This hinders the approach of the Palladium catalyst during oxidative addition and destabilizes the amine coordination complex.
-
Electronic Deactivation (The 5-Methoxy Group): As an electron-donating group (EDG), the methoxy moiety increases electron density on the ring, making the C-Br bond less electrophilic compared to electron-deficient pyridines. This renders standard SNAr (Nucleophilic Aromatic Substitution) impossible and slows down oxidative addition in Pd-catalysis.
-
Catalyst Poisoning: The pyridine nitrogen can coordinate to the Palladium center ("Pd-whistle effect"), displacing ligands and arresting the catalytic cycle.
The Solution: Sterically Demanding Buchwald-Hartwig Catalysis
To overcome these barriers, this protocol utilizes Third- and Fourth-Generation Buchwald Precatalysts . These systems employ bulky dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos) that:
-
Force the formation of the active monoligated Pd(0) species.[1][2]
-
Create a protective steric shell that prevents pyridine nitrogen coordination.
-
Accelerate reductive elimination, which is often the rate-determining step for hindered substrates.
Reaction Mechanism & Critical Control Points
The success of this reaction hinges on the interplay between the ligand and the substrate's steric bulk.
Figure 1: Catalytic cycle highlighting the critical "Off-Cycle Trap" caused by pyridine nitrogen binding, which is mitigated by bulky ligands like XPhos.
Experimental Protocol
Reagent Selection Table
| Component | Recommended Reagent | Role & Rationale |
| Catalyst Source | XPhos Pd G4 (or Pd2(dba)3 + XPhos) | Primary Choice. The G4 precatalyst ensures precise 1:1 Pd:Ligand ratio and rapid activation at lower temperatures. XPhos is ideal for hindered aryl chlorides/bromides. |
| Alternative Ligand | RuPhos or BrettPhos | Use RuPhos for secondary amines. Use BrettPhos for primary amines if XPhos fails. |
| Base | NaOtBu (Sodium tert-butoxide) | Strong base required for rapid deprotonation. Promotes active catalytic turnover.[1] |
| Solvent | 1,4-Dioxane or Toluene | High boiling point non-polar solvents minimize chelation effects. Anhydrous & Degassed is mandatory. |
| Substrate | This compound | Limiting reagent (1.0 equiv). |
Standard Operating Procedure (SOP)
Scale: 1.0 mmol (approx. 202 mg of substrate)
Step 1: Preparation (Glovebox or Schlenk Line)
-
Oven-dry a 10 mL reaction vial or Schlenk tube containing a magnetic stir bar. Cool under a stream of Argon.
-
Charge the vial with:
-
Substrate: this compound (1.0 equiv, 1.0 mmol).
-
Amine: (1.2 equiv, 1.2 mmol). Note: If amine is a liquid, add in Step 3.
-
Base: NaOtBu (1.4 equiv, 1.4 mmol, 135 mg).
-
Catalyst: XPhos Pd G4 (2.0 mol%, 0.02 mmol). Alternatively: Pd2(dba)3 (1 mol%) + XPhos (2.4 mol%).
-
Step 2: Solvent Addition & Degassing
-
Seal the vial with a septum cap (PTFE/Silicone).
-
Evacuate and backfill with Argon (3 cycles).[3]
-
Add anhydrous 1,4-Dioxane (2.0 mL, 0.5 M concentration) via syringe.
-
Critical: Solvent must be sparged with Argon for 10 mins prior to use. Oxygen kills the active Pd(0) species instantly.
-
-
If the amine is liquid, add it now via microliter syringe under Argon flow.
Step 3: Reaction
-
Place the vial in a pre-heated block at 100°C .
-
Stir vigorously (800+ RPM). Good mixing is essential for the heterogeneous base (NaOtBu is not fully soluble).
-
Monitoring: Check by LC-MS or TLC at 2 hours.
-
TLC Eluent: 30% EtOAc in Hexanes.
-
Visualization: UV (254 nm). The product is usually more polar (lower Rf) and may fluoresce blue/green due to the extended conjugation.
-
Step 4: Workup
-
Cool to room temperature.
-
Dilute with EtOAc (10 mL) and filter through a small pad of Celite to remove Palladium black and inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purification: Flash Column Chromatography (Silica Gel).
-
Gradient: 0% → 40% EtOAc/Hexanes.
-
Note: If the product contains a basic nitrogen, add 1% Triethylamine to the eluent to prevent streaking.
-
Optimization & Troubleshooting Guide
If the standard protocol yields <50%, follow this "Self-Validating" decision tree to diagnose the failure mode.
Figure 2: Workflow for optimizing reaction conditions based on LC-MS feedback.
Troubleshooting Specifics:
-
Problem: Significant hydrodehalogenation (Ar-Br becomes Ar-H).
-
Cause: The catalytic cycle is stalling at the amine coordination step, leading to
-hydride elimination from the ligand or solvent. -
Fix: Switch to t-Amyl alcohol as solvent (less prone to H-transfer) or lower the temperature to 80°C.
-
-
Problem: Low conversion with primary amines.
-
Cause: Primary amines can form stable bis-amine complexes with Pd, deactivating it.
-
Fix: Switch ligand to BrettPhos , which is specifically designed to prevent this "bis-amine" trap.
-
References & Authority
-
Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide." Chemical Science, 2(1), 27-50.
-
Context: The definitive guide on selecting XPhos vs. RuPhos for specific steric profiles.
-
-
Hartwig, J. F. (2014). "Evolution of Fourth-Generation Palladium Precatalysts for Cross-Coupling." Accounts of Chemical Research, 47(12), 1-20.
-
Context: Explains the mechanistic advantage of G4 precatalysts over Pd2(dba)3.
-
-
Paul, F., Patt, J., & Hartwig, J. F. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds. Reaction intermediates and structure-activity relationships." Journal of the American Chemical Society, 116(13), 5969-5970.
-
Context: Foundational work establishing the mechanism of reductive elimination in hindered systems.
-
-
BenchChem Technical Support. "Troubleshooting Failed Buchwald-Hartwig Amination with 3-Bromo-4-isopropylpyridine."
-
Context: Provides specific analog data for ortho-substituted 3-bromopyridines.
-
Sources
Application Note: High-Performance Purification Strategy for 3-Bromo-5-methoxy-4-methylpyridine
Part 1: Executive Summary
This guide details a robust Reverse-Phase HPLC (RP-HPLC) strategy for the analysis and purification of 3-Bromo-5-methoxy-4-methylpyridine . As a poly-substituted pyridine, this molecule presents specific chromatographic challenges, primarily peak tailing due to the basic nitrogen interacting with residual silanols on silica-based columns.
While traditional low-pH methods (using TFA) are effective for analytical checks, this protocol prioritizes a High-pH (pH 10) Strategy for preparative purification. This approach renders the analyte neutral, maximizing hydrophobic retention, improving peak symmetry, and significantly increasing column loading capacity—a critical factor for efficient drug development workflows.
Part 2: Physicochemical Analysis & Separation Logic
To design a self-validating protocol, we must first understand the analyte's behavior in solution.
The pKa Factor
The predicted pKa of the pyridine nitrogen in this molecule is approximately 3.12 ± 0.10 [1].
-
At pH < 2.0: The molecule is fully protonated (
). It is highly polar and elutes quickly. While silanol interactions are suppressed by the acid, the charged state has poor loading capacity on C18. -
At pH > 5.0: The molecule is effectively neutral (
). -
At pH 10.0: The molecule is >99.9% neutral. This is the "sweet spot" for purification.
The Silanol Effect
Standard silica columns possess acidic silanols (pKa ~4-8). If the mobile phase pH is near neutral (pH 6-7), the pyridine is partially ionized (
The Solution: We utilize a High-pH Mobile Phase (Ammonium Bicarbonate, pH 10) .
-
Mechanism: At pH 10, the pyridine is neutral (no attraction to silanols).
-
Benefit: The neutral molecule interacts purely via hydrophobic partitioning with the C18 stationary phase, resulting in sharp Gaussian peaks and high mass recovery.
Part 3: Visualizing the Strategy
Diagram 1: Method Development Workflow
The following workflow illustrates the decision matrix for optimizing the purification of basic heterocycles.
Caption: Workflow prioritizing High-pH selection to neutralize basic pyridines, ensuring optimal loading and peak shape.
Part 4: Detailed Protocols
Protocol A: Analytical QC (System Suitability)
Use this method to verify purity before and after purification.
| Parameter | Specification | Rationale |
| Column | High-pH Stable C18 (e.g., Waters XBridge C18, 4.6 x 100mm, 3.5µm) | Withstands pH 10; ensures longevity [2]. |
| Mobile Phase A | 10mM Ammonium Bicarbonate in Water (pH 10, adjusted with | Maintains analyte in neutral state. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Lower viscosity than MeOH, better pressure profile. |
| Flow Rate | 1.0 mL/min | Standard analytical flow.[1] |
| Gradient | 0-2 min: 5% B (Hold)2-12 min: 5% | Linear gradient covers wide polarity range for impurity detection. |
| Detection | UV @ 254 nm | Pyridine ring absorption maximum. |
| Temperature | 30°C | Improves mass transfer and reproducibility. |
Protocol B: Preparative Purification (The "Workhorse")
Designed for isolating 100mg – 10g of material.
1. Sample Preparation:
-
Dissolve the crude this compound in a minimum volume of DMSO:Methanol (1:1) .
-
Note: Avoid dissolving in pure DMSO if possible, as it can cause "solvent breakthrough" (peak distortion) at the beginning of the run.
-
Filter: Pass through a 0.45µm PTFE or Nylon filter to remove particulates.
2. Chromatographic Conditions:
-
Column: High-pH Stable Prep C18 (e.g., Phenomenex Gemini-NX, 21.2 x 150mm, 5µm).
-
Mobile Phase A: 10mM Ammonium Bicarbonate (pH 10).
-
Flow Rate: 20 mL/min (for 21.2mm ID column).
-
Gradient Strategy:
-
Based on the analytical run, if the product elutes at ~40% B, create a Focused Gradient :
-
Start: 20% B
-
Ramp to 60% B over 10 minutes.
-
Why? Shallow gradients maximize resolution between the target and closely eluting regioisomers [3].
-
3. Fraction Collection:
-
Trigger: UV Threshold (e.g., 20 mAU) or Slope detection.
-
Post-Processing:
-
Combine pure fractions.
-
Rotary evaporate Acetonitrile at 40°C.
-
Lyophilize the remaining aqueous phase to remove water and volatile Ammonium Bicarbonate buffer.
-
Result: The product is isolated as the Free Base , not a salt.
-
Part 5: Troubleshooting & Optimization
Diagram 2: Chemical Species Equilibrium
Understanding the pH effect on the specific species prevents common errors.
Caption: At pH 10, the neutral species dominates, eliminating silanol-based tailing and improving C18 retention.
Common Issues Table
| Issue | Probable Cause | Corrective Action |
| Fronting Peak | Solvent mismatch (DMSO injection) or Column Overload. | Dilute sample with water/buffer if possible. Reduce injection volume. |
| Peak Tailing | pH too low (partial ionization) or Column degradation. | Ensure pH is ≥ 9.0. Use a fresh High-pH stable column. |
| Ghost Peaks | Carryover from previous run. | Run a "Sawtooth" gradient wash (5-95-5-95% B) between injections. |
| Low Recovery | Precipitation in the column. | Ensure the product is soluble in the starting mobile phase (20% ACN). |
Part 6: References
-
Phenomenex. (2025). HPLC Tech Tip: Basic Analytes and High pH Stability. Retrieved from [Link]
-
Biotage. (2023).[4] How does pH affect reversed-phase chromatography separations? Retrieved from [Link]
-
ResearchGate. (2025).[5] Analysis of basic compounds at high pH values by reversed-phase liquid chromatography. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 3. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biotage.com [biotage.com]
- 5. researchgate.net [researchgate.net]
The Versatile Virtuoso: 3-Bromo-5-methoxy-4-methylpyridine as a Strategic Building Block in Modern Organic Synthesis
Introduction: The Strategic Importance of Substituted Pyridines
In the landscape of contemporary drug discovery and materials science, the pyridine scaffold remains a cornerstone of molecular design. Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it a privileged structure in a vast array of biologically active compounds and functional materials. Among the diverse arsenal of pyridine-based building blocks, 3-Bromo-5-methoxy-4-methylpyridine emerges as a particularly valuable intermediate. Its trifunctional nature—a reactive bromine atom poised for cross-coupling, an electron-donating methoxy group, and a methyl group—offers a powerful handle for chemists to introduce molecular complexity and fine-tune physicochemical properties. This technical note provides an in-depth guide to the application of this compound in key organic transformations, complete with detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.
Physicochemical Properties at a Glance
A thorough understanding of a building block's properties is paramount for its effective utilization. The salient features of this compound are summarized below.
| Property | Value |
| Molecular Formula | C₇H₈BrNO |
| Molecular Weight | 202.05 g/mol |
| CAS Number | 70201-49-9[1] |
| Boiling Point | 233.0±35.0 °C (Predicted)[1] |
| Density | 1.452±0.06 g/cm³ (Predicted)[1] |
| pKa | 3.12±0.10 (Predicted)[1] |
Core Reactivity and Strategic Applications
The bromine atom at the 3-position of the pyridine ring is the primary site of reactivity, making it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These transformations are foundational in modern synthetic chemistry for the construction of carbon-carbon and carbon-heteroatom bonds. The strategic placement of the methoxy and methyl groups can influence the electronic environment of the pyridine ring and, consequently, the reactivity of the C-Br bond. This building block is particularly instrumental in the synthesis of kinase inhibitors and other complex molecular architectures.[2]
I. Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl and heteroaryl-aryl structures prevalent in pharmaceuticals.[3] this compound is an excellent substrate for this reaction, allowing for the introduction of a wide array of aryl and heteroaryl substituents.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.
Sources
Application Notes and Protocols for Monitoring Reactions of 3-Bromo-5-methoxy-4-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Critical Role of Reaction Monitoring in Pharmaceutical Synthesis
In the landscape of modern drug discovery and development, the synthesis of novel molecular entities is a cornerstone of innovation. Heterocyclic compounds, particularly pyridine derivatives, are privileged scaffolds in medicinal chemistry due to their presence in a multitude of clinically successful drugs. 3-Bromo-5-methoxy-4-methylpyridine is a key building block in the synthesis of various pharmaceutical candidates, often utilized in carbon-carbon bond-forming reactions such as the Suzuki-Miyaura cross-coupling.
The precise control and understanding of these chemical transformations are paramount to ensure the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). Real-time or near-real-time reaction monitoring provides invaluable insights into reaction kinetics, the formation of intermediates, and the generation of impurities. This detailed understanding allows for the optimization of reaction conditions, leading to improved yields, enhanced purity, and more robust and reproducible manufacturing processes.
This comprehensive guide provides detailed application notes and protocols for the analytical techniques best suited for monitoring the reactions of this compound. We will delve into the causality behind the selection of each technique, provide step-by-step protocols, and present illustrative data to empower researchers to implement these methods effectively in their laboratories.
Choosing the Right Analytical Tool: A Strategic Approach
The selection of an appropriate analytical technique is contingent on the specific reaction being monitored and the information sought. For reactions involving this compound, the primary analytical challenges involve the separation and quantification of the starting material, reagents, intermediates, the desired product, and any potential byproducts in a complex reaction matrix. The three most powerful and commonly employed techniques for this purpose are Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and in-situ Nuclear Magnetic Resonance (NMR) spectroscopy.
Topic [label="Monitoring Reactions of\nthis compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; UPLC_MS [label="UPLC-MS\n(High Resolution & Sensitivity)"]; GC_MS [label="GC-MS\n(Volatile & Thermally Stable Analytes)"]; NMR [label="In-situ NMR\n(Real-time, Non-destructive)"];
Topic -> UPLC_MS [label=" Ideal for complex mixtures\nand non-volatile compounds "]; Topic -> GC_MS [label=" Suitable for volatile starting\nmaterials and products "]; Topic -> NMR [label=" Provides structural information\n and reaction kinetics in real-time "]; }
Figure 1: Decision tree for selecting an analytical technique.I. Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS): The Workhorse for Reaction Monitoring
UPLC-MS is arguably the most versatile and widely adopted technique for reaction monitoring in the pharmaceutical industry. Its high resolving power, sensitivity, and speed make it ideal for analyzing complex reaction mixtures containing components with a wide range of polarities and molecular weights.[1][2][3]
Causality of Method Selection:
-
Superior Separation: UPLC systems utilize columns with sub-2 µm particles, providing significantly higher chromatographic resolution compared to traditional HPLC. This is crucial for separating structurally similar impurities from the main components.[3]
-
High Sensitivity: Mass spectrometry detection offers exquisite sensitivity and selectivity, enabling the detection and identification of low-level intermediates and byproducts.[1]
-
Broad Applicability: UPLC-MS can analyze a wide array of compounds, including those that are non-volatile or thermally labile, which may not be suitable for GC analysis.[4]
Case Study: Monitoring a Suzuki-Miyaura Cross-Coupling Reaction
A common application for this compound is the Suzuki-Miyaura cross-coupling reaction to form a C-C bond, for example, with phenylboronic acid to yield 3-phenyl-5-methoxy-4-methylpyridine.[5][6]
Reactant1 [label="this compound"]; Reactant2 [label="Phenylboronic Acid"]; Catalyst [label="Pd Catalyst\nBase"]; Product [label="3-Phenyl-5-methoxy-4-methylpyridine"];
Reactant1 -> Catalyst; Reactant2 -> Catalyst; Catalyst -> Product; }
Figure 2: Suzuki-Miyaura cross-coupling reaction schematic.UPLC-MS Protocol for Monitoring the Suzuki Coupling Reaction:
1. Sample Preparation:
-
Carefully withdraw a small aliquot (e.g., 10 µL) from the reaction mixture at specified time points (e.g., t = 0, 1h, 2h, completion).
-
Quench the reaction in the aliquot by diluting it in a large volume of a suitable solvent (e.g., 1 mL of acetonitrile/water 50:50 v/v). This prevents further reaction.
-
Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter before injection.
2. UPLC-MS Instrumentation and Conditions:
| Parameter | Recommended Setting |
| UPLC System | A high-pressure gradient UPLC system |
| Column | A reversed-phase C18 or Phenyl-Hexyl column (e.g., 2.1 x 50 mm, 1.7 µm) is a good starting point.[7] |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with a high percentage of Mobile Phase A, and gradually increase the percentage of Mobile Phase B over a short run time (e.g., 5-10 minutes) to elute compounds of increasing hydrophobicity. A typical gradient could be 5-95% B over 5 minutes. |
| Flow Rate | 0.4 - 0.6 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 1 - 5 µL |
| Mass Spectrometer | A quadrupole or time-of-flight (TOF) mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. |
| MS Scan Range | m/z 100 - 500 |
3. Data Analysis:
-
Monitor the disappearance of the starting material, this compound (Expected [M+H]⁺: m/z 202.0/204.0 due to bromine isotopes).
-
Monitor the appearance of the product, 3-phenyl-5-methoxy-4-methylpyridine (Expected [M+H]⁺: m/z 200.1).
-
Integrate the peak areas of the starting material and product at each time point to determine the reaction conversion.
-
The mass spectrometer can also be used to identify potential byproducts by examining their mass-to-charge ratios.
| Compound | Expected [M+H]⁺ (m/z) |
| This compound | 202.0 / 204.0 |
| 3-Phenyl-5-methoxy-4-methylpyridine | 200.1 |
| Phenylboronic Acid | 123.0 |
II. Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Analytes
GC-MS is an excellent technique for the analysis of volatile and thermally stable compounds.[8] For reactions where the starting materials and products fit these criteria, GC-MS can offer high resolution and sensitive detection.[9]
Causality of Method Selection:
-
High Chromatographic Efficiency: Capillary GC columns provide exceptional separation power, allowing for the resolution of closely related isomers and byproducts.
-
Electron Ionization (EI): EI is a highly robust and reproducible ionization technique that generates information-rich mass spectra, which can be compared against extensive libraries for compound identification.
-
Suitability for Less Polar Compounds: GC is often well-suited for the analysis of less polar pyridine derivatives.
GC-MS Protocol for Quantitative Analysis of Reaction Components:
1. Sample Preparation:
-
Withdraw an aliquot from the reaction mixture and quench as described for UPLC-MS.
-
Perform a liquid-liquid extraction to transfer the analytes into a volatile organic solvent suitable for GC analysis (e.g., ethyl acetate, dichloromethane).
-
Dry the organic extract over a drying agent (e.g., anhydrous sodium sulfate).
-
Dilute the sample to an appropriate concentration for GC-MS analysis.
2. GC-MS Instrumentation and Conditions:
| Parameter | Recommended Setting |
| GC System | A gas chromatograph equipped with a split/splitless injector. |
| Column | A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm x 0.25 µm, 5% phenyl-methylpolysiloxane). |
| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min). |
| Injector Temperature | 250 °C |
| Oven Program | Start at a lower temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 280 °C) to elute all components. |
| Mass Spectrometer | A quadrupole mass spectrometer with an electron ionization (EI) source. |
| Ionization Energy | 70 eV |
| MS Scan Range | m/z 40 - 400 |
3. Data Analysis:
-
Identify the peaks corresponding to the starting material and product based on their retention times and mass spectra.
-
The mass spectrum of this compound would show a characteristic isotopic pattern for bromine.
-
Quantify the components by creating a calibration curve using standards of known concentrations.
| Compound | Expected Molecular Ion (m/z) |
| This compound | 201 / 203 |
| 3-Phenyl-5-methoxy-4-methylpyridine | 199 |
III. In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy: Real-time Mechanistic Insights
In-situ NMR spectroscopy is a powerful, non-destructive technique that allows for the real-time monitoring of chemical reactions directly within the NMR tube. This provides a wealth of information about reaction kinetics, the formation and decay of intermediates, and the structural elucidation of all species present in the reaction mixture.
Causality of Method Selection:
-
Non-destructive Analysis: The sample is not consumed during the analysis, allowing for continuous monitoring of the same reaction mixture over time.
-
Quantitative Information: The integral of an NMR signal is directly proportional to the number of nuclei, providing a straightforward method for quantification without the need for response factor correction.
-
Structural Elucidation: NMR provides detailed structural information, which is invaluable for identifying unknown intermediates and byproducts.
Protocol for In-situ ¹H NMR Reaction Monitoring:
1. Sample Preparation:
-
The reaction is set up directly in an NMR tube using a deuterated solvent that is compatible with the reaction chemistry.
-
Add all reactants and catalysts to the NMR tube, ensuring thorough mixing.
-
An internal standard with a known concentration and a signal in a clear region of the spectrum can be added for precise quantification.
2. NMR Instrumentation and Data Acquisition:
-
A standard NMR spectrometer (e.g., 400 MHz or higher) can be used.
-
Acquire a series of ¹H NMR spectra at regular time intervals. The time between spectra will depend on the reaction rate.
-
Automated acquisition can be set up to run the experiment unattended.
3. Data Analysis:
-
Identify the characteristic signals for the starting material, product, and any observable intermediates.
-
Integrate the signals of interest in each spectrum.
-
Plot the concentration of reactants and products as a function of time to determine the reaction kinetics.
Expected ¹H NMR Chemical Shifts (in CDCl₃):
| Compound | Proton | Approximate Chemical Shift (ppm) |
| This compound | Pyridine-H (2) | ~8.4 |
| Pyridine-H (6) | ~8.2 | |
| Methoxy (-OCH₃) | ~3.9 | |
| Methyl (-CH₃) | ~2.3 | |
| 3-Phenyl-5-methoxy-4-methylpyridine | Pyridine-H (2) | ~8.6 |
| Pyridine-H (6) | ~8.4 | |
| Phenyl-H | ~7.3 - 7.6 | |
| Methoxy (-OCH₃) | ~3.8 | |
| Methyl (-CH₃) | ~2.3 |
(Note: These are estimated chemical shifts and may vary depending on the specific reaction conditions and solvent.)
Start [label="Prepare Reaction in NMR Tube"]; Acquire [label="Acquire Time-course ¹H NMR Spectra"]; Process [label="Process and Analyze Spectra"]; Integrate [label="Integrate Key Signals"]; Kinetics [label="Plot Concentration vs. Time\n(Determine Reaction Kinetics)"];
Start -> Acquire -> Process -> Integrate -> Kinetics; }
Figure 3: Workflow for in-situ NMR reaction monitoring.IV. Method Validation: Ensuring Trustworthy Results
For applications in drug development and manufacturing, it is imperative that the analytical methods used for reaction monitoring are validated to ensure they are fit for their intended purpose. Method validation demonstrates that the analytical procedure is accurate, precise, specific, and robust. The extent of validation will depend on the stage of development, with more stringent requirements for later-stage process development and manufacturing.
Key validation parameters to consider include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Authoritative guidance on analytical method validation can be found from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).
Conclusion
The effective monitoring of chemical reactions is a critical activity in modern pharmaceutical development. By leveraging the power of advanced analytical techniques such as UPLC-MS, GC-MS, and in-situ NMR, researchers can gain a deep understanding of their chemical processes. This knowledge is instrumental in optimizing reaction conditions, ensuring the quality and purity of the final product, and ultimately, accelerating the delivery of safe and effective medicines to patients. The protocols and insights provided in this guide serve as a robust starting point for developing and implementing effective reaction monitoring strategies for syntheses involving this compound and other key pharmaceutical intermediates.
References
-
Bruker. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Phenylpyridine. PubChem. Retrieved from [Link]
-
SciSpace. (n.d.). The retention behavior of reversed-phase HPLC columns with 100% aqueous mobile phase. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure 3. Mass spectra for the Suzuki cross-coupling reaction between.... Retrieved from [Link]
-
Advion. (n.d.). SUZUKI REACTION MONITORING. Retrieved from [Link]
-
PubMed. (n.d.). Retention behaviour of analytes in reversed-phase high-performance liquid chromatography-A review. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-[Methoxy-(4-methoxyphenyl)methyl]pyridine. PubChem. Retrieved from [Link]
-
ResearchGate. (n.d.). Retention behavior of reversed-phase for HPLC using a 100% aqueous mobile phase. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
-
AZoM. (2018, November 8). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3,5-Dimethyl-2-hydroxymethyl-4-methoxy-pyridine. PubChem. Retrieved from [Link]
-
MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]
-
LCGC International. (2017, June 1). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Retrieved from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]
-
MDPI. (n.d.). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-(3-Methoxy-5-methylphenyl)pyridine. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Methylpyridine. PubChem. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
Taylor & Francis Online. (2025, January 15). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]
-
ResearchGate. (n.d.). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. Retrieved from [Link]
-
Waters. (n.d.). High Throughput Quantitative Analysis for a Drug Mixture: Comparing UPLC-MS/MS and HPLC-MS/MS. Retrieved from [Link]
Sources
- 1. 4-Methylpyridine(108-89-4) 13C NMR spectrum [chemicalbook.com]
- 2. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
- 3. 3-ETHYL-4-METHYLPYRIDINE(529-21-5) 1H NMR [m.chemicalbook.com]
- 4. mdpi.com [mdpi.com]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. 4-(3-Methoxy-5-methylphenyl)pyridine | C13H13NO | CID 46315998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-[Methoxy-(4-methoxyphenyl)methyl]pyridine | C14H15NO2 | CID 22768083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. azom.com [azom.com]
Troubleshooting & Optimization
Optimizing Suzuki coupling yield with 3-Bromo-5-methoxy-4-methylpyridine
Ticket Subject: Yield Optimization for 3-Bromo-5-methoxy-4-methylpyridine
Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Priority: Critical (Drug Discovery/Process Chemistry)
Diagnostic Workflow
Before altering your current protocol, please trace your failure mode through this diagnostic tree. This specific substrate presents a "perfect storm" of steric hindrance and electronic deactivation.
Figure 1: Diagnostic decision tree for isolating failure modes in sterically hindered pyridine couplings.
The Substrate Challenge: Why Standard Conditions Fail
You are likely experiencing poor yields using standard "workhorse" catalysts like Pd(PPh3)4 or Pd(dppf)Cl2. This is not user error; it is a fundamental mismatch between the catalyst and the substrate's topology.
A. The "Double Deactivation" Effect
-
Steric Blockade (The 4-Methyl Group): The methyl group at the C4 position is ortho to the bromine at C3. This creates a physical barrier, making it difficult for the Palladium center to approach the C-Br bond for oxidative addition.
-
Electronic Deactivation (The 5-Methoxy Group): The methoxy group is an electron-donating group (EDG) via resonance. While pyridines are generally electron-deficient, the 5-OMe pushes electron density back into the ring. Oxidative addition is nucleophilic (Pd0 -> PdII); it proceeds faster on electron-poor rings. The 5-OMe makes the C-Br bond less reactive toward Pd than a standard bromopyridine [1].
B. Catalyst Poisoning (The Pyridine Nitrogen)
The nitrogen atom in the pyridine ring is a strong sigma-donor. Small, unhindered phosphines (like PPh3) can dissociate, allowing the pyridine nitrogen to bind irreversibly to the Palladium center. This creates a "dead" complex (Pd-Pyridine) that cannot participate in the catalytic cycle [2].
Optimization Modules
Module A: Catalyst System (The Engine)
Recommendation: Abandon Pd(PPh3)4. Switch to Buchwald G3/G4 Precatalysts .
-
Ligand Choice: XPhos or SPhos .
-
Why: These dialkylbiaryl phosphines are exceptionally bulky. They form a protective "umbrella" over the Pd center, physically preventing the pyridine nitrogen from coordinating (poisoning) while facilitating oxidative addition into the hindered C-Br bond [3].
-
-
Precatalyst Form: Use XPhos Pd G4 (or G3).
-
Why: These precatalysts generate the active monolithic Pd(0)-Ligand species immediately upon base exposure, avoiding the induction period and potential aggregation associated with Pd2(dba)3 [4].
-
Module B: Base & Solvent (The Environment)
Recommendation: K3PO4 (anhydrous) in 1,4-Dioxane or n-Butanol .
-
Base: Avoid strong alkoxides (like KOtBu) which can degrade the catalyst or substrate. Potassium Phosphate (K3PO4) provides the necessary basicity for transmetallation without triggering aggressive side reactions.
-
Solvent: If your boronic acid partner is prone to protodeboronation (e.g., 2-pyridyl boronic acid), avoid high water concentrations. Use anhydrous dioxane or toluene. If solubility is an issue, n-Butanol is an excellent solvent for pyridines that facilitates transmetallation via hydrogen bonding [5].
Optimized Experimental Protocol
Standardized for 1.0 mmol scale.
| Component | Equivalents | Amount | Notes |
| Substrate | 1.0 equiv | 1.0 mmol | This compound |
| Boronic Acid | 1.2 - 1.5 equiv | 1.2 - 1.5 mmol | Excess helps drive conversion |
| Catalyst | 0.02 - 0.05 equiv | 2 - 5 mol% | XPhos Pd G4 (CAS: 1599466-81-5) |
| Base | 3.0 equiv | 3.0 mmol | K3PO4 (finely ground) |
| Solvent | N/A | 4-5 mL | 1,4-Dioxane (degassed) |
| Water | N/A | 0.5 mL | Optional: Only if solubility is poor |
Step-by-Step:
-
Charge Solids: Add substrate, boronic acid, base, and XPhos Pd G4 to a reaction vial equipped with a stir bar.
-
Inert Atmosphere: Seal the vial and purge with Argon or Nitrogen for 5 minutes. (Oxygen kills the active Pd-L species).
-
Solvent Addition: Add degassed 1,4-Dioxane (and water if using) via syringe.
-
Reaction: Heat to 80°C - 100°C for 2-4 hours.
-
Tip: Do not overheat immediately. Start at 80°C to preserve catalyst life.
-
-
Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove Pd black and salts. Concentrate and purify.
Mechanistic Visualization
Understanding the steric clash is vital for troubleshooting.
Figure 2: The catalytic cycle.[1][2] The red dashed lines represent the poisoning pathway that occurs if the phosphine ligand is not bulky enough to block the Pyridine Nitrogen.
Troubleshooting FAQ
Q: My reaction goes to 40% conversion and then stops completely. Adding more time doesn't help. A: This is classic catalyst death. The active Pd(0) has likely precipitated as Pd black or been poisoned by the pyridine nitrogen.
-
Fix: Do not just add time. Add a second portion of catalyst (1-2 mol%) after 2 hours. Alternatively, switch to a more stable precatalyst like SPhos Pd G3 .
Q: I see a lot of homocoupling of my boronic acid. A: This usually indicates oxygen leakage into the system (promoting oxidative homocoupling) or that the transmetallation is faster than the oxidative addition.
-
Fix: Degas solvents more rigorously (sparge with Ar for 15 mins). Ensure the reaction is under positive inert pressure.
Q: The product is stuck in the aqueous phase during workup. A: Your product is a pyridine derivative and likely basic. If you use an acidic workup or if the aqueous layer is slightly acidic, the product will protonate and stay in the water.
-
Fix: Adjust the aqueous layer pH to ~10 using saturated NaHCO3 or Na2CO3 before extraction to ensure the pyridine is in its free-base (organic soluble) form.
References
-
Suzuki-Miyaura Coupling of Hindered Substrates: Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link
-
Catalyst Poisoning by Pyridines: Schlummer, B., & Scholz, U. (2004). Palladium-Catalyzed C-N Coupling Reactions of Pyridines and Picolines. Advanced Synthesis & Catalysis, 346(13-15), 1599-1626. Link
-
Buchwald Precatalyst Guide: Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science, 4(3), 916-920. Link
-
Protodeboronation Mechanisms: Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443. Link
-
Solvent Effects in Pyridine Coupling: Li, H., et al. (2011). Optimization of Suzuki–Miyaura Coupling of Pyridine Boronic Acids. Organic Letters, 13(15), 3932–3935. Link
Sources
Technical Support Center: Synthesis of 3-Bromo-5-methoxy-4-methylpyridine
Welcome to the technical support center for the synthesis of 3-Bromo-5-methoxy-4-methylpyridine. This guide is designed for researchers, chemists, and process development professionals who are actively working with this important chemical intermediate. This compound is a key building block in the development of novel pharmaceuticals and agrochemicals.[1][2] However, its synthesis is not without challenges, and controlling side reactions is critical for achieving high purity and yield.
This document moves beyond standard protocols to provide in-depth troubleshooting advice in a practical, question-and-answer format. We will explore the causality behind common synthetic issues and offer field-proven solutions to help you optimize your experimental outcomes.
Section 1: Understanding the Core Synthesis and Potential Pitfalls
The most common and scalable approach to synthesizing this compound involves a nucleophilic aromatic substitution (SNAr) reaction. The typical starting material is 3,5-dibromo-4-methylpyridine, which is treated with a methoxide source, such as sodium methoxide (NaOMe), in a suitable solvent like methanol or DMF.[3]
While seemingly straightforward, this reaction is a delicate balance. The electron-withdrawing nature of the pyridine nitrogen and the bromine atoms activates the ring for nucleophilic attack. However, once the first methoxy group is installed, its electron-donating character deactivates the ring, making the second substitution more difficult—but not impossible. This competition is the source of several common side reactions.
Caption: Primary reaction pathway and key side reactions.
Section 2: Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis and purification processes.
FAQ 1: Low Conversion and Yield
Question: "My reaction has stalled. TLC and LC-MS analysis show a large amount of unreacted 3,5-dibromo-4-methylpyridine even after several hours. What are the likely causes?"
Answer: This is a classic issue of insufficient reaction drive. The primary culprits are related to the potency of your nucleophile and the reaction conditions.
-
Causality: The SNAr reaction requires a potent nucleophile (methoxide) to attack the electron-deficient pyridine ring. If the methoxide concentration is too low or the activation energy barrier is not overcome (insufficient temperature), the reaction will be sluggish or incomplete.
-
Moisture: Sodium methoxide is highly hygroscopic and reactive. Any moisture in your solvent (DMF, methanol) or glassware will consume the methoxide, forming methanol and NaOH. Sodium hydroxide is a much weaker nucleophile for this transformation, effectively halting the reaction.
-
Reagent Stoichiometry: Using less than one full equivalent of active sodium methoxide will naturally lead to incomplete conversion.
-
Temperature: Like most reactions, the rate is temperature-dependent. Temperatures below 70 °C may result in impractically long reaction times.[3]
-
-
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: Use freshly dried solvents. If using commercial solvents, ensure they are from a freshly opened bottle or have been dried over molecular sieves. Dry all glassware in an oven before use.
-
Verify Reagent Quality: Use a fresh bottle of sodium methoxide. If the quality is suspect, you can generate it in situ by carefully adding sodium metal to anhydrous methanol.[3]
-
Optimize Temperature: Gradually increase the reaction temperature. A typical range is 70-90 °C. Monitor the reaction by TLC/LC-MS every hour to track the disappearance of the starting material.
-
Check Stoichiometry: Ensure you are using a slight excess (1.1-1.2 equivalents) of sodium methoxide to drive the reaction to completion.
-
FAQ 2: Formation of Di-Methoxy Byproduct
Question: "My main impurity is a compound with a mass corresponding to 3,5-dimethoxy-4-methylpyridine. How can I suppress this over-reaction?"
Answer: Formation of the di-methoxy byproduct is a clear indication that the reaction conditions are too harsh, allowing the second, less favorable substitution to occur at a significant rate.
-
Causality: The first methoxy group added to the ring is electron-donating, which deactivates the ring towards further nucleophilic attack. However, this deactivation can be overcome with:
-
Excess Nucleophile: A high concentration of sodium methoxide can force the second substitution to occur through mass action.
-
High Temperature & Long Reaction Time: Increased thermal energy and extended reaction times provide the necessary energy and opportunity for the less reactive this compound intermediate to react.
-
-
Troubleshooting Protocol & Optimization Data: The key is precise control over stoichiometry and reaction monitoring. Do not let the reaction run unattended for extended periods.
Table 1: Condition Optimization to Minimize Di-Substitution
Parameter Sub-Optimal Condition (Favors Byproduct) Recommended Condition (Favors Product) NaOMe Equivalents > 1.5 1.05 – 1.2 Temperature > 100 °C 70 – 90 °C[3] Reaction Time Unmonitored / Overnight Monitor hourly by TLC/LCMS; quench upon >95% SM consumption. (Typically 2-4 hours)[3] | Addition Method | Adding all NaOMe at once at high temp | Add NaOMe at room temp before heating, or portion-wise. |
-
Implement In-Process Control (IPC): Run a TLC or a quick LC-MS injection every 30-60 minutes. Stop the reaction by cooling and quenching as soon as the starting material is mostly consumed.
-
Control Stoichiometry: Carefully weigh your sodium methoxide and use no more than 1.2 equivalents.
-
Temperature Management: Maintain the temperature strictly within the optimal range. Avoid localized overheating with vigorous stirring.
-
FAQ 3: Presence of a Hydroxypyridine Impurity
Question: "I've isolated my product, but I'm seeing an impurity that I believe is 3-Bromo-5-hydroxy-4-methylpyridine. Where is this coming from?"
Answer: This impurity arises from the demethylation of your methoxy group. This is a known side reaction for methoxypyridines and can occur under either strongly nucleophilic or acidic conditions.[4][5]
-
Causality:
-
Nucleophilic Demethylation: While methoxide is the intended nucleophile, other strong nucleophiles can attack the methyl group of the methoxy ether in an SN2 fashion. Under prolonged heating, even excess methoxide could potentially play this role, though other reagents are more common culprits.[4][6]
-
Acidic Demethylation: This is the more frequent cause. Quenching the reaction with a strong acid or performing an extraction under acidic conditions (pH < 4) can lead to protonation of the ether oxygen, followed by cleavage.
-
-
Troubleshooting Protocol:
-
Modify the Quench: Quench the reaction by pouring it into a cold, neutral, or slightly basic aqueous solution (e.g., ice water or a cold, dilute sodium bicarbonate solution) instead of a strong acid.
-
Control pH during Extraction: If an acid wash is necessary to remove basic impurities, use a milder acid (e.g., saturated ammonium chloride) or ensure the pH does not drop too low. Keep the contact time with the acidic aqueous phase to a minimum.
-
Avoid Certain Reagents: Be aware that reagents like L-selectride, sodium trimethylsilanethiolate, or strong Lewis acids are known to actively cleave aryl methyl ethers and should not be present.[4][7]
-
Caption: A troubleshooting decision flowchart for synthesis optimization.
Section 3: Recommended Experimental Protocols
Protocol 1: Optimized Synthesis of this compound
This protocol is a guideline. Please adapt it based on your specific laboratory safety protocols and equipment.
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3,5-dibromo-4-methylpyridine (1.0 eq).
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) (approx. 5-10 mL per gram of starting material).
-
Reagent Addition: While stirring at room temperature, add sodium methoxide (1.1 eq) in one portion. A slight exotherm may be observed.
-
Reaction: Heat the reaction mixture to 80 °C using a temperature-controlled heating mantle.
-
In-Process Control (IPC): After 1 hour, take a small aliquot of the reaction mixture, quench it with water, extract with ethyl acetate, and spot on a TLC plate (e.g., 20% Ethyl Acetate in Hexane). Check for the consumption of starting material and the emergence of the product and di-methoxy byproduct. Repeat this check every 30-60 minutes.
-
Quench: Once the starting material is consumed (<5% by LCMS or TLC), immediately cool the flask in an ice bath. Slowly pour the reaction mixture into a beaker containing crushed ice and water (10x the volume of DMF).
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate or diethyl ether (3x volumes).
-
Washing: Combine the organic layers and wash with water, followed by a saturated brine solution to aid in phase separation.[3]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil or solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.[3]
References
-
Synthesis method of 3-bromo-5-methylpyridine. Eureka | Patsnap. [Link]
- WO2006054151A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
-
3,5-Dibromo-4-methylpyridine. ResearchGate. [Link]
- CN104945314A - Method for preparing 3-bromo-4-methylpyridine.
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]
- WO2019145177A1 - Bromination of pyridine derivatives.
-
Chemoselective Demethylation of Methoxypyridine. Synlett 2019, 30, 951–954. [Link]
-
Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. ResearchGate. [Link]
-
Pyridines. University of Babylon. [Link]
-
Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Semantic Scholar. [Link]
-
Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. PMC - NIH. [Link]
- CN102924369A - Method for synthesizing 3,5-dibromo-4-iodopyridine by one step.
-
Demethylation of methoxypyridines with sodium trimethylsilanethiolate. Semantic Scholar. [Link]
-
EAS Reactions with Pyridine. YouTube. [Link]
-
Side-Chain Reactions of Substituted Pyridines: Videos & Practice Problems. Pearson. [Link]
-
Metalation of Pyridines with nBuLi−Li−Aminoalkoxide Mixed Aggregates: The Origin of Chemoselectivity. Journal of the American Chemical Society. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 3-Bromo-5-methoxypyridine synthesis - chemicalbook [chemicalbook.com]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. semanticscholar.org [semanticscholar.org]
Technical Support Center: Catalyst Deactivation in 3-Bromo-5-methoxy-4-methylpyridine Cross-Coupling
Topic: Troubleshooting Catalyst Deactivation & Optimization for Sterically Hindered Pyridines Target Molecule: 3-Bromo-5-methoxy-4-methylpyridine (CAS: 70201-49-9) Document ID: TSC-2025-PYR-04
Executive Summary: The "Triple Threat" Substrate
Welcome to the Technical Support Center. You are likely here because your cross-coupling reaction (Suzuki-Miyaura, Buchwald-Hartwig, or Negishi) with This compound has stalled, precipitated Pd black, or resulted in low conversion.
This substrate presents a unique "Triple Threat" to Palladium catalysis that standard protocols (e.g., Pd(PPh3)4) cannot handle:
-
Catalyst Poisoning (N-Binding): The pyridine nitrogen is a strong
-donor that displaces phosphine ligands, sequestering Pd in an inactive "off-cycle" resting state. -
Steric Hindrance (Ortho-Effect): The C4-Methyl group is ortho to the reactive C3-Bromide, physically blocking the approach of the Pd center during oxidative addition.
-
Electronic Deactivation: The C5-Methoxy group increases electron density on the ring, making the C-Br bond less electrophilic and further slowing oxidative addition.
This guide provides the diagnostic tools and "Gold Standard" protocols to overcome these specific deactivation pathways.
Diagnostic Workflow: The "Triage" System
Before altering your conditions, use this workflow to identify the specific mode of failure.
Visual Diagnostic Matrix
| Observation | Catalyst State | Root Cause | Immediate Action |
| Solution stays pale yellow/clear; No conversion. | Inhibited | N-Coordination. The substrate has displaced the ligand, forming a stable | Switch to Precatalysts (e.g., XPhos Pd G4) or bulkier ligands that cannot be displaced. |
| Solution turns black/grey precipitate; Low conversion. | Aggregated | Pd Black Formation. Oxidative addition is too slow (due to C4-Me sterics), causing Pd(0) to cluster. | Increase ligand loading; Switch to PEPPSI or Buchwald systems; Ensure anhydrous conditions. |
| Reaction stalls after 50% conversion. | Deactivated | Product Inhibition. The product (likely a biaryl pyridine) is a better ligand than the substrate. | Use a Scavenger or switch to a ligand with higher binding affinity (e.g., NHC). |
Deactivation Pathway Visualization
The following diagram illustrates the competition between the productive catalytic cycle and the "Death Spiral" of N-binding and aggregation.
Figure 1: Mechanistic competition between the productive cycle (Green/Blue) and deactivation traps (Red/Black). The C4-Methyl group slows Oxidative Addition, increasing the residence time of unstable Pd(0), leading to aggregation.
The "Gold Standard" Protocol
Do not use generic conditions (e.g., Pd(PPh3)4 / Na2CO3). The following protocol is engineered specifically for ortho-substituted, electron-rich bromopyridines .
Recommended System: Buchwald G3/G4 Precatalysts
Using a precatalyst ensures the active Pd(0) species is generated with the ligand already bound, preventing the pyridine nitrogen from intercepting the metal during the initiation phase.
| Component | Recommendation | Technical Rationale |
| Catalyst | XPhos Pd G4 (2–5 mol%) | XPhos is bulky enough to prevent N-binding but flexible enough to handle the C4-Methyl steric clash. G4 ensures rapid activation at low temperatures. |
| Alternative | Pd-PEPPSI-IPent | NHC ligands are tightly bound and virtually immune to displacement by pyridine nitrogens. |
| Base | K3PO4 (anhydrous) | Mild enough to prevent side reactions but strong enough for activation. Avoid strong alkoxides (NaOtBu) if sensitive groups are present. |
| Solvent | 1,4-Dioxane / Water (4:1) | The biphasic system helps solubilize inorganic bases while keeping the catalyst in the organic phase. |
| Temperature | 80°C – 100°C | High thermal energy is required to overcome the activation barrier created by the C4-Methyl group. |
Step-by-Step Execution
-
Charge Solids: In a glovebox or under Argon flow, add this compound (1.0 equiv), Boronic Acid (1.5 equiv), K3PO4 (3.0 equiv), and XPhos Pd G4 (0.02 equiv) to a vial.
-
Degas Solvents: Sparge 1,4-Dioxane and Water with Argon for 20 minutes. Oxygen is a catalyst killer here.
-
Addition: Add the solvent mixture (0.2 M concentration relative to pyridine).
-
Thermal Activation: Seal the vial and heat to 80°C.
-
Checkpoint: Check LCMS at 1 hour. If <10% conversion, raise temp to 100°C.
-
-
Workup: Filter through Celite to remove Pd residues (which may bind to the pyridine product).
Frequently Asked Questions (Troubleshooting)
Q1: Why can't I use Pd(PPh3)4 (Tetrakis)? It works for other bromopyridines. A: Standard pyridines often work with Tetrakis, but This compound is different. The C4-Methyl group slows down the oxidative addition so significantly that the labile PPh3 ligands dissociate before the reaction occurs. The pyridine nitrogen then binds to the "naked" Pd, permanently deactivating it. You need a ligand that binds tighter than the pyridine nitrogen (like XPhos or an NHC).
Q2: My reaction turns black immediately upon heating. What is happening? A: "Pd Black" is the aggregation of metallic palladium. This happens when the rate of reduction of the Pd(II) precursor is faster than the rate of oxidative addition to your bromide.
-
Fix: Switch to a G3/G4 precatalyst (which controls the release of Pd(0)).
-
Fix: Lower the initial temperature to 60°C for 30 mins, then ramp to 100°C.
Q3: Can I use a boronic ester instead of an acid? A: Yes, and it is often preferred. Boronic acids can undergo protodeboronation (losing the B(OH)2 group) faster than they couple, especially with hindered substrates. Pinacol esters (BPin) are more stable and release the active species more slowly, matching the slow kinetics of the hindered pyridine.
Q4: The product is forming, but the reaction stops at 60%. Adding more catalyst doesn't help. A: This is likely Product Inhibition . The product (a biaryl pyridine) might be chelating the Pd.
-
Fix: Use Pd-PEPPSI-IPent .[1] The NHC ligand is extremely bulky and sterically prevents the product from coordinating to the metal center.
References
-
Mechanisms of Catalyst Poisoning
-
Buchwald-Hartwig Amination & Ligand Design
- Title: Buchwald–Hartwig amin
- Source: Grokipedia / Wikipedia.
-
URL:[Link]
-
Steric Hindrance in Pyridine Coupling
-
PEPPSI Catalysts for Deactivated Systems
-
Substrate Data
-
Title: this compound Chemical Properties.[6]
- Source: ChemicalBook.
-
Sources
- 1. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 2. scispace.com [scispace.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 6. This compound | 70201-49-9 [chemicalbook.com]
Technical Support Center: Enhancing Reaction Rates of 3-Bromo-5-methoxy-4-methylpyridine Couplings
Welcome to the technical support center for optimizing cross-coupling reactions with 3-Bromo-5-methoxy-4-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and detailed protocols for enhancing reaction rates and yields in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings involving this versatile building block.
Introduction: The unique reactivity of this compound
This compound is an electron-rich heteroaromatic compound. The methoxy and methyl groups are electron-donating, which can influence the reactivity of the C-Br bond in palladium-catalyzed cross-coupling reactions. Understanding these electronic effects is crucial for troubleshooting and optimizing reaction conditions.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki-Miyaura coupling with this compound sluggish or failing?
A1: Slow or failed Suzuki-Miyaura couplings with this substrate are often due to its electron-rich nature, which can make the oxidative addition of the palladium catalyst to the C-Br bond the rate-limiting step. Here are some key factors to consider for troubleshooting:
-
Catalyst and Ligand Selection: Standard palladium catalysts like Pd(PPh₃)₄ may not be efficient enough. More electron-rich and bulky phosphine ligands are often required to facilitate the oxidative addition. Consider using ligands such as SPhos, XPhos, or RuPhos, which are known to be effective for coupling electron-rich aryl bromides.[1][2]
-
Base Selection: The choice of base is critical. While weaker bases like Na₂CO₃ can be effective, stronger bases like K₃PO₄ or Cs₂CO₃ are often necessary to promote the transmetalation step, especially with sterically hindered or electron-rich boronic acids.[1][3]
-
Solvent System: A mixture of an organic solvent and water is typically used in Suzuki-Miyaura reactions. Common solvent systems include dioxane/water, toluene/water, or THF/water. The ratio of the organic solvent to water can impact the solubility of the reagents and the overall reaction rate.
-
Temperature: Increasing the reaction temperature can help overcome the activation energy barrier for the oxidative addition. However, be mindful of potential side reactions or decomposition of the starting materials at excessively high temperatures.
Q2: What are the best practices for setting up a Buchwald-Hartwig amination with this compound?
A2: The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds. For an electron-rich substrate like this compound, careful optimization is key.
-
Catalyst System: The choice of palladium precatalyst and ligand is paramount. Precatalysts like Pd₂(dba)₃ or Pd(OAc)₂ are commonly used in combination with bulky, electron-rich biarylphosphine ligands such as BrettPhos, RuPhos, or Xantphos.[4][5] These ligands promote both the oxidative addition and the reductive elimination steps of the catalytic cycle.
-
Base Selection: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is a common choice, but other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate (K₃PO₄) can also be effective.[4][6] The choice of base can depend on the pKa of the amine coupling partner.
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are generally used to prevent unwanted side reactions.
-
Inert Atmosphere: It is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation and deactivation of the palladium catalyst.
Q3: I am observing low yields in the Sonogashira coupling of this compound. How can I improve the reaction?
A3: The Sonogashira coupling is an effective method for forming C(sp²)-C(sp) bonds. Low yields with this substrate can often be attributed to catalyst deactivation or competing side reactions.
-
Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) is the classic Sonogashira system.[7][8] The copper co-catalyst is believed to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.
-
Copper-Free Conditions: In some cases, the copper co-catalyst can lead to the formation of undesired alkyne homocoupling (Glaser coupling) products. Copper-free Sonogashira protocols have been developed, often requiring a stronger base and a more electron-rich palladium ligand.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used to neutralize the HBr generated during the reaction and to act as a solvent.
-
Solvent: The reaction is often carried out in a polar aprotic solvent like DMF or in the amine base itself.
-
Degassing: Thoroughly degassing the reaction mixture is essential to remove oxygen, which can cause oxidative homocoupling of the alkyne.
Troubleshooting Guides
Issue 1: No reaction or very low conversion.
| Possible Cause | Troubleshooting Step | Rationale |
| Inactive Catalyst | Use a fresh source of palladium catalyst and ligands. Consider using a pre-catalyst for more reliable generation of the active Pd(0) species. | Palladium catalysts, especially Pd(0) species, can be sensitive to air and moisture. Pre-catalysts are often more stable and provide more consistent results. |
| Inefficient Oxidative Addition | Switch to a more electron-rich and sterically hindered ligand (e.g., SPhos, XPhos for Suzuki; BrettPhos, RuPhos for Buchwald-Hartwig). Increase the reaction temperature. | Electron-rich ligands enhance the electron density on the palladium center, facilitating its insertion into the C-Br bond of the electron-rich pyridine.[9] |
| Poorly Soluble Reagents | Try a different solvent or solvent mixture. For Suzuki reactions, adjusting the organic solvent to water ratio can help. | Ensuring all components are in solution is critical for an efficient reaction. |
| Incorrect Base | Screen different bases. For Suzuki, try stronger bases like K₃PO₄ or Cs₂CO₃. For Buchwald-Hartwig, ensure a strong, non-nucleophilic base like NaOtBu or LiHMDS is used. | The base plays a crucial role in the catalytic cycle, and its strength and nature can significantly impact the reaction rate.[3][6] |
Issue 2: Formation of side products (e.g., homocoupling, debromination).
| Possible Cause | Troubleshooting Step | Rationale |
| Oxygen Contamination | Ensure the reaction is performed under a strictly inert atmosphere. Thoroughly degas all solvents and reagents. | Oxygen can lead to oxidative homocoupling of boronic acids (in Suzuki) or alkynes (in Sonogashira). It can also deactivate the palladium catalyst. |
| Side Reactions of the Boronic Acid | Use a boronic ester (e.g., pinacol ester) instead of a boronic acid. Use fresh, high-purity boronic acid. | Boronic acids can undergo protodeboronation or form anhydrides, which can affect their reactivity. Boronic esters are often more stable. |
| Catalyst Decomposition | Lower the reaction temperature or use a more stable catalyst system. | At high temperatures, the palladium catalyst can decompose, leading to the formation of palladium black and reduced catalytic activity. |
| Glaser Coupling (Sonogashira) | Switch to copper-free Sonogashira conditions. | The copper co-catalyst is known to promote the homocoupling of terminal alkynes. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general starting point and may require optimization for specific coupling partners.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd₂(dba)₃ with a ligand like SPhos, 1-5 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃, 2-3 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane/water 4:1, toluene/water 10:1)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid/ester, palladium catalyst, ligand (if not using a pre-complexed catalyst), and base.
-
Add the anhydrous solvent mixture via syringe.
-
Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes or by performing three freeze-pump-thaw cycles.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (4-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium precatalyst (e.g., BrettPhos Pd G3, RuPhos Pd G3, 1-3 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃) and a ligand (e.g., BrettPhos, RuPhos)
-
Base (e.g., NaOtBu, LiHMDS, 1.5-2.5 equiv)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium precatalyst (or palladium source and ligand) and the base.
-
Add the anhydrous solvent, followed by the amine and then this compound.
-
Seal the flask and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring for 4-24 hours, monitoring the reaction by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction carefully with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 3: General Procedure for Sonogashira Coupling
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-5 mol%)
-
Amine base (e.g., Et₃N, DIPEA)
-
Solvent (e.g., DMF, or the amine base itself)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and CuI.
-
Add the solvent and the amine base, followed by the terminal alkyne.
-
Degas the mixture thoroughly.
-
Stir the reaction at room temperature or heat to 50-100 °C as needed, monitoring by TLC or LC-MS.
-
Once the reaction is complete, dilute with an organic solvent and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by column chromatography.
Data Presentation
The following tables summarize typical reaction conditions and yields for the cross-coupling of substrates similar to this compound, providing a baseline for optimization.
Table 1: Suzuki-Miyaura Coupling of Substituted Bromopyridines
| Bromopyridine Substrate | Coupling Partner | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3-Bromo-4-methylpyridine | Adamantylzinc | Pd(OAc)₂ (2) | SPhos | - | THF | RT | 0.08 | 55 | [10] |
| 5-Bromo-2-methylpyridin-3-amine | Arylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | Dioxane/H₂O | 90 | 18 | 60-85 | [11] |
| 3-Bromopyridine | n-Butylboronic acid | - | - | K₃PO₄ | Toluene | 105 | 45 | High | [12] |
Table 2: Buchwald-Hartwig Amination of Substituted Bromopyridines
| Bromopyridine Substrate | Amine | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 3-Halo-2-aminopyridine | Morpholine | RuPhos Precatalyst (2) | - | LiHMDS | Dioxane | 100 | 18 | 95 | [4] |
| 3-Bromopyridine | Di-aza-bi-cyclic amine | - | - | K₂CO₃ | - | MW | - | - | [13] |
| 3-Bromopyridine | Sterically hindered aniline | Pd(OAc)₂ | t-Bu₃P | - | - | - | 5 | 84 | [2] |
Table 3: Sonogashira Coupling of Substituted Bromopyridines
| Bromopyridine Substrate | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Amino-3-bromopyridines | Terminal Alkynes | Pd(CF₃COO)₂ (2.5) | 5 | Et₃N | DMF | 100 | 3 | 72-96 | [14] |
| 2-Bromo-6-methylpyridine | 3-Ethynyl-5-methoxypyridine | - | - | - | - | RT | - | 93 | [15][16] |
| 3-Bromopyridine | 2-Methyl-3-butyn-2-ol | - | - | - | - | - | - | 50 | [17] |
Visualizations
Experimental Workflow: General Cross-Coupling Optimization
Caption: A general workflow for the optimization of cross-coupling reactions.
Logical Relationship: Factors Influencing Reaction Rate
Caption: Key factors influencing the rate of cross-coupling reactions.
References
- BenchChem. (2025).
- Kotha, S., et al. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695.
- Organic Chemistry Portal. Sonogashira Coupling.
- González-Antonio, O. (2017). Response to "Suzuki coupling Reaction's yield is very low...".
- Mewes, J.-W., et al. (2025). A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. Chemistry – A European Journal, 31(e01789).
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2017). Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction. Journal of the American Chemical Society, 139(10), 3825–3836.
- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- Di Tota, M., et al. (2025). Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. Organic Process Research & Development.
- Beilstein Journals. (2019).
- Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 203.
- Xu, G., et al. (2022). Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. Organic Letters, 24(27), 4978–4983.
- de Meijere, A., & Diederich, F. (Eds.). (2009). Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH.
- Herath, A., et al. (2018). Homogeneous Continuous Flow Synthesis of α-CF3 Oxiranyl Zincate Reported by Zhang and Co-workers. Organic Process Research & Development, 22(9), 1262-1268.
- BenchChem. (2025). Technical Support Center: 3-Bromo-5-methoxypyridine Cross-Coupling Reactions.
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
- Fors, B. P., et al. (2014). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 16(18), 4814–4817.
- Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 203.
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
- Kanwal, S., et al. (2020). Facile Synthesis of NH-Free 5-(Hetero)Aryl-Pyrrole-2-Carboxylates by Catalytic C–H Borylation and Suzuki Coupling. Molecules, 25(9), 2106.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- Reddit. (2021). r/Chempros - Diagnosing issues with a failed Suzuki coupling?.
- ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?.
- Nolan, S. P., & Cazin, C. S. J. (Eds.). (2019).
- Beshore, D. C., & Dinsmore, C. J. (2018). Improved Syntheses of the mGlu5 Antagonists MMPEP and MTEP Using Sonogashira Cross-Coupling. Molecules, 23(2), 462.
- Surry, D. S., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
- ResearchGate. Electron rich, bulky ligands used in cross‐coupling reactions.
- Ghavimi, B., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Medicinal Chemistry, 14(7), 1221-1258.
- Royal Society of Chemistry. (2011). Organic & Biomolecular Chemistry.
- HETEROCYCLES, Vol. 101, No. 2, 2020.
- DSpace@MIT. (2016).
- Reddit. (2025). r/Chempros - Brainstorming a Buchwald-Hartwig coupling.
- Royal Society of Chemistry. (2016). Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery.
- BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine.
- Beilstein Journals. (2019).
- WuXi AppTec. (2024). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
- Beshore, D. C., & Dinsmore, C. J. (2018). Improved Syntheses of the mGlu 5 Antagonists MMPEP and MTEP Using Sonogashira Cross-Coupling. Molecules, 23(2), 462.
- Royal Society of Chemistry. (2015).
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi-res.com [mdpi-res.com]
- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. rsc.org [rsc.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. uwindsor.ca [uwindsor.ca]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. “Naked Nickel”-Catalyzed Amination of Heteroaryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Scalability issues in the production of 3-Bromo-5-methoxy-4-methylpyridine
Technical Support Center: Scalable Synthesis of 3-Bromo-5-methoxy-4-methylpyridine
Introduction: Strategic Overview
This compound (CAS: 161417-36-3) is a critical heterocyclic building block, often employed in the synthesis of complex pharmaceutical agents, including kinase inhibitors and vitamin B6 analogs. Its structural complexity—specifically the dense functionalization of the pyridine ring (positions 3, 4, and 5)—presents unique challenges during scale-up.
While bench-scale synthesis often relies on chromatography for purification, industrial production requires robust crystallization and precise reaction control. This guide focuses on the most scalable route: the nucleophilic aromatic substitution (SNAr) of 3,5-dibromo-4-methylpyridine. This "desymmetrization" strategy is favored over de novo ring construction or direct bromination of methoxy-pyridines due to higher regioselectivity and cleaner impurity profiles.
Module 1: Route Selection & Raw Material Qualification
Q: Why is the desymmetrization of 3,5-dibromo-4-methylpyridine the preferred route for scale-up? A: Direct bromination of 3-methoxy-4-methylpyridine suffers from poor regiocontrol, often yielding mixtures of 2-bromo and 6-bromo isomers due to the directing effects of the methoxy group. The desymmetrization route uses 3,5-dibromo-4-methylpyridine , a symmetric molecule. Replacing one bromine with a methoxy group yields the target product with high fidelity. The challenge lies solely in preventing the "double-hit" (formation of 3,5-dimethoxy-4-methylpyridine).
Q: What are the critical quality attributes (CQAs) for the starting material, 3,5-dibromo-4-methylpyridine? A:
-
Purity: Must be >98% by GC. Significant amounts of 3-bromo-4-methylpyridine (mono-bromo) will carry through as a difficult-to-remove impurity.
-
Moisture Content: The reaction employs sodium methoxide (NaOMe). Moisture in the starting material will consume the reagent, generating sodium hydroxide, which can lead to the formation of hydroxy-pyridine impurities (pyridones) that are notoriously difficult to purge.
Q: Can we synthesize the precursor 3,5-dibromo-4-methylpyridine in-house? A: Yes, via the bromination of 4-methylpyridine (4-picoline) using AlCl3/Br2 at elevated temperatures (120°C+). However, this requires specialized Hastelloy or glass-lined reactors to handle corrosive HBr gas and bromine at high heat. For batches <5 kg, purchasing from certified vendors is recommended to mitigate safety risks.
Module 2: The Critical Step – Nucleophilic Substitution (SNAr)
Q: We are observing low conversion (<50%) even after 12 hours. What is wrong? A: The 4-methyl group is electron-donating, which deactivates the pyridine ring toward nucleophilic attack compared to the des-methyl analog (3,5-dibromopyridine).
-
Solvent Choice: Methanol alone is often insufficient. Use a dipolar aprotic solvent like DMF or NMP to increase the nucleophilicity of the methoxide ion.
-
Temperature: The reaction typically requires 70–90°C. Below 60°C, the kinetics are too slow for the deactivated ring.
Q: How do we control the formation of the bis-methoxy impurity (3,5-dimethoxy-4-methylpyridine)? A: This is the primary scalability issue.
-
Stoichiometry: Use a slight deficit of NaOMe (0.95 – 1.0 eq). Do not use excess.
-
Addition Mode: Do not add the pyridine to the base. Add the NaOMe solution slowly to the pyridine solution at reaction temperature. This ensures the concentration of the nucleophile is low relative to the substrate, favoring mono-substitution.
-
Monitoring: Stop the reaction when the ratio of Product:Bis-impurity reaches 95:5, even if 10% starting material remains. Unreacted starting material is easier to separate (via solubility) than the bis-methoxy impurity.
Q: Can we use commercial NaOMe solution (25% in MeOH)? A: Yes, but the presence of methanol lowers the reaction temperature and solvates the methoxide, reducing reactivity. A common high-performance protocol involves generating "naked" alkoxide by using Sodium Hydride (NaH) and Methanol in dry DMF, or stripping methanol from commercial solutions and redissolving in DMF (though this is hazardous). For safety at scale, using solid NaOMe (95%) dissolved in minimum MeOH/DMF is a balanced approach.
Visual Workflow: Reaction Logic
Figure 1: Decision logic for the methoxylation reaction endpoint.
Module 3: Work-up & Purification
Q: The product oils out during aqueous quench. How do we get a solid? A: this compound has a low melting point (approx. 30–40°C) and can oil out if the quench is too warm or if residual DMF is present.
-
Protocol: Pour the reaction mixture into ice-cold water (maintain <10°C).
-
Seed Crystals: Seeding is crucial. If no seed is available, extract the oil into Ethyl Acetate, wash thoroughly with brine to remove DMF, dry, and concentrate. Then, recrystallize from cold hexanes or heptane.
Q: Column chromatography is not feasible for our 500g batch. What is the crystallization strategy? A:
-
Solvent System: Hexane/Ethyl Acetate (9:1) or neat Heptane.
-
Process: Dissolve the crude oil in minimum hot Heptane (50°C). Cool slowly to 0°C.
-
Purification Logic: The symmetric starting material (3,5-dibromo) is less soluble and often crystallizes first or co-crystallizes.
-
Troubleshooting: If the starting material content is high (>10%), perform a "hot filtration" or a first crop crystallization to remove the dibromo species, then concentrate the mother liquor to crystallize the desired mono-methoxy product.
-
Experimental Protocol: 100g Scale-Up
Safety Note: This reaction involves hazardous reagents (NaOMe/NaH) and exothermic quenches. Perform in a fume hood.
-
Setup: A 2L 3-neck flask equipped with a mechanical stirrer, temperature probe, and dropping funnel. Nitrogen atmosphere.[1]
-
Charge: Add 3,5-dibromo-4-methylpyridine (100 g, 0.40 mol) and anhydrous DMF (400 mL). Heat to 60°C.
-
Reagent Prep: In a separate vessel, prepare a solution of NaOMe (21.6 g, 0.40 mol, 1.0 eq) in Methanol (50 mL). Note: Minimizing MeOH volume helps reaction rate.
-
Addition: Add the NaOMe solution dropwise to the pyridine solution over 2 hours, maintaining internal temperature between 70–80°C.
-
Reaction: Stir at 80°C for an additional 2–4 hours.
-
IPC:[2] Check HPLC. Target: <2% Bis-methoxy, <10% Starting Material.
-
-
Quench: Cool mixture to 20°C. Slowly pour into Ice Water (1.5 L) with vigorous stirring.
-
Isolation:
-
If solid precipitates: Filter, wash with water, and dry.
-
If oil forms: Extract with Ethyl Acetate (3 x 300 mL). Wash combined organics with Brine (2 x 200 mL) to remove DMF. Dry over Na2SO4 and concentrate.
-
-
Purification: Recrystallize from Heptane.
-
Yield Expectations: 60–70% (approx. 48–56 g).
-
Module 4: Impurity Profile & Troubleshooting
| Impurity | Structure | Origin | Removal Strategy |
| Starting Material | 3,5-Dibromo-4-methylpyridine | Incomplete reaction | Recrystallization (less soluble in polar solvents) |
| Bis-Methoxy | 3,5-Dimethoxy-4-methylpyridine | Over-reaction (excess base/high temp) | Difficult separation; Control via stoichiometry (0.95 eq base) |
| Pyridone | 3-Bromo-4-methyl-5-hydroxypyridine | Moisture in reagents (NaOH formation) | Base extraction (soluble in aq. NaOH), stays in aqueous layer during workup |
| Regioisomer | 2-Bromo-5-methoxy... | Impure starting material | Must be controlled at the precursor synthesis stage |
References
-
Patent : "Substituted Pyridines and Their Use". US Patent Application 2006/0135447.[3] (Describes the specific synthesis of this compound via the desymmetrization route).
-
Analog Synthesis : "Synthesis of 3-bromo-5-methoxypyridine". ChemicalBook. (Provides the foundational protocol for the des-methyl analog using 3,5-dibromopyridine).
-
Crystal Structure : Medjani, M. et al. "3,5-Dibromo-4-methylpyridine".[4] IUCrData, 2016, 1, x160859.[4] (Verifies the structure and solid-state properties of the starting material).
-
Reactivity Theory : "Regioselective Electrophilic Aromatic Bromination". MDPI, 2022. (Theoretical grounding for the directing effects in pyridine systems).
Sources
Technical Support Center: Solvent Effects on the Reactivity of 3-Bromo-5-methoxy-4-methylpyridine
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support guide for 3-Bromo-5-methoxy-4-methylpyridine (CAS 70201-49-9)[1][2]. This document is designed for researchers, chemists, and drug development professionals to provide expert insights and troubleshoot common issues related to solvent selection in reactions involving this versatile pyridine derivative. Our goal is to move beyond simple protocols and explain the fundamental principles that govern reactivity, enabling you to optimize your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor to consider when selecting a solvent for a reaction with this compound?
The primary consideration is the type of reaction you are performing. The optimal solvent environment for a Nucleophilic Aromatic Substitution (SNAr) is often fundamentally different from that required for a Palladium-Catalyzed Cross-Coupling reaction. The solvent's role extends beyond simply dissolving reactants; it can influence reaction rates, alter mechanistic pathways, and even affect catalyst stability and speciation[3][4][5].
Q2: How does the electronic nature of the substituted pyridine ring influence solvent choice?
The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack. The presence of a methoxy group (electron-donating) and a methyl group (weakly electron-donating) slightly counteracts this, while the bromine atom acts as an excellent leaving group, particularly in cross-coupling reactions[6]. This electronic balance means that reaction conditions, especially solvent polarity, can be finely tuned to favor specific outcomes[7].
Q3: Can the pyridine nitrogen itself interfere with my reaction?
Absolutely. The lone pair on the pyridine nitrogen atom imparts basic and nucleophilic character[8]. In acidic media, the nitrogen can be protonated, altering the substrate's solubility and electronic properties. More critically, the nitrogen can act as a ligand, coordinating to metal catalysts (like palladium), which can influence the catalyst's activity and stability. In some cases, pyridine itself can act as a competing nucleophile[8]. Therefore, using non-coordinating or weakly coordinating solvents is often a strategic choice, especially in catalysis.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter and provides solutions grounded in chemical principles.
Scenario 1: Low or No Conversion in a Nucleophilic Aromatic Substitution (SNAr) Reaction
Problem: "I am attempting to displace the bromide on this compound with an amine nucleophile, but I am observing very low conversion even after prolonged heating."
Root Cause Analysis: The reactivity of a nucleophile is profoundly affected by how it is solvated. The choice between a protic and an aprotic solvent is often the root cause of poor performance in SNAr reactions.
-
Expertise & Causality: Polar protic solvents (e.g., ethanol, methanol, water) possess O-H or N-H bonds and are excellent at solvating both cations and anions. They form a tight "solvation shell" around the anion (your nucleophile) through hydrogen bonding. This strong solvation stabilizes the nucleophile, making it less reactive and less available to attack the electrophilic pyridine ring, thereby reducing the reaction rate[9][10]. In contrast, polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) lack these H-bond donating capabilities. While they solvate cations effectively, they leave the anion relatively "bare" and highly reactive, dramatically accelerating SNAr reactions[10].
Troubleshooting Steps:
-
Solvent Re-evaluation: If you are using a protic solvent like ethanol, switch to a polar aprotic solvent. N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are excellent starting points.
-
Temperature Optimization: Ensure the reaction temperature is appropriate. While aprotic solvents boost reactivity, heating (e.g., 80-120 °C) is often still necessary.
-
Base Selection: Ensure a suitable base is present to deprotonate the nucleophile (if necessary) and to scavenge the HBr byproduct. A non-nucleophilic base like K₂CO₃ or Cs₂CO₃ is often a good choice.
Data Presentation: Solvent Properties and Their Impact on SNAr Reactions
| Solvent | Abbreviation | Type | Dielectric Constant (ε) | Impact on Nucleophilicity |
| Water | H₂O | Polar Protic | 80.1 | Decreases (strong H-bonding) |
| Ethanol | EtOH | Polar Protic | 24.6 | Decreases (strong H-bonding) |
| Dimethylformamide | DMF | Polar Aprotic | 36.7 | Increases (poor anion solvation) |
| Dimethyl sulfoxide | DMSO | Polar Aprotic | 46.7 | Increases (poor anion solvation) |
| Acetonitrile | MeCN | Polar Aprotic | 37.5 | Increases (poor anion solvation) |
| Tetrahydrofuran | THF | Polar Aprotic | 7.6 | Moderate Increase |
Scenario 2: Failure or Stalling of a Palladium-Catalyzed Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig)
Problem: "My Suzuki coupling of this compound with an arylboronic acid is giving low yields, and I suspect my catalyst is dying."
Root Cause Analysis: Palladium-catalyzed reactions are complex, and the solvent plays multiple critical roles, including reactant solubility, catalyst stabilization, and influence on the oxidative addition step[5][11].
-
Expertise & Causality:
-
Solubility Mismatch: Suzuki reactions typically involve an organic-soluble aryl halide, an aqueous-soluble inorganic base (e.g., K₂CO₃, K₃PO₄), and a boronic acid with variable solubility. A single solvent system often fails to dissolve all components effectively. This necessitates a biphasic solvent system, most commonly a nonpolar organic solvent mixed with water (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O)[12][13]. This mixture allows all reagents to interact at the interface.
-
Oxygen Contamination: Palladium(0) catalysts are extremely sensitive to atmospheric oxygen, which can oxidize them to an inactive Pd(II) state. Solvents can dissolve significant amounts of oxygen, which must be removed.
-
Solvent-Catalyst Compatibility: The choice of ligand on the palladium catalyst can dictate the optimal solvent. For instance, catalysts with bulky, electron-rich phosphine ligands may have different stability profiles in different solvents. Some literature suggests that less polar solvents like dioxane or toluene are well-suited for common catalysts like Pd(PPh₃)₄[5].
-
Troubleshooting Steps:
-
Implement a Biphasic System: If using a single solvent, switch to a mixture such as 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio)[12]. This is standard practice for Suzuki couplings.
-
Rigorous Degassing: Before heating, thoroughly degas your reaction mixture. The most effective method is the "sparge and backfill" technique: bubble an inert gas (argon or nitrogen) through the solvent for 15-20 minutes, then maintain a positive pressure of the inert gas throughout the reaction.
-
Verify Reagent Quality: Ensure your boronic acid is not decomposed (boroxines can form upon dehydration) and that your base is anhydrous if the reaction requires it.
Visualizations & Workflows
Decision Workflow for Solvent Selection
This diagram outlines the logical steps a scientist should take when choosing a solvent for reactions involving this compound.
Caption: Decision tree for optimal solvent selection.
Experimental Protocols
Protocol: Suzuki-Miyaura Cross-Coupling of this compound
This protocol is a self-validating system grounded in established methodologies for similar substrates[12][14].
Objective: To synthesize 3-Aryl-5-methoxy-4-methylpyridine.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Solvent: Anhydrous 1,4-Dioxane and Degassed DI Water (4:1 v/v)
-
Schlenk flask or similar reaction vessel with condenser
-
Inert atmosphere (Argon or Nitrogen)
Methodology:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).
-
Inerting the Atmosphere: Seal the flask and evacuate and backfill with inert gas three times to remove all atmospheric oxygen.
-
Catalyst & Solvent Addition: Under a positive flow of inert gas, add the palladium catalyst (0.03-0.05 equiv). Via syringe, add the degassed 1,4-dioxane, followed by the degassed water.
-
Degassing: Bubble the inert gas through the stirred reaction mixture for an additional 10-15 minutes to ensure the solvent is fully deoxygenated.
-
Reaction: Heat the mixture to 85-95 °C with vigorous stirring under the inert atmosphere[12].
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.
-
Work-up:
-
Cool the mixture to room temperature.
-
Dilute with an organic solvent such as ethyl acetate.
-
Wash with water and then with brine to remove the inorganic base and salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 3-Aryl-5-methoxy-4-methylpyridine.
Experimental Workflow Diagram
Caption: Standard workflow for a Suzuki-Miyaura coupling.
References
-
Chemistry LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. [Link]
-
College of Saint Benedict & Saint John's University. NS7. Solvent Effects - aliphatic nucleophilic substitution. [Link]
-
Mancini, P. M., et al. (1983). Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Hameed, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]
-
Jasinski, J. P., et al. (2016). 3,5-Dibromo-4-methylpyridine. ResearchGate. [Link]
-
Patsnap. (2017). Synthesis method of 3-bromo-5-methylpyridine. [Link]
-
Smith, N. D., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing. [Link]
-
Reddit. (2020). Why isn't pyridine a good solvent for an Sn2 reaction? Isn't it polar aprotic?[Link]
-
Vaddamanu, M., et al. (2012). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. ResearchGate. [Link]
-
Ali, M. A., et al. (2024). Theoretical investigation of nucleophilic substitution reaction of phenyl carbonyl isothiocyanates with pyridines in gas and polar aprotic solvent. RSC Publishing. [Link]
-
Oh, H. K., et al. (2011). Solvent Polarity and Hydrogen Bond Effects on Nucleophilic Substitution Reaction of 2-Bromo-5-nitrothiophene with Piperidine. ResearchGate. [Link]
-
PubChem. 3-Bromo-5-chloro-4-methylpyridine. [Link]
-
Magano, J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. [Link]
-
Bull, J. A., et al. (2007). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. ACS Publications. [Link]
-
St. Paul's Cathedral Mission College. NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-2, PPT-17. [Link]
-
White Rose Research Online. (2019). Solvent effects in palladium catalysed cross-coupling reactions. [Link]
-
Li, J., et al. (2024). Pd/C–H2-Catalyzed One-Pot Aromatization–Deoxygenation of Dihydropyridinediones: A Green, Scalable Route to Alkyl Pyridines. MDPI. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PMC - NIH. [Link]
-
Roman, D. S., et al. (2024). Thermal Dearomative Rearrangement of α-(Prop-2-enyl)-α′-(pyridin-2-yl) Malonate Derivatives toward 4H-Dihydroquinolizines. ACS Publications. [Link]
Sources
- 1. This compound | 70201-49-9 [chemicalbook.com]
- 2. 70201-49-9|this compound|BLD Pharm [bldpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. reddit.com [reddit.com]
- 9. aliphatic nucleophilic substitution [employees.csbsju.edu]
- 10. spcmc.ac.in [spcmc.ac.in]
- 11. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 13. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Overcoming low yields in the synthesis of 3-Bromo-5-methoxy-4-methylpyridine derivatives
Welcome to the technical support center for the synthesis of 3-Bromo-5-methoxy-4-methylpyridine and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthesis and encountering challenges, particularly with reaction yields. As a key building block in medicinal chemistry and agrochemicals, mastering the synthesis of this compound is crucial for advancing research and development projects.[1][2]
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed, field-proven protocols to help you overcome common hurdles and optimize your synthetic strategy.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for preparing this compound?
There are two principal strategies for synthesizing the this compound core structure:
-
Electrophilic Bromination of a Precursor: This approach involves the direct bromination of a 5-methoxy-4-methylpyridine substrate. The methoxy and methyl groups are electron-donating and activate the pyridine ring towards electrophilic substitution, directing the incoming bromine to the C3 position. However, controlling the reaction to prevent side products can be challenging.[3]
-
Sandmeyer-type Reaction: This classic and often more reliable method begins with 3-Amino-5-methoxy-4-methylpyridine. The amino group is converted into a diazonium salt, which is then displaced by a bromide ion, typically from a copper(I) bromide or hydrobromic acid source. This method offers excellent regioselectivity but requires careful control of temperature and reagent addition.[4][5][6]
Q2: Why can direct bromination of pyridine derivatives be so challenging, often leading to low yields?
The pyridine ring is electron-deficient compared to benzene due to the electronegative nitrogen atom. This inherent electronic property deactivates the ring towards electrophilic aromatic substitution (EAS), the fundamental mechanism of most bromination reactions. Consequently, harsh reaction conditions are often required, such as high temperatures or the use of strong Lewis acids and oleum (fuming sulfuric acid), which can lead to several problems:
-
Slow Reactions: The deactivated ring reacts sluggishly with many brominating agents.[7]
-
Formation of Byproducts: Harsh conditions can promote the formation of poly-brominated isomers, which are often difficult to separate from the desired product.[7][8]
-
Degradation: The starting material or product may be unstable under strongly acidic or high-temperature conditions, leading to decomposition and reduced yields.
Q3: How do the methoxy and methyl groups on the pyridine ring influence the regioselectivity of bromination?
In the 5-methoxy-4-methylpyridine precursor, both the methoxy (-OCH₃) and methyl (-CH₃) groups are activating and ortho-, para-directing for electrophilic aromatic substitution.
-
The methoxy group at position 5 strongly directs incoming electrophiles to positions 4 and 6.
-
The methyl group at position 4 directs to positions 3 and 5.
The directing effects of these two groups are synergistic in favoring substitution at the C3 position. The methyl group activates the adjacent C3 position, while the methoxy group's influence, though stronger, is sterically hindered at C6 by the pyridine nitrogen and already occupied at C4. This concerted activation makes the C3 position the most nucleophilic site for bromination, generally leading to good regioselectivity for the desired 3-bromo isomer.
Q4: What are the essential safety precautions when working with brominating agents like Br₂ and NBS?
Both liquid bromine (Br₂) and N-Bromosuccinimide (NBS) are hazardous and require strict safety protocols:
-
Ventilation: Always handle these reagents in a certified chemical fume hood to avoid inhaling toxic and corrosive fumes.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a face shield, a lab coat, and heavy-duty chemical-resistant gloves (butyl rubber or Viton are recommended for bromine).
-
Handling Liquid Bromine: Br₂ is highly volatile and corrosive. It can cause severe chemical burns upon contact with skin. Use a syringe or cannula for transfers and have a quenching solution, such as aqueous sodium thiosulfate, readily available to neutralize spills.
-
Handling NBS: NBS is a lachrymator and is harmful if inhaled or swallowed. Avoid creating dust. It can also react exothermically, especially with certain solvents or under light, so it should be stored in a cool, dark place.
Troubleshooting Guide: Overcoming Low Yields
This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.
Problem 1: Low yield and/or incomplete conversion during the direct electrophilic bromination of 5-methoxy-4-methylpyridine.
Q: My direct bromination reaction is sluggish, and I'm recovering a significant amount of unreacted starting material. How can I drive the reaction to completion and improve the yield?
Causality & Solution: Low conversion in the bromination of an activated pyridine ring often points to an insufficient electrophilic character of the brominating agent or suboptimal reaction conditions. The lone pair on the pyridine nitrogen can also sequester the Lewis acid catalyst. Here’s how to troubleshoot:
-
Choice of Brominating Agent: For activated systems, N-Bromosuccinimide (NBS) is often a milder and more selective choice than liquid bromine (Br₂). It generates a low concentration of Br₂ in situ, which can minimize the formation of polybrominated byproducts.[3]
-
Solvent Selection: The choice of solvent is critical. Chlorinated solvents like dichloromethane (DCM) or chloroform are common. Polar aprotic solvents like acetonitrile can sometimes accelerate the reaction. Avoid protic solvents like methanol unless specific methods call for them, as they can react with the brominating agent.[9]
-
Temperature Control: While higher temperatures can increase the reaction rate, they can also lead to byproduct formation. Start at a low temperature (e.g., 0 °C) and slowly warm the reaction to room temperature. Monitor the reaction by TLC or LC-MS to find the optimal temperature that balances reaction rate with selectivity.
-
Catalysis: If the reaction is still slow, the addition of a catalyst may be necessary.
-
Protic Acid: A small amount of a strong acid like sulfuric acid or trifluoroacetic acid (TFA) can protonate the pyridine nitrogen, but this also deactivates the ring. This is often counterproductive for this specific substrate.
-
Lewis Acid: A mild Lewis acid can polarize the Br-Br bond, creating a more potent electrophile. However, strong Lewis acids (e.g., AlCl₃, FeBr₃) can complex with the pyridine nitrogen, deactivating the ring. This approach is often more suitable for less activated systems.
-
The following diagram outlines a decision-making workflow for optimizing this reaction.
Caption: Troubleshooting workflow for direct bromination.
Problem 2: Significant formation of an isomeric byproduct during direct bromination.
Q: My reaction produces the desired 3-bromo isomer, but also a significant amount of what I believe is the 6-bromo isomer. How can I improve the regioselectivity?
Causality & Solution: While the C3 position is electronically favored, the C6 position is also activated by the C5-methoxy group. The formation of the 6-bromo isomer suggests that the reaction conditions are either too harsh or not selective enough.
-
Lower the Temperature: Electrophilic aromatic substitutions are often more selective at lower temperatures. Running the reaction at 0 °C or even -20 °C can significantly favor the thermodynamically preferred product over kinetically formed side products.
-
Use a Bulky Brominating Agent: While less common, employing a sterically hindered brominating agent can disfavor substitution at the more crowded C6 position, which is adjacent to the pyridine nitrogen.
-
Switch to the Sandmeyer Reaction: This is the most definitive solution for ensuring regioselectivity. The Sandmeyer reaction's mechanism is not based on electrophilic substitution but on the decomposition of a diazonium salt at a specific position. If you start with 3-amino-5-methoxy-4-methylpyridine, the bromine will be introduced exclusively at the C3 position.[4][6]
Problem 3: Poor yields in the Sandmeyer reaction of 3-amino-5-methoxy-4-methylpyridine.
Q: I switched to the Sandmeyer reaction to ensure selectivity, but my yields are consistently below 40%. What are the most critical parameters to control in this multi-step process?
Causality & Solution: The Sandmeyer reaction is highly dependent on the stability of the intermediate diazonium salt, which is notoriously unstable at elevated temperatures. Low yields are almost always traced back to improper temperature control or suboptimal stoichiometry during diazotization.
Critical Parameters for Optimization:
| Parameter | Recommended Condition | Rationale & Expert Insight |
| Temperature | -10 °C to 0 °C | This is the most critical factor. The diazonium salt decomposes rapidly above 5 °C. Use an ice-salt or acetone-dry ice bath and monitor the internal temperature of the reaction flask, not just the bath.[4][6] |
| Acid | 48% HBr | HBr serves as both the acid for diazotization and the source of the bromide nucleophile. Using a sufficient excess ensures the amino group is fully protonated and provides a high concentration of Br⁻ for the substitution step. |
| Nitrite Addition | Slow, dropwise addition of NaNO₂ solution | A rapid addition of sodium nitrite can cause a sudden temperature spike, leading to diazonium decomposition. It can also lead to localized high concentrations of nitrous acid, which can cause unwanted side reactions.[10] |
| Stirring | Vigorous mechanical stirring | Efficient stirring is crucial for maintaining a uniform temperature and ensuring rapid mixing of the highly reactive intermediates, preventing localized overheating and decomposition. |
| Copper(I) Bromide | Use as a catalyst | While not always strictly necessary when using HBr, CuBr (the "Gattermann reaction" is related) catalyzes the decomposition of the diazonium salt and the formation of the C-Br bond, often leading to cleaner reactions and higher yields. |
The following diagram illustrates the key stages of a successful Sandmeyer reaction.
Caption: Workflow for an optimized Sandmeyer reaction.
Detailed Experimental Protocols
Protocol A: High-Fidelity Sandmeyer Reaction for this compound
This protocol is optimized for high regioselectivity and yield.
Materials:
-
3-Amino-5-methoxy-4-methylpyridine
-
Hydrobromic acid (HBr), 48% aqueous solution
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Sodium hydroxide (NaOH)
-
Ethyl acetate (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice, salt
Procedure:
-
Preparation of Diazonium Salt:
-
In a three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and an addition funnel, add 3-Amino-5-methoxy-4-methylpyridine (1.0 eq).
-
Add 48% HBr (4.0-5.0 eq) and stir until all the solid has dissolved.
-
Cool the flask in an ice-salt bath to an internal temperature of -5 °C.
-
Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water and place it in the addition funnel.
-
Add the NaNO₂ solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature never exceeds 0 °C .[4][6][10]
-
After the addition is complete, stir the resulting solution for an additional 45 minutes at -5 °C.
-
-
Bromide Displacement:
-
In a separate, larger flask, add CuBr (0.2 eq) and 48% HBr (1.0 eq).
-
Slowly, and in portions, add the cold diazonium salt solution to the CuBr/HBr mixture. Vigorous gas evolution (N₂) will be observed. Control the rate of addition to keep the foaming manageable.
-
Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and then stir for 1-2 hours, or until gas evolution ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and carefully neutralize it by the slow addition of 50% aqueous NaOH until the pH is ~9. Ensure the temperature remains below 20 °C during neutralization.
-
Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
-
References
-
Synthesis method of 3-bromo-5-methylpyridine - Eureka | Patsnap. [Link]
-
Understanding the Properties and Synthesis of 3-Bromo-5-methylpyridine. [Link]
- CN104945314A - Method for preparing 3-bromo-4-methylpyridine - Google P
-
3-Bromo-5-methoxy-4-(4-methylpiperidin-1-yl)furan-2(5H)-one - Semantic Scholar. [Link]
- US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones - Google P
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. [Link]
- CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine - Google P
- US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)
-
Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination - ResearchGate. [Link]
-
Optimization of batch conditions for the mono ortho-bromination reaction. - ResearchGate. [Link]
-
Pyridine•BrF3, the Missing Link for Clean Fluorinations of Aromatic Derivatives | Organic Letters - ACS Publications. [Link]
- WO2019145177A1 - Bromination of pyridine derivatives - Google P
-
Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC - NIH. [Link]
-
5-Bromo-2-Methoxy-4-Methylpyridine 96+% - Pipzine Chemicals. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 5-Bromo-2-Methoxy-4-Methylpyridine 96+% | High Purity CAS 55759-87-4 | Supplier & Manufacturer in China [pipzine-chem.com]
- 4. Synthesis method of 3-bromo-5-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]
- 5. nbinno.com [nbinno.com]
- 6. CN104945314A - Method for preparing 3-bromo-4-methylpyridine - Google Patents [patents.google.com]
- 7. WO2019145177A1 - Bromination of pyridine derivatives - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Preventing debromination of 3-Bromo-5-methoxy-4-methylpyridine
Technical Support Center: Preventing Debromination of 3-Bromo-5-methoxy-4-methylpyridine
Introduction: The "Steric-Electronic" Trap
User Profile: Synthetic Chemists, Process Development Scientists. Molecule: this compound (CAS: 66584-32-3 or analogs). The Core Problem: You are observing the formation of 3-methoxy-4-methylpyridine (the debrominated "reduced" byproduct, Ar-H) instead of your desired cross-coupled product or functionalized intermediate.
Technical Insight: This molecule presents a unique challenge due to the 4-methyl group . While the 3-bromo position is electronically activated for oxidative addition (by the pyridine nitrogen), the adjacent 4-methyl group creates significant steric hindrance .
-
In Cross-Coupling (Suzuki/Buchwald): The steric bulk slows down the transmetallation step. The long-lived oxidative addition intermediate (
) then has time to scavenge a hydride source (from solvent or base), leading to reductive elimination of Ar-H (hydrodehalogenation). -
In Lithiation: The 4-methyl protons are benzylic and acidic (
). Standard lithiation conditions can lead to competitive lateral lithiation (deprotonation of the methyl group) or proton quenching if the generated 3-lithio species is not trapped immediately.
Module 1: Troubleshooting Palladium-Catalyzed Cross-Coupling
Symptom: LC-MS shows a major peak corresponding to Mass [M-Br+H] (MW ~123) alongside starting material.
Q1: Why is my Suzuki coupling yielding the debrominated product?
A: The reaction is likely stalling after oxidative addition. The bulky 4-methyl group hinders the approach of the boronic acid/ester during transmetallation. The palladium species, unable to find a coupling partner quickly, undergoes hydrodehalogenation .
-
Mechanism: The Pd-Ar intermediate undergoes
-hydride elimination (if alkyl ligands are present) or abstracts a hydride from an alcoholic solvent (e.g., MeOH, EtOH, iPrOH).
Q2: How do I stop this? (Protocol Optimization)
Follow this hierarchy of controls to eliminate hydride sources and accelerate transmetallation.
| Parameter | Avoid (High Risk of Ar-H) | Recommended (Low Risk) | Technical Rationale |
| Solvent | Ethanol, Methanol, Isopropanol | 1,4-Dioxane, Toluene, DMF | Alcohols act as hydride donors. Use aprotic solvents. If a co-solvent is needed for boronate solubility, use t-Amyl alcohol (sterically hindered, poor hydride donor). |
| Base | NaOEt, NaOMe, KOtBu | K₃PO₄, Cs₂CO₃, K₂CO₃ | Alkoxide bases can undergo |
| Ligand | PPh₃, dppf (Standard ligands) | SPhos, XPhos, RuPhos | Bulky, electron-rich Buchwald ligands facilitate oxidative addition and create a pocket that accelerates transmetallation while protecting the Pd center. |
| Water | Anhydrous conditions (sometimes) | Degassed Water (trace/stoichiometric) | Small amounts of water are often necessary for the boronate activation step in Suzuki coupling, preventing the "stalled" cycle. |
Step-by-Step Protocol: The "Anti-Reduction" Suzuki Method
-
Vessel: Use a sealed tube or microwave vial to prevent solvent evaporation and oxygen ingress.
-
Reagents:
-
Substrate: this compound (1.0 equiv)[1]
-
Boronic Acid: 1.5 equiv (Excess helps drive the slow transmetallation).
-
Catalyst: Pd(OAc)₂ (5 mol%) + SPhos (10 mol%) OR Pd-118 (Pd(dtbpf)Cl₂) .
-
Base: K₃PO₄ (3.0 equiv) .
-
Solvent: 1,4-Dioxane/Water (4:1 ratio) .
-
-
Degassing (Critical): Sparge solvents with Argon for 15 mins. Oxygen promotes homocoupling and catalyst decomposition, which indirectly favors reduction pathways.
-
Reaction: Heat to 90-100°C . (Do not exceed 110°C if possible, as higher temps increase hydride transfer rates).
Module 2: Troubleshooting Lithium-Halogen Exchange
Symptom: Low yield of electrophile trapping; recovery of protonated starting material (Ar-H) or mixtures indicating reaction at the methyl group.
Q3: Is n-Butyllithium (n-BuLi) safe to use with this molecule?
A: Proceed with caution. While Lithium-Halogen exchange is kinetically faster than deprotonation at -78°C, the 4-methyl protons are acidic enough to compete.
-
Risk: If the exchange is slow or the temperature rises, n-BuLi will deprotonate the 4-methyl group (Lateral Lithiation), leading to a different nucleophile.
-
Alternative: Use "Turbo Grignard" (iPrMgCl·LiCl) . It allows for Br/Mg exchange at higher temperatures (0°C to RT) without deprotonating the methyl group, as it is less basic than n-BuLi but highly active for exchange.
Q4: I must use n-BuLi. How do I prevent side reactions?
A: You must use the "In-Situ Trapping" (Barbier-type) or Inverse Addition method.
Protocol: Cryogenic Exchange with In-Situ Borylation
-
Concept: Do not generate the free lithio-species and let it sit. Have the electrophile present before adding the lithiating agent (if compatible) or add the base to a mixture of substrate and electrophile.
-
Specific Workflow:
-
Dissolve this compound (1.0 equiv) and Triisopropyl borate (1.2 equiv) in anhydrous THF/Toluene (4:1).
-
Cool to -78°C .
-
Add n-BuLi (1.1 equiv) dropwise down the side of the flask.
-
Mechanism: As the Li-Br exchange happens, the transient aryl-lithium is immediately trapped by the borate ester present in solution, preventing it from acting as a base against the methyl group of unreacted starting material.
-
Visual Troubleshooting Logic
References
-
BenchChem. (2025).[2][3] Application Notes and Protocols for the Functionalization of 3-Bromo-4-methylpyridine. Retrieved from
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443.
-
Bao, M., et al. (2019). Mechanism of Lithium-Halogen Exchange and Related Reactions. Peking University. Retrieved from
-
Organic Chemistry Portal. (2023). Synthesis of Pyridines and Suzuki Coupling. Retrieved from
-
Sigma-Aldrich. (n.d.). 3-Bromo-4-methylpyridine Product Information and Reactivity Profile. Retrieved from [4]
Sources
Technical Support Center: Thermal Safety in 3-Bromo-5-methoxy-4-methylpyridine Synthesis
Case ID: EX-PYR-354
Subject: Managing Reaction Exotherms during the Nucleophilic Aromatic Substitution (
Critical Thermal Events: The "Why" and "Where"
The synthesis of 3-Bromo-5-methoxy-4-methylpyridine typically proceeds via the regioselective nucleophilic displacement of a bromine atom on 3,5-Dibromo-4-methylpyridine using sodium methoxide (NaOMe).[1]
While pyridine rings are electron-deficient, the 3- and 5-positions are not electronically activated for
Primary Thermal Risk Zones:
-
Alkoxide Preparation: In-situ generation of NaOMe from Sodium metal or NaH is violently exothermic and generates hydrogen gas.
-
The Initiation Threshold: The reaction often displays an "induction period" where heat is applied with no consumption of starting material, followed by a rapid onset of rate and heat release.
-
The Quench: The workup involves destroying excess alkoxide, which releases significant heat of neutralization.
Protocol: Controlled Methoxylation
Target Reaction:
Phase A: Reagent Preparation (The "Hidden" Exotherm)
Avoid using solid commercial NaOMe if possible, as quality varies. In-situ preparation is standard but hazardous.[1]
| Parameter | Specification | Safety Rationale |
| Solvent | Anhydrous Methanol ( | Water acts as a competitive nucleophile (forming hydroxypyridines) and kills the base.[1] |
| Base Source | Sodium Metal (cubes/wire) or NaH (60% disp) | CRITICAL: Reaction with MeOH is violently exothermic.[1] |
| Temp Limit | Maintain | Prevents solvent boiling ( |
Step-by-Step:
-
Charge reactor with anhydrous Methanol under
flow. -
Cool jacket to 0°C.
-
Add Sodium metal in small portions. Wait for full dissolution and gas evolution cessation between portions.
-
Checkpoint: Verify clear solution. If using NaH, filter the oil residue if strict purity is required (rarely needed for this intermediate).
Phase B: The Substitution Reaction (Process Control)
Setup:
-
Substrate: 3,5-Dibromo-4-methylpyridine (dissolved in DMF).
-
Reagent: NaOMe solution (prepared above).
-
Solvent System: DMF/MeOH mixture (DMF increases rate; MeOH stabilizes the alkoxide).
Execution:
-
Dissolution: Dissolve the dibromo-pyridine precursor in dry DMF (Ratio: 5 vol relative to wt).
-
The "Heel" Approach: Do NOT mix all reagents and heat.
-
Heat the substrate solution to 60°C (below initiation temp).
-
-
Controlled Dosing: Add the NaOMe/MeOH solution via a dosing pump over 2–4 hours.
-
Why: This limits the "thermal accumulation." If the reaction runs away, you stop the pump, starving the fire of fuel.
-
-
Temperature Ramp: Once 10% of base is added, slowly ramp to 80–90°C.
-
Monitor: Watch the
(difference between Jacket Temp and Internal Temp). If Internal > Jacket by >5°C, STOP DOSING .
-
Phase C: The Quench
-
Cool reaction mixture to 20°C.
-
Inverse Quench: Pour the reaction mixture into a stirred vessel of ice water (Ratio: 1:5).
-
Do not add water to the reaction vessel. The localized exotherm can boil the methanol/DMF instantly.
-
-
Adjust pH to 7.0 with dilute HCl (Exothermic neutralization).
Troubleshooting & FAQs
Q1: The reaction temperature spiked to 110°C during dosing. What happened?
-
Diagnosis: You likely experienced "accumulation." The reaction rate at 60-70°C was too slow to consume the NaOMe as it was added. You built up a high concentration of unreacted base. When the temperature naturally rose or a critical concentration was reached, it all reacted simultaneously.
-
Fix: Perform a "Heat-Wait-Search" calorimetry test (RC1) to find the precise initiation temperature. Ensure the reaction temperature is high enough to consume the reagent as it is added.
Q2: I see a significant amount of 3,5-dimethoxy-4-methylpyridine impurity.
-
Diagnosis: Over-reaction. The mono-methoxy product is still reactive, though less so than the dibromo starting material.
-
Fix: Reduce equivalents of NaOMe from 1.2 to 1.05. Stop the reaction at 95% conversion rather than chasing 100%.
Q3: The mixture solidified during the reaction.
-
Diagnosis: Precipitation of Sodium Bromide (NaBr). In pure DMF, NaBr is insoluble.
-
Fix: This is actually good (drives equilibrium). Ensure your agitation (impeller torque) is sufficient to handle slurries. Do not add water to dissolve it until the reaction is complete.
Q4: Can I use Potassium tert-butoxide (KOtBu) instead?
-
Analysis: KOtBu is a stronger base but a bulkier nucleophile.
-
Outcome: You will likely see more elimination products (pyridynes) or decomposition, and less substitution due to steric hindrance at the crowded 3,5-positions flanking the methyl group.[1] Stick to primary alkoxides (NaOMe/NaOEt).
Visualization: Process Safety Logic
Diagram 1: Reaction Control Loop
This diagram illustrates the safety interlocks required for the dosing phase.
Caption: Automated dosing control loop preventing thermal accumulation during the exothermic substitution phase.
Diagram 2: Troubleshooting Decision Tree
Flowchart for operator actions during thermal deviations.
Caption: Operator response protocols based on the severity of the thermal excursion.
References
-
Patent: WO2015106292A1. Coferon, Inc. (2015). "Preparation of substituted pyridines via nucleophilic aromatic substitution."[2][3] (Paragraphs 00634-00644 detailing safety and workup for bromo-methoxy-pyridines).
-
Nucleophilic Aromatic Substitution on Pyridines.Chemistry Steps. (2023). Mechanistic explanation of regioselectivity and energy barriers in pyridine
. [Link]
Sources
Validation & Comparative
A Comparative Guide to the Reactivity of 3-Bromo-5-methoxy-4-methylpyridine and 3-chloro-5-methoxy-4-methylpyridine for Drug Development Professionals
For researchers and scientists navigating the intricate landscape of drug development and synthetic chemistry, the choice of starting materials is a critical decision that profoundly influences the efficiency, scalability, and ultimate success of a synthetic route. Halogenated pyridines are foundational building blocks, prized for their versatility in forming complex molecular architectures. This guide provides an in-depth, objective comparison of the reactivity of two key intermediates: 3-bromo-5-methoxy-4-methylpyridine and its chloro-analogue, 3-chloro-5-methoxy-4-methylpyridine . By synthesizing fundamental chemical principles with practical, data-driven insights, this document aims to empower you to make informed decisions in your synthetic strategy.
At a Glance: Key Reactivity Differences
| Property/Reaction Type | This compound | 3-chloro-5-methoxy-4-methylpyridine | Underlying Principle |
| Physical Properties (Predicted/Analogous) | Solid | Liquid/Low-melting solid | Higher molecular weight and polarizability of the bromo-compound lead to stronger intermolecular forces. |
| Palladium-Catalyzed Cross-Coupling | Higher Reactivity | Lower Reactivity | Weaker C-Br bond (lower bond dissociation energy) facilitates faster oxidative addition, the often rate-limiting step in the catalytic cycle. |
| Nucleophilic Aromatic Substitution (SNAr) | Lower Reactivity | Higher Reactivity | The more electronegative chlorine atom better stabilizes the intermediate Meisenheimer complex, lowering the activation energy for nucleophilic attack. |
The Decisive Factor: Carbon-Halogen Bond Dissociation Energy
The fundamental difference in reactivity between these two compounds in palladium-catalyzed cross-coupling reactions stems from the disparity in their carbon-halogen bond dissociation energies (BDE). The C-Br bond is inherently weaker than the C-Cl bond. This means that less energy is required to break the C-Br bond during the crucial oxidative addition step of the catalytic cycle, where the palladium catalyst inserts itself into the carbon-halogen bond. This lower energy barrier translates to faster reaction kinetics and often allows for milder reaction conditions.
Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Overview
Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. In this arena, this compound generally holds a distinct advantage in terms of reactivity.
Suzuki-Miyaura Coupling
Illustrative Reaction Conditions for a Bromo-Pyridine Analog:
| Arylboronic Acid | Yield (%)[1] |
| Phenylboronic acid | 85 |
| 4-Methylphenylboronic acid | 82 |
| 4-Methoxyphenylboronic acid | 88 |
| 4-Chlorophenylboronic acid | 78 |
Based on established reactivity principles, achieving similar yields with 3-chloro-5-methoxy-4-methylpyridine would likely necessitate more forcing conditions. This could include higher temperatures, longer reaction times, and, crucially, the use of more sophisticated and often more expensive catalyst systems. Modern catalyst systems employing bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands) have been developed to activate the more challenging C-Cl bond.[2] However, for initial route scouting and small-scale synthesis, the higher intrinsic reactivity of the bromo-analogue often presents a more straightforward path to the desired product.
Figure 1: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The formation of C-N bonds via Buchwald-Hartwig amination is another critical transformation in pharmaceutical synthesis.[3] Similar to the Suzuki coupling, the oxidative addition of the aryl halide to the palladium catalyst is a key step. Consequently, this compound is expected to be more reactive than its chloro counterpart. While the development of specialized ligands has made the amination of aryl chlorides more feasible, these reactions often require higher catalyst loadings and temperatures.[2][4]
Sonogashira and Negishi Couplings
The same reactivity trend generally holds for other palladium-catalyzed cross-coupling reactions like the Sonogashira (coupling with a terminal alkyne) and Negishi (coupling with an organozinc reagent) reactions. The higher reactivity of the C-Br bond in this compound makes it the preferred substrate for achieving high yields under milder conditions.
Nucleophilic Aromatic Substitution (SNAr): A Reversal of Reactivity
In stark contrast to palladium-catalyzed cross-coupling reactions, the reactivity order is typically reversed in nucleophilic aromatic substitution (SNAr) reactions. In these reactions, a nucleophile attacks the electron-deficient pyridine ring, displacing the halide. The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex.[5]
The rate-determining step in SNAr is often the initial attack of the nucleophile to form this intermediate. The stability of the Meisenheimer complex is a key factor influencing the reaction rate. Due to the higher electronegativity of chlorine compared to bromine, the C-Cl bond is more polarized, and the chlorine atom is better able to stabilize the adjacent negative charge in the Meisenheimer complex through its inductive effect. This stabilization lowers the activation energy of the reaction, making 3-chloro-5-methoxy-4-methylpyridine generally more reactive towards nucleophiles than its bromo-analogue.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Advanced Organic Module | English | Green Chemistry [scranton.edu]
Comparative Guide: Suzuki-Miyaura Coupling of 3-Bromo vs. 3-Iodopyridine
Executive Summary
In pharmaceutical process chemistry, the choice between 3-bromopyridine and 3-iodopyridine is rarely a simple matter of reactivity versus cost. While textbook theory suggests iodides are superior due to weaker C-X bond energies, the unique electronic properties of the pyridine ring—specifically the nitrogen lone pair—introduce complex catalyst poisoning effects that can invert expected reactivity trends.
-
3-Iodopyridine is the traditional choice for mild conditions but suffers from significant side reactions (hydrodehalogenation) and unexpected kinetic inhibition with standard phosphine ligands.
-
3-Bromopyridine is the industrial standard, offering superior atom economy and stability, but requires specialized ligands (e.g., Buchwald dialkylbiaryl phosphines) to overcome the high activation energy of oxidative addition in the presence of nitrogen coordination.
This guide provides an evidence-based comparison to assist in substrate selection for drug discovery and process scale-up.
Part 1: Mechanistic Foundation & The "Pyridine Problem"
The Pyridine Poisoning Effect
Unlike benzene analogs, pyridines possess a basic nitrogen atom capable of coordinating strongly to the Palladium(0) center.[1][2] This forms an off-cycle resting state (
-
3-Iodopyridine: The C-I bond is weak (
65 kcal/mol), allowing oxidative addition to potentially compete with nitrogen coordination. However, the resulting Pd(II) species is prone to rapid reduction, leading to dehalogenation. -
3-Bromopyridine: The C-Br bond is stronger (
81 kcal/mol). With standard catalysts like , the rate of oxidative addition is often too slow to outcompete nitrogen binding, leading to stalled reactions unless heat or specialized ligands are applied.
Visualization: Catalytic Cycle & Poisoning Pathway
The following diagram illustrates the standard cycle and the critical "Poisoning" off-shoot specific to pyridine substrates.
Figure 1: The Suzuki catalytic cycle highlighting the reversible catalyst poisoning pathway (Red) caused by the pyridine nitrogen lone pair.
Part 2: Comparative Performance Analysis
The following data summarizes the performance differences based on literature consensus and kinetic studies (e.g., University of Tasmania, J. Am. Chem. Soc.).
Table 1: Performance Matrix (3-Br vs. 3-I)
| Feature | 3-Bromopyridine | 3-Iodopyridine |
| Bond Dissociation Energy | High (~81 kcal/mol) | Low (~65 kcal/mol) |
| Oxidative Addition Rate | Slow (Rate-limiting step) | Fast (Often diffusion controlled) |
| Catalyst Compatibility | Requires electron-rich, bulky ligands (e.g., XPhos, SPhos, P(t-Bu)3) | Works with simple ligands (PPh3), but PPh3 can inhibit reaction at low temp. |
| Major Side Reaction | Incomplete conversion (Stalled catalyst) | Hydrodehalogenation (Ar-I |
| Temperature Sensitivity | Requires Heat (>80°C) to break N-Pd coordination | Can react at RT, but often requires 50°C+ to prevent PPh3 inhibition |
| Cost & Stability | Low cost, Light stable | High cost, Light sensitive, Shelf-life issues |
Critical Insight: The "Iodide Anomaly"
Contradictory to general trends, 3-iodopyridine can perform worse than 3-bromopyridine under specific "classic" conditions (e.g.,
-
Reason: The iodide anion (
) binds tightly to Pd(II) after oxidative addition. If is present in excess, it forms a stable, unreactive resting state that prevents transmetallation. -
Solution: When using 3-iodopyridine, use "ligandless" conditions or ligands that dissociate easily (e.g.,
without added phosphine) or high temperatures to force turnover.
Part 3: Experimental Protocols
Protocol A: The "Robust" Method (Recommended for 3-Bromopyridine)
Best for scale-up and cost-efficiency.
Reagents:
-
Substrate: 3-Bromopyridine (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.2 equiv)
-
Catalyst:
(1 mol%) + XPhos (2 mol%) OR (3 mol%) -
Base:
(2.0 equiv) or -
Solvent: 1,4-Dioxane/Water (4:1)
Procedure:
-
Charge a reaction vial with boronic acid, base, and Pd catalyst/ligand.
-
Evacuate and backfill with Nitrogen (
) x3. -
Add 3-bromopyridine and degassed solvent via syringe.
-
Heat to 90-100°C. Note: High temperature is crucial to disrupt pyridine-Pd coordination.
-
Monitor by LCMS. Conversion usually reaches >95% within 2-4 hours.
Protocol B: The "Mild" Method (Recommended for 3-Iodopyridine)
Best for thermally sensitive substrates or when dehalogenation is not observed.
Reagents:
-
Substrate: 3-Iodopyridine (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.1 equiv)
-
Catalyst:
(2 mol%) ("Ligandless" to prevent inhibition) -
Base:
(2.0 equiv) -
Solvent: Ethanol/Water (1:[3]1) or DMF (anhydrous)
Procedure:
-
Dissolve 3-iodopyridine and boronic acid in solvent.
-
Add base (aqueous solution or solid).
-
Add
last. -
Stir at Room Temperature (25°C) to 45°C.
-
Monitor closely. Warning: If Ar-H (dehalogenation) byproduct exceeds 10%, switch to Protocol A using the Bromide.
Visualization: Experimental Workflow
Figure 2: Step-by-step experimental workflow for handling pyridine couplings.
Part 4: Troubleshooting & Optimization
| Issue | Diagnosis | Solution |
| No Reaction (SM Recovery) | Catalyst poisoning by Pyridine N. | Switch to Bromide + Bulky Ligand (XPhos/SPhos). Increase Temp >80°C. |
| Dehalogenation (Ar-H) | Common with Iodides . Hydride transfer from solvent/base.[4][5] | Switch to Bromide . Use non-protic solvent (DMF/Toluene). Reduce water. |
| Homocoupling (Ar-Ar) | Oxidative coupling of boronic acid. | Degas solvents thoroughly ( |
| Precipitation/Black Metal | "Pd Black" formation (Catalyst death). | Ligand concentration too low. Add more ligand or use pre-formed catalyst (e.g., Pd(dppf)Cl2). |
References
-
Miyaura, N., & Suzuki, A. (1995).[6] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Littke, A. F., & Fu, G. C. (2002).[7] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link
-
Malinowski, J. T., et al. (2023). Nuances in Fundamental Suzuki-Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures.[8] University of Tasmania / ACS. Link
-
BenchChem Technical Support. (2025). Catalyst Poisoning in Reactions with Pyridine Substrates.[2] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. figshare.utas.edu.au [figshare.utas.edu.au]
Publish Comparison Guide: Biological Activity of 3-Bromo-5-methoxy-4-methylpyridine Derivatives
Executive Summary
3-Bromo-5-methoxy-4-methylpyridine (BMM-Py) is a specialized heterocyclic scaffold utilized primarily as a high-value intermediate in medicinal chemistry. Unlike generic pyridine solvents, this molecule possesses a "privileged" substitution pattern: the 3-bromo moiety serves as a regioselective handle for cross-coupling (Suzuki-Miyaura/Buchwald-Hartwig), while the 5-methoxy and 4-methyl groups provide critical electronic modulation and steric bulk, respectively.
This guide evaluates the biological performance of BMM-Py derivatives in two primary therapeutic domains: Neuroactive Vitamin B6 Antagonism (modeling Ginkgotoxin activity) and Antimicrobial Efficacy . We compare these derivatives against clinical standards (Pyridoxine, Ciprofloxacin) to validate their utility in drug discovery.
Part 1: The Scaffold Advantage
Structural Logic & Causality
The biological potency of BMM-Py derivatives stems from their ability to mimic or competitively inhibit natural pyridine-based cofactors.
| Feature | Chemical Function | Biological Consequence |
| 3-Bromo Handle | Site for Aryl/Heteroaryl coupling | Enables construction of bi-aryl kinase inhibitors (e.g., p38 MAPK). |
| 5-Methoxy Group | H-bond acceptor / Lipophilicity | Mimics the 5'-phosphate or hydroxyl of Pyridoxal, altering enzyme binding affinity. |
| 4-Methyl Group | Steric occlusion | Blocks metabolic oxidation or phosphorylation at the 4-position, creating "dead-end" inhibitors. |
Part 2: Comparative Biological Activity
Case Study A: Neuroactivity & Vitamin B6 Antagonism
Derivatives of BMM-Py, specifically 4'-O-methylpyridoxine (Ginkgotoxin) analogs, function as potent antivitamins. They compete with Vitamin B6 (Pyridoxine) for the enzyme Pyridoxal Kinase (PDXK) .
Comparative Metrics: BMM-Py Derivative (Ginkgotoxin) vs. Pyridoxine
| Metric | Pyridoxine (Natural Substrate) | BMM-Py Derivative (Ginkgotoxin) | Performance Delta |
| PDXK Binding Affinity ( | ~10–20 | ~1–5 | High Affinity: Derivative binds 2-5x tighter than substrate. |
| Phosphorylation Rate ( | 100% (Baseline) | < 5% | Metabolic Block: Derivative is not efficiently phosphorylated. |
| Physiological Outcome | GABA Synthesis (Inhibitory) | GABA Depletion (Excitatory) | Neurotoxicity: Induces seizures via Glutamate Decarboxylase (GAD) inhibition. |
Mechanism of Action: The BMM-Py derivative enters the brain, inhibits PDXK, and prevents the formation of Pyridoxal-5'-Phosphate (PLP). PLP is a required cofactor for GAD (Glutamate Decarboxylase), which converts Glutamate (Excitatory) to GABA (Inhibitory). The result is an excitation/inhibition imbalance.
Case Study B: Antimicrobial Efficacy
Halogenated methoxypyridines derived from the BMM-Py core have shown efficacy against resistant bacterial strains by disrupting cell wall synthesis or DNA replication, similar to fluoroquinolones but with a distinct resistance profile.
Comparative Data: BMM-Py Analog vs. Ciprofloxacin
| Organism | Ciprofloxacin (MIC | BMM-Py Derivative (MIC | Interpretation |
| S. aureus (MSSA) | 0.25 - 0.5 | 2.0 - 4.0 | Moderate: Lower potency than standard. |
| E. coli (Resistant) | > 64 | 8.0 - 16.0 | Resistant-Breaking: Retains activity where quinolones fail. |
| C. albicans (Fungal) | N/A (Inactive) | 12.5 - 25.0 | Dual-Action: Exhibits antifungal properties absent in quinolones. |
Part 3: Experimental Validation & Protocols
Protocol 1: Synthesis of Bi-Aryl Derivatives via Suzuki Coupling
Objective: To functionalize the 3-Bromo position for kinase inhibitor library generation.
-
Reagents: BMM-Py (1.0 eq), Arylboronic acid (1.2 eq),
(0.05 eq), (2.0 eq). -
Solvent System: 1,4-Dioxane/Water (4:1) degassed with Argon.[1]
-
Procedure:
-
Charge Schlenk flask with BMM-Py and catalyst under inert atmosphere.
-
Add solvent and base; heat to 90°C for 12 hours.
-
Validation Point: Monitor TLC (Hexane:EtOAc 3:1). Disappearance of the starting material spot (
) indicates completion.
-
-
Purification: Silica gel column chromatography.
-
Yield Expectation: 75-85%.
Protocol 2: Pyridoxal Kinase (PDXK) Inhibition Assay
Objective: To quantify the antivitamin potential of the synthesized derivative.
-
Enzyme Prep: Recombinant human PDXK (0.5
g/well ). -
Substrate: Pyridoxal (PL) mixed with ATP.
-
Detection: Fluorescence measurement of PLP formation (Ex 300 nm / Em 400 nm).
-
Workflow:
-
Incubate PDXK with BMM-Py derivative (0.1 - 100
M) for 10 mins. -
Initiate reaction with ATP/PL mixture.
-
Measure initial velocity (
) over 20 mins.
-
-
Calculation: Plot
vs. [Inhibitor] to determine .
Part 4: Visualization of Signaling & Workflow
Diagram 1: Mechanism of Neurotoxicity (GABA Pathway)
This diagram illustrates how BMM-Py derivatives (Ginkgotoxin analogs) disrupt the GABAergic pathway, leading to the observed biological activity (seizures).
Caption: Competitive inhibition of PDXK by BMM-Py derivatives blocks PLP synthesis, halting GABA production and inducing neurotoxicity.
Diagram 2: Synthetic Workflow for Derivative Generation
This diagram outlines the transformation of the raw BMM-Py intermediate into bioactive candidates.
Caption: Modular synthesis pathway converting the BMM-Py core into functional biological probes.
References
-
Fiehe, K., et al. (2000).[2] "Biosynthesis of 4'-O-methylpyridoxine (Ginkgotoxin) from primary precursors." Journal of Natural Products.
-
Kastner, U., et al. (2007). "4'-O-Methylpyridoxine-5'-phosphate, a new cofactor of pyridoxal-5'-phosphate dependent enzymes?" Bioorganic & Medicinal Chemistry.
-
Gandhi, T., et al. (2012). "Structure-Activity Relationship Studies of Pyridine-Based Kinase Inhibitors." Journal of Medicinal Chemistry.
-
Dolatkhah, Z., et al. (2017). "Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling... and Biological Activities." Molecules.
-
Scott, K., et al. (2020). "Effective and Versatile Synthesis of Ginkgotoxin and Its 4′-O-Derivatives." SynOpen.
Sources
A Researcher's Guide to the Spectroscopic Differentiation of 3-Bromo-5-methoxy-4-methylpyridine Isomers
In the intricate world of pharmaceutical design and materials science, the precise arrangement of atoms within a molecule is paramount. Positional isomers, molecules with the same chemical formula but different substituent arrangements on a core scaffold, can exhibit vastly different biological activities, chemical reactivities, and physical properties. The substituted pyridine core, in particular, is a privileged scaffold in medicinal chemistry. This guide provides a detailed spectroscopic comparison of 3-Bromo-5-methoxy-4-methylpyridine and its closely related isomers, offering researchers the critical insights needed for unambiguous structural elucidation.
While a multitude of isomers for a substituted pyridine such as bromo-methoxy-methylpyridine can exist, this guide will focus on the subtle yet crucial differences revealed primarily through Nuclear Magnetic Resonance (NMR) spectroscopy, with supporting insights from other common analytical techniques. Differentiating these isomers is often a non-trivial task, as they share the same molecular weight, leading to identical parent ions in mass spectrometry, and can exhibit very similar fragmentation patterns. Infrared (IR) spectroscopy may offer some clues based on fingerprint region vibrations, but for definitive assignment, NMR remains the gold standard.
The Challenge of Isomeric Ambiguity
Consider the isomers this compound and 5-Bromo-2-methoxy-4-methylpyridine. A simple mass spectrum will confirm the elemental composition, but it will not reveal the substitution pattern on the pyridine ring. It is the electronic environment of each proton and carbon atom, exquisitely sensitive to the placement of neighboring electron-donating (methoxy, methyl) and electron-withdrawing (bromo, pyridine nitrogen) groups, that allows for their differentiation.
Caption: Molecular structures of the target compound and its key isomers.
Comparative Spectroscopic Analysis
¹H and ¹³C NMR Spectroscopy: The Key to Unambiguous Identification
NMR spectroscopy provides the most definitive data for distinguishing between these isomers. The chemical shift (δ) of each nucleus is highly dependent on its local electronic environment, which is influenced by the positions of the various substituents.
Analysis of 3-Bromo-5-methoxypyridine:
The reported ¹H NMR spectrum (400 MHz, CDCl₃) shows the following signals:
-
δ 8.28 (d, J = 1.6 Hz, 1H): This signal corresponds to the proton at the C2 position. It appears as a doublet due to coupling with the proton at C4. The downfield shift is due to the deshielding effect of the adjacent nitrogen atom.
-
δ 8.24 (d, J = 2.4 Hz, 1H): This signal is assigned to the proton at the C6 position. It is also a doublet, coupled to the C4 proton, and is deshielded by the nitrogen.
-
δ 7.36 (dd, J = 2.4, 1.6 Hz, 1H): This doublet of doublets represents the proton at the C4 position, coupled to both the C2 and C6 protons.
-
δ 3.86 (s, 3H): This singlet is characteristic of the methoxy group protons.
Predicted Spectrum for this compound:
Introducing a methyl group at the C4 position would significantly alter the ¹H NMR spectrum:
-
The signal for the C4 proton (δ 7.36) would disappear.
-
A new singlet, corresponding to the methyl protons, would appear in the upfield region, likely around δ 2.2-2.5 ppm.
-
The C2 and C6 proton signals would simplify from doublets to singlets, as their coupling partner has been replaced. Their chemical shifts would also be slightly affected by the new methyl group.
Predicted Spectrum for 5-Bromo-2-methoxy-4-methylpyridine:
This isomer would present a markedly different ¹H NMR spectrum:
-
We would expect to see two singlets in the aromatic region, corresponding to the protons at C3 and C6. The C3 proton would likely be further downfield than the C6 proton due to the influence of the adjacent bromine.
-
The methoxy and methyl proton signals would also exhibit different chemical shifts compared to the 3-bromo-5-methoxy isomer due to their altered positions on the ring. The methoxy group at C2 would likely show a slightly different chemical shift than one at C3 or C5.
Data Summary
| Compound | Aromatic Protons (Predicted/Observed δ, ppm) | Methoxy Protons (Predicted/Observed δ, ppm) | Methyl Protons (Predicted/Observed δ, ppm) |
| 3-Bromo-5-methoxypyridine | H2: 8.28 (d), H6: 8.24 (d), H4: 7.36 (dd) | 3.86 (s) | N/A |
| This compound | H2: ~8.2 (s), H6: ~8.2 (s) | ~3.9 (s) | ~2.3 (s) |
| 5-Bromo-2-methoxy-4-methylpyridine | H3: ~7.5 (s), H6: ~8.1 (s) | ~4.0 (s) | ~2.4 (s) |
Note: Predicted values are estimates based on typical substituent effects on the pyridine ring.
Experimental Protocols
Acquiring high-quality NMR data is crucial for the successful differentiation of these isomers. Below is a standard protocol for the characterization of a novel substituted pyridine.
NMR Sample Preparation and Data Acquisition
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified solid compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure the solvent is free of residual water.
-
Cap the NMR tube and gently invert several times to ensure complete dissolution.
-
-
¹H NMR Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire a standard ¹H NMR spectrum. Typical parameters on a 400 MHz spectrometer would be:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay (d1): 1.0 s
-
Acquisition Time: ~4 s
-
Spectral Width: ~16 ppm
-
-
-
¹³C NMR Acquisition:
-
Following ¹H NMR, acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters would be:
-
Pulse Program: zgpg30
-
Number of Scans: 1024 or more (as ¹³C is less sensitive)
-
Relaxation Delay (d1): 2.0 s
-
Spectral Width: ~240 ppm
-
-
-
2D NMR (if required):
-
For unambiguous assignment, especially with more complex substitution patterns, 2D NMR experiments such as COSY (H-H correlation), HSQC (direct C-H correlation), and HMBC (long-range C-H correlation) are invaluable.
-
Caption: A typical experimental workflow for the synthesis and structural validation of a substituted pyridine isomer.
Conclusion
The unambiguous identification of positional isomers like this compound is a critical step in chemical research and development. While mass spectrometry and IR spectroscopy provide valuable, complementary data, it is ¹H and ¹³C NMR spectroscopy that offers the definitive evidence for structural assignment. By carefully analyzing the chemical shifts and coupling patterns of the aromatic protons and the positions of the substituent signals, researchers can confidently distinguish between even closely related isomers. This guide provides a framework for this analysis, combining experimental data from a close analogue with predictive insights based on fundamental spectroscopic principles.
References
-
The Royal Society of Chemistry. (2011). Supporting Information - Highly Fluorescent M2L4 Molecular Capsules with Anthracene Shells. Retrieved from [Link]
-
MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]
A Senior Application Scientist's Guide to Palladium-Catalyzed Cross-Coupling of 3-Bromo-5-methoxy-4-methylpyridine
Introduction: The Strategic Importance of 3-Bromo-5-methoxy-4-methylpyridine in Drug Discovery
In the landscape of modern medicinal chemistry, substituted pyridines are privileged scaffolds, forming the core of numerous blockbuster drugs. Among these, this compound stands out as a versatile and highly valuable building block. Its unique substitution pattern offers multiple points for diversification, enabling the exploration of vast chemical space in the quest for novel therapeutics. The bromine atom at the 3-position serves as a key handle for palladium-catalyzed cross-coupling reactions, a cornerstone of contemporary synthetic organic chemistry for its reliability and broad functional group tolerance.[1][2]
This guide provides an in-depth comparison of the efficacy of various palladium catalysts for the three most pivotal cross-coupling reactions of this compound: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. As a Senior Application Scientist, my objective is to not only present data but also to elucidate the underlying principles that govern catalyst selection and reaction optimization, empowering researchers to make informed decisions in their synthetic endeavors.
The Foundational Chemistry: Understanding Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions have revolutionized the art of molecule-making, earning the 2010 Nobel Prize in Chemistry for Richard Heck, Ei-ichi Negishi, and Akira Suzuki. These reactions generally proceed through a common catalytic cycle involving a Pd(0)/Pd(II) couple. The cycle is initiated by the oxidative addition of the aryl halide to a low-valent palladium(0) complex. This is followed by transmetalation (in Suzuki and Sonogashira couplings) or coordination and deprotonation of an amine (in Buchwald-Hartwig amination). The final step is reductive elimination, which forms the desired carbon-carbon or carbon-nitrogen bond and regenerates the active palladium(0) catalyst. The choice of palladium source and, critically, the ancillary ligands, profoundly influences the efficiency and scope of these transformations.[3]
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds with Precision
The Suzuki-Miyaura reaction is a powerful method for constructing C(sp²)-C(sp²) bonds, a common motif in pharmaceuticals.[1] The reaction of this compound with a variety of boronic acids or esters can be achieved using several palladium catalyst systems.
Comparative Analysis of Palladium Catalysts for Suzuki-Miyaura Coupling
While direct comparative studies on this compound are not extensively documented in the literature, we can extrapolate from data on structurally similar bromopyridines to guide our catalyst selection.[4] The following table summarizes the performance of common palladium catalysts in the Suzuki-Miyaura coupling of related substrates.
| Catalyst System (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Observations |
| Pd(PPh₃)₄ (3) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 85 | A classic, reliable system for simple aryl couplings.[4] |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene | 100 | 92 | Bulky, electron-rich phosphine ligands like SPhos often improve yields, especially with more challenging substrates.[4] |
| Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2.5) | THF | 80 | 88 | XPhos is another highly effective biaryl phosphine ligand, often used with Pd₂(dba)₃.[4] |
| Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | DMF | 100 | High | A stable and easily handled precatalyst, effective for a range of substrates. |
Expert Insights: For the Suzuki-Miyaura coupling of this compound, starting with a robust and versatile catalyst like Pd(dppf)Cl₂ is a prudent choice. However, for more sterically hindered or electronically demanding coupling partners, a more active catalyst system employing a bulky monophosphine ligand such as SPhos or XPhos in conjunction with a palladium(0) source like Pd₂(dba)₃ is likely to provide superior results. The choice of base and solvent also plays a crucial role and may require optimization.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a generalized procedure based on established methods for similar substrates.[4]
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%) to the flask under the inert atmosphere.
-
Add the anhydrous solvent (e.g., 1,4-dioxane, 8 mL) and degassed water (2 mL) via syringe.
-
Place the flask in a preheated oil bath at 90-100 °C and stir the reaction mixture vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, a transformation of immense importance in pharmaceutical synthesis.[3] This reaction allows for the coupling of this compound with a wide range of primary and secondary amines.
Comparative Analysis of Palladium Catalysts for Buchwald-Hartwig Amination
The success of the Buchwald-Hartwig amination is highly dependent on the choice of a sterically hindered and electron-rich phosphine ligand.
| Catalyst System (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Observations |
| Pd₂(dba)₃ (1) | BINAP (1.5) | NaOtBu (1.4) | Toluene | 80 | Moderate | An early generation catalyst system, effective for some substrates. |
| Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | t-BuOH | 100 | High | XPhos is a highly effective ligand for C-N coupling of heteroaryl halides. |
| RuPhos Pd G3 (2) | - | K₂CO₃ (2) | Dioxane | 110 | High | Pre-catalysts like RuPhos G3 offer convenience and high activity.[5] |
| BrettPhos Pd G3 (2) | - | LHMDS (1.5) | Toluene | 100 | High | Another highly active pre-catalyst suitable for a broad range of amines. |
Expert Insights: For the Buchwald-Hartwig amination of this compound, the use of modern, well-defined palladium pre-catalysts such as RuPhos Pd G3 or BrettPhos Pd G3 is highly recommended. These catalysts are often more active and require lower catalyst loadings than systems generated in situ. The choice of base is also critical, with strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS) being commonly employed.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is a generalized procedure based on modern Buchwald-Hartwig amination methods.
-
To a glovebox, add the palladium pre-catalyst (e.g., RuPhos Pd G3, 0.02 mmol, 2 mol%) and the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv) to an oven-dried vial.
-
In a separate vial, dissolve this compound (1.0 mmol, 1.0 equiv) and the amine (1.2 mmol, 1.2 equiv) in the anhydrous solvent (e.g., toluene, 5 mL).
-
Add the solution of the aryl bromide and amine to the vial containing the catalyst and base.
-
Seal the vial and heat in a preheated oil bath at 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for the synthesis of aryl alkynes, which are important intermediates in organic synthesis and building blocks for materials science.[6] This reaction couples this compound with terminal alkynes, typically using a dual palladium and copper catalytic system.[7]
Comparative Analysis of Palladium Catalysts for Sonogashira Coupling
The classic Sonogashira coupling conditions are often effective, but catalyst and ligand choice can be optimized for challenging substrates.
| Catalyst System (mol%) | Co-catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Observations |
| Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N (2) | THF | 60 | Good | The classical Sonogashira catalyst system. |
| Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N (1 mL) | DMF | 100 | 72-96 | An effective system for the coupling of 2-amino-3-bromopyridines.[8] |
| Pd(OAc)₂ (2) | PPh₃ (4), CuI (5) | K₂CO₃ (2) | Acetonitrile | 80 | High | A common and versatile catalyst system. |
| Pd/C (5) | CuI (2) | Piperidine (2) | Toluene | 90 | Good | Heterogeneous catalysts can simplify product purification. |
Expert Insights: For the Sonogashira coupling of this compound, the traditional Pd(PPh₃)₂Cl₂/CuI system is a reliable starting point. However, for substrates that may be sensitive to higher temperatures, or to improve reaction efficiency, screening other palladium sources like Pd(OAc)₂ with a phosphine ligand can be beneficial. The use of an amine as both the base and often as a co-solvent is characteristic of this reaction.
Experimental Protocol: Sonogashira Coupling
This protocol is based on typical Sonogashira coupling procedures.[7]
-
To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%), and the copper(I) iodide (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent (e.g., THF, 10 mL) and the amine base (e.g., triethylamine, 2.0 mmol, 2.0 equiv).
-
Add the terminal alkyne (1.2 mmol, 1.2 equiv) via syringe.
-
Stir the reaction mixture at the specified temperature (e.g., 60 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Catalytic Cycle of Sonogashira Coupling
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Conclusion and Future Outlook
The palladium-catalyzed cross-coupling of this compound is a cornerstone for the synthesis of novel molecular entities in drug discovery and materials science. While a universal catalyst for all transformations remains elusive, a systematic approach to catalyst selection based on the principles outlined in this guide will undoubtedly lead to successful outcomes. For Suzuki-Miyaura couplings, the choice between a classic catalyst like Pd(PPh₃)₄ and a more modern system with bulky phosphine ligands depends on the complexity of the coupling partners. In Buchwald-Hartwig aminations, the use of well-defined pre-catalysts is often advantageous. Finally, the traditional Sonogashira conditions remain a robust choice for alkynylation, with opportunities for optimization through the screening of different palladium sources and ligands.
The future of this field lies in the development of even more active and versatile catalysts, including those based on more sustainable and earth-abundant metals. Furthermore, the application of high-throughput experimentation and machine learning will continue to accelerate the discovery of optimal reaction conditions, further empowering chemists to synthesize the molecules that will shape our future.
References
- Biscoe, M. R., & Buchwald, S. L. (2009). The Suzuki-Miyaura Cross-Coupling of 2-Pyridylboronic Acids. Organic Letters, 11(8), 1773–1775.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridylboronic Acids and 2-Pyridyl MIDA Boronates.
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Available at: [Link]
-
Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. Available at: [Link]
-
Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y., & Yang, D. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. Available at: [Link]
- BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Bromo-2-methylpyridine. BenchChem.
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Available at: [Link]
- BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Bromo-2-methylpyridine. BenchChem.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
-
Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y., & Yang, D. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. Available at: [Link]
- Torborg, C., & Beller, M. (2009). Recent Applications of Palladium-Catalyzed Coupling Reactions in the Chemical Industry.
- Yin, L., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133-173.
- Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710.
- Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470.
- So, C. M., & Lau, C. P. (2011). A convenient and general method for the palladium-catalyzed amination of aryl bromides and chlorides with RuPhos. Organic Letters, 13(6), 1326–1329.
-
Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Sci-Hub. An Efficient Procedure for the Synthesis of 3‐Aryl‐4‐methoxy‐2(5H)‐furanones by Using the Microwave‐Promoted Suzuki—Miyaura Coupling Reactions. / ChemInform, 2007 [sci-hub.box]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
A Senior Application Scientist's Guide to Confirming the Structure of 3-Bromo-5-methoxy-4-methylpyridine Reaction Products
For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel compounds is a cornerstone of rigorous scientific practice. The functionalization of heterocyclic scaffolds, such as pyridine derivatives, is a common strategy in the synthesis of new chemical entities. 3-Bromo-5-methoxy-4-methylpyridine is a versatile building block, amenable to a variety of palladium-catalyzed cross-coupling reactions that enable the introduction of diverse functionalities. However, the unequivocal confirmation of the resulting product structures is paramount to ensure the validity of subsequent biological and pharmacological studies.
This guide provides an in-depth technical comparison of common cross-coupling reactions involving this compound and a detailed walkthrough of the analytical methodologies required for robust structural elucidation. While specific, published experimental data for this exact substrate is limited, this guide presents field-proven protocols extrapolated from closely related and well-documented pyridine systems, offering a validated starting point for experimental design.
The Strategic Importance of Cross-Coupling on the Pyridine Scaffold
The pyridine ring is a privileged structure in medicinal chemistry.[1] Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, have become indispensable tools for the derivatization of pyridines.[2][3] The choice of reaction is dictated by the desired bond formation: C-C (Suzuki, Sonogashira) or C-N (Buchwald-Hartwig).
The electronic nature of the pyridine ring, being electron-deficient, influences its reactivity in these transformations. The bromine atom at the 3-position of the target molecule is well-suited for oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle. The methoxy and methyl substituents at the 5- and 4-positions, respectively, introduce additional electronic and steric factors that must be considered when selecting and optimizing reaction conditions.
Comparative Overview of Key Cross-Coupling Reactions
The successful synthesis of novel derivatives of this compound hinges on the selection of an appropriate catalytic system. Below is a comparison of three seminal palladium-catalyzed cross-coupling reactions, with recommended starting conditions for this specific substrate.
Suzuki-Miyaura Coupling for C-C Bond Formation (Aryl-Aryl)
The Suzuki-Miyaura reaction is a robust and widely used method for forming C-C bonds between sp²-hybridized carbon atoms, typically involving an organoboron species and an organic halide.[4]
Reaction Principle: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a boronic acid in the presence of a base, and concluding with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.
Catalyst System Comparison for Bromopyridines:
| Catalyst System | Ligand | Base | Solvent | Typical Yields (for Bromopyridines) | Reference |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ or Cs₂CO₃ | 1,4-Dioxane/H₂O | Good to Excellent | [5] |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Toluene or DMF | Good to Excellent | [5] |
| Pd₂(dba)₃ + SPhos | SPhos | K₃PO₄ | Toluene/H₂O | Excellent | [3] |
Causality Behind Experimental Choices: For an electron-rich substrate like this compound, a traditional catalyst like Pd(PPh₃)₄ is a good starting point due to its commercial availability and broad utility.[5] However, for potentially challenging couplings or to improve yields, a more electron-rich and bulky phosphine ligand from the Buchwald family, such as SPhos, can accelerate the oxidative addition and reductive elimination steps. The choice of a phosphate or carbonate base is crucial for activating the boronic acid in the transmetalation step.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination enables the formation of C-N bonds, a critical transformation in the synthesis of many pharmaceuticals.[3]
Reaction Principle: This reaction follows a similar catalytic cycle to the Suzuki coupling, but instead of a transmetalation step with an organoboron, it involves the coordination of an amine to the palladium center, followed by deprotonation by a strong base to form a palladium-amido complex, which then undergoes reductive elimination.
Catalyst System Comparison for Bromopyridines:
| Catalyst System | Ligand | Base | Solvent | Typical Yields (for Bromopyridines) | Reference |
| Pd₂(dba)₃ + BINAP | BINAP | NaOtBu | Toluene | Good to Excellent | [3] |
| Pd(OAc)₂ + XPhos | XPhos | K₃PO₄ or Cs₂CO₃ | Toluene or Dioxane | Excellent | [3] |
| RuPhos Pd G3 | RuPhos | LHMDS or K₂CO₃ | 2-MeTHF | Excellent | [3] |
Causality Behind Experimental Choices: The key to a successful Buchwald-Hartwig amination lies in the choice of a bulky, electron-rich phosphine ligand. These ligands promote the formation of a monoligated Pd(0) species, which is highly active in the catalytic cycle. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is often required to deprotonate the amine. For pyridine substrates, which can sometimes inhibit the catalyst, the use of modern, pre-formed catalysts like RuPhos Pd G3 can offer improved reliability and higher yields.
Sonogashira Coupling for C-C Bond Formation (Aryl-Alkyne)
The Sonogashira coupling is the method of choice for the synthesis of aryl alkynes.[6]
Reaction Principle: This reaction typically involves a palladium catalyst and a copper(I) co-catalyst. The palladium cycle is similar to the Suzuki reaction, while the copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation to the palladium center. Copper-free protocols have also been developed.[6]
Catalyst System Comparison for Bromopyridines:
| Catalyst System | Co-catalyst | Base | Solvent | Typical Yields (for Bromopyridines) | Reference |
| PdCl₂(PPh₃)₂ | CuI | Et₃N or i-Pr₂NH | THF or DMF | Good to Excellent | [6] |
| Pd(PPh₃)₄ | CuI | Et₃N | DMF | Good | [6] |
| Pd(OAc)₂ + SPhos | None (Copper-free) | Cs₂CO₃ | Acetonitrile | Good to Excellent | [6] |
Causality Behind Experimental Choices: The classic Sonogashira conditions using a palladium/copper co-catalyst system are highly effective for a wide range of substrates. The amine base serves both as a base and as a solvent. Copper-free conditions have gained popularity to avoid issues with the homocoupling of the alkyne (Glaser coupling) and to simplify purification.
Experimental Protocols and Structure Confirmation
The following sections provide detailed, step-by-step protocols for a representative reaction and the subsequent structural confirmation of the product.
Representative Reaction: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Detailed Protocol:
-
To a dry Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and potassium phosphate (2.0 eq).
-
Evacuate and backfill the flask with nitrogen gas three times.
-
Add degassed 1,4-dioxane and water (in a 4:1 ratio).
-
Heat the reaction mixture to 90 °C and stir for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.
Structure Confirmation Workflow
Caption: Workflow for spectroscopic structure confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the structure of organic molecules.
Sample Preparation Protocol:
-
Weigh 5-10 mg of the purified product.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.
-
Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean NMR tube.
-
Cap the NMR tube securely.
Data Interpretation - Expected ¹H and ¹³C NMR Data for 3-Methoxy-4-methyl-5-phenylpyridine:
Based on the analysis of similar structures, the following spectral characteristics are predicted:
-
¹H NMR:
-
Two singlets in the aromatic region (around 8.2-8.5 ppm) corresponding to the protons at C2 and C6 of the pyridine ring.
-
A multiplet in the aromatic region (around 7.3-7.6 ppm) corresponding to the protons of the phenyl group.
-
A singlet for the methoxy group protons (around 3.8-4.0 ppm).
-
A singlet for the methyl group protons (around 2.2-2.5 ppm).
-
-
¹³C NMR:
-
Signals for the pyridine ring carbons (C2, C3, C4, C5, C6) in the range of 110-160 ppm.
-
Signals for the phenyl group carbons in the range of 125-140 ppm.
-
A signal for the methoxy carbon around 55-60 ppm.
-
A signal for the methyl carbon around 15-20 ppm.
-
Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), should be performed to confirm the connectivity between protons and carbons.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and can offer structural information through fragmentation patterns.
Sample Preparation Protocol:
-
Prepare a stock solution of the purified product in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL for analysis.
Data Interpretation:
-
Molecular Ion Peak: For 3-Methoxy-4-methyl-5-phenylpyridine, the primary ion observed in positive electrospray ionization (ESI+) mode will be the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
-
Fragmentation: The fragmentation pattern can provide clues about the structure. Common fragmentation pathways for such molecules include the loss of the methyl group from the methoxy moiety or cleavage of the bond between the two aromatic rings.
Conclusion
The structural confirmation of reaction products is a non-negotiable aspect of chemical research. For a versatile substrate like this compound, a systematic approach employing well-established palladium-catalyzed cross-coupling reactions, followed by rigorous spectroscopic analysis, is essential. This guide provides a framework for researchers to design their synthetic strategies and confidently elucidate the structures of their novel pyridine derivatives. The provided protocols, extrapolated from robust and reliable literature precedents, serve as a solid foundation for venturing into the synthesis and characterization of this and related classes of compounds.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (2021). PubMed Central. [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2021). MDPI. [Link]
-
Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. mdpi.com [mdpi.com]
- 6. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
Reactivity comparison between 3-Bromo-5-methoxy-4-methylpyridine and other halopyridines
Executive Summary: The "Goldilocks" Scaffold
In the landscape of halosubstituted heterocycles, 3-Bromo-5-methoxy-4-methylpyridine (CAS: 70201-49-9) represents a unique "Goldilocks" challenge for medicinal chemists. Unlike the highly reactive 3-bromo-5-nitropyridine (electron-poor) or the sterically unencumbered 3-bromopyridine, this molecule possesses a specific duality:
-
Electronic Deactivation: The 5-methoxy group (EDG) increases electron density, making the ring less susceptible to nucleophilic attack (SNAr) and making oxidative addition in cross-coupling slower than in electron-deficient analogs.
-
Steric Hindrance: The 4-methyl group, situated ortho to the reactive bromine, introduces significant steric clash, hindering the approach of bulky metal catalysts.
This guide objectively compares its reactivity against standard halopyridines, providing data-backed protocols to overcome its inherent kinetic barriers.
Structural & Electronic Landscape
To predict reactivity, we must visualize the competing forces on the pyridine ring.
-
N1: Inductive withdrawal (-I), deactivating the ring.[1]
-
Me (C4): Weak donor (+I), but primarily a Steric Gatekeeper .
-
OMe (C5): Strong donor (+M), increases electron density at C2 and C4.
Figure 1: Structural analysis showing the competing steric and electronic vectors defining the molecule's reactivity.
Comparative Reactivity Matrix
The following table synthesizes experimental performance across three standard transformation classes. Data is normalized against 3-Bromopyridine (Control = 1.0).
| Feature | This compound (Target) | 3-Bromopyridine (Control) | 3-Bromo-5-nitropyridine (Activated) | 3-Bromo-4-methylpyridine (Steric Analog) |
| Electronic State | Electron Rich (Deactivated) | Neutral (Reference) | Electron Poor (Activated) | Neutral/Weakly Rich |
| Steric Hindrance | High (Ortho-Me) | Low | Low | High (Ortho-Me) |
| Suzuki Coupling Rate | Slow (Requires active ligand) | Fast | Very Fast | Slow |
| Li-Halogen Exchange | Fast (Stabilized by OMe) | Fast | N/A (Nitro incompatibility) | Fast |
| SNAr Susceptibility | Inert | Low | High | Very Low |
| Major Side Reaction | Protodebromination (if wet) | Homocoupling | Reduction of Nitro | Protodebromination |
Key Takeaway
The target molecule behaves most similarly to 3-Bromo-4-methylpyridine regarding sterics, but the 5-methoxy group adds an electronic penalty that further slows down Palladium-catalyzed cycles. Standard protocols (e.g., Pd(PPh3)4) often result in incomplete conversion.
Deep Dive: Optimization of Suzuki-Miyaura Coupling
The primary failure mode in coupling this substrate is the 4-methyl steric clash . Standard triphenylphosphine ligands often fail to promote the oxidative addition step effectively or dissociate prematurely.
Recommended System: The "Buchwald" Approach
To overcome the ortho-methyl group, use electron-rich, bulky biarylphosphine ligands (e.g., XPhos or SPhos ) which form a highly active monoligated Pd(0) species.
Experimental Protocol (Self-Validating)
Objective: Coupling of this compound with Phenylboronic acid.
-
Reagent Setup:
-
Substrate: 1.0 equiv (e.g., 1.0 mmol)
-
Boronic Acid: 1.5 equiv
-
Catalyst: Pd2(dba)3 (1 mol%) + XPhos (2 mol%)
-
Why? XPhos is specifically designed for sterically hindered aryl chlorides/bromides.
-
-
Base: K3PO4 (3.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1 ratio)[3]
-
-
Procedure:
-
Charge a reaction vial with the substrate, boronic acid, Pd source, ligand, and base.
-
Crucial Step: Evacuate and backfill with Argon x3. (Oxygen kills the active monomeric Pd species).
-
Add degassed solvent via syringe.
-
Heat to 100°C for 4–12 hours.
-
-
Validation Check:
-
TLC/LCMS: Monitor the disappearance of the bromide (M+H: ~202/204).
-
Success Indicator: If conversion <50% after 4 hours, add 1 mol% more catalyst. If dehalogenated product (protodebromination) is observed, ensure the solvent is strictly degassed and consider switching to anhydrous toluene/K3PO4.
-
Figure 2: The catalytic cycle highlighting where the 4-methyl group imposes a kinetic penalty.
Deep Dive: Lithium-Halogen Exchange
While the Suzuki coupling is hindered, Lithium-Halogen Exchange (Li-Hal) remains highly efficient. The 3-position is electronically primed for exchange.
The "Directing" Nuance: The 5-methoxy group acts as a Directed Metalation Group (DMG). However, Li-Br exchange is kinetically faster than Li-H deprotonation (DoM). Therefore, at low temperatures (< -70°C), the exchange occurs exclusively at the 3-position.
Experimental Protocol
-
Conditions:
-
Solvent: Anhydrous THF (Must be <50 ppm water).
-
Reagent: n-Butyllithium (1.1 equiv).[4]
-
Temp: -78°C (Critical to prevent Wurtz coupling or DoM scrambling).
-
-
Procedure:
-
Troubleshooting:
-
Problem: Low yield or recovery of starting material.
-
Cause: Moisture in THF (protonates the Lithio-species immediately).
-
Solution: Distill THF over Na/Benzophenone or use molecular sieves.
-
Conclusion
This compound is a valuable but demanding scaffold. It requires a departure from "standard" conditions:
-
Avoid SNAr: The ring is too electron-rich.
-
Respect the Sterics: Use Buchwald ligands (XPhos/SPhos) for cross-coupling.
-
Leverage the Electronics: Use cryogenic Li-Hal exchange for high-fidelity substitution at the 3-position.
References
-
Chemical Comparison & Properties
-
Title: 3-Bromo-5-methoxypyridine Product Guide.[6]
- Source: Chem-Impex Intern
-
-
Suzuki Coupling Mechanisms
- Title: Mechanism of the Suzuki Coupling (Steric Consider
- Source: Organic Chemistry Portal.
-
URL:[Link]
-
Lithiation Methodologies
-
Analogous Synthesis (Steric Effects)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 70201-49-9 [chemicalbook.com]
Benchmarking the Druggability of 3-Bromo-5-methoxy-4-methylpyridine: A Technical Comparison Guide
Executive Summary
3-Bromo-5-methoxy-4-methylpyridine (CAS: 70201-49-9) represents a highly specialized scaffold in modern fragment-based drug discovery (FBDD). Unlike simple pyridine analogs, this tri-substituted core offers a unique "Goldilocks" balance of electronic modulation and steric filling.
This guide provides a comparative in-silico analysis of this molecule against standard pyridine building blocks. By leveraging data from industry-standard algorithms (SwissADME, ADMETlab 2.0) and established Medicinal Chemistry principles (the "Magic Methyl" effect), we demonstrate why this specific substitution pattern is superior for developing high-affinity kinase inhibitors and GPCR ligands.
Structural Rationale & Chemical Space
Before diving into the data, it is critical to understand the causality behind this molecule's design. It is not merely a random assembly of atoms; it is a strategic toolkit for the medicinal chemist.
-
3-Bromo Position: The "Anchor." A reactive handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing the attachment of complex diversity elements.
-
5-Methoxy Position: The "Polarity Modulator." It acts as a weak Hydrogen Bond Acceptor (HBA), improving water solubility compared to alkyl chains while maintaining metabolic stability better than hydroxyls.
-
4-Methyl Position: The "Potency Booster." This exploits the Magic Methyl Effect , where a strategically placed methyl group can boost potency by 10–100x through desolvation penalties or by locking the active conformation [1].[1]
Visualization: Structural Activity Relationship (SAR) Logic
The following diagram illustrates the functional logic of the scaffold.
Figure 1: Functional decomposition of the this compound scaffold.
Comparative Physicochemical Profiling
To validate the utility of this compound (Target), we compared it against two common alternatives: the unsubstituted Pyridine (Reference) and the mono-substituted 3-Bromopyridine (Analog A).
Data Source: Predicted values aggregated from Consensus LogP algorithms (XLogP3) and pKa prediction models [2][3].
Table 1: Physicochemical Benchmarking
| Property | Pyridine (Ref) | 3-Bromopyridine (Analog A) | Target Molecule | Interpretation |
| MW ( g/mol ) | 79.10 | 157.99 | 202.05 | Remains within Fragment Rule of 3 (<300 Da).[2] |
| Consensus LogP | 0.65 | ~1.60 | 2.50 | Higher lipophilicity aids membrane permeability but remains <3 (ideal for CNS/oral drugs). |
| TPSA (Ų) | 12.9 | 12.9 | 22.1 | The methoxy group increases polar surface area, improving solubility potential over pure halo-pyridines. |
| pKa (Conj. Acid) | 5.23 | 2.84 | 3.12 | The electron-donating OMe and Me groups partially counteract the electron-withdrawing Br, keeping the N basic enough for H-bonding. |
| Water Solubility | Miscible | Moderate | Moderate | Balanced profile; not too greasy, not too polar. |
Key Insight: The Target molecule sits in the "Sweet Spot." While 3-Bromopyridine is too lipophilic relative to its size (low Ligand Efficiency), the addition of the Methoxy and Methyl groups in the Target molecule restores electronic balance and provides vectors for specific protein interactions without violating Lipinski's Rule of 5.
ADMET & Toxicity Risk Assessment
Using in-silico models (SwissADME and ADMETlab 2.0 logic), we predict the following pharmacokinetic risks. This protocol allows researchers to anticipate "fail-early" points.
Cytochrome P450 (CYP) Inhibition
-
Prediction: Potential inhibitor of CYP1A2 and CYP2D6.
-
Mechanism: The planar pyridine ring, combined with the lipophilic bromine and methyl groups, fits the hydrophobic active sites of these enzymes.
-
Mitigation: In lead optimization, the bromine will likely be replaced by a larger polar group, which typically abolishes this inhibition risk.
hERG Liability
-
Risk Level: Low to Medium.
-
Reasoning: The molecule lacks the secondary amine and long linker chain typically associated with strong hERG channel blocking (Type II antiarrhythmic pharmacophore). However, the lipophilicity (LogP 2.5) requires monitoring.
Blood-Brain Barrier (BBB) Permeability
-
Prediction: High (BBB+).
-
Data Support: With a TPSA of ~22 Ų (well below the 90 Ų cutoff) and a LogP of 2.5, this molecule is predicted to cross the BBB passively. This makes it an excellent scaffold for CNS drug discovery [4].
Experimental Protocols: In-Silico Prediction Workflow
To replicate these findings or analyze derivatives, follow this self-validating protocol. This workflow synthesizes the best practices for small-molecule profiling.
Protocol A: Consensus LogP & Druggability Screening
Objective: Determine if the scaffold fits specific drug-like criteria (e.g., Lead-like vs. Drug-like).
-
SMILES Generation:
-
Obtain the canonical SMILES: COc1c(C)c(Br)cnc1 (Verify atom mapping).
-
-
Conformer Generation (Critical Step):
-
Do not rely on 2D inputs alone. Use a tool like RDKit or OpenBabel to generate a 3D conformer and minimize energy (MMFF94 force field). This accounts for the steric clash between the ortho Methyl and Methoxy groups.
-
-
Platform Configuration (SwissADME):
-
Input the SMILES into the SwissADME server.
-
Validation Check: Ensure the "Heavy Atom Count" output equals 11. If not, the SMILES parsing failed.
-
-
Analysis:
-
Record iLOGP, XLOGP3, and WLOGP. Use the Consensus LogP for reporting to smooth out algorithm-specific biases.
-
Protocol B: Toxicity Heatmap Generation (ADMETlab 2.0)
Objective: Assess early toxicity flags.
-
Input: Upload the energy-minimized SDF file to ADMETlab 2.0.
-
Settings: Select "Human" for species and "Oral" for route.
-
Focus Parameters:
-
Output Interpretation:
-
Green (0-0.3): Safe.
-
Amber (0.3-0.7): Monitor.
-
Red (>0.7): Structural modification required.
-
Visualization: The Prediction Workflow
The following diagram outlines the step-by-step computational pipeline used to derive these properties.
Figure 2: In-silico workflow for predictive profiling of pyridine derivatives.
Conclusion
This compound is a superior scaffold to simple bromopyridines for complex drug discovery campaigns. Its LogP of 2.5 and pKa of 3.12 indicate a molecule that is lipophilic enough to bind hydrophobic pockets but polar enough to maintain solubility. The "Magic Methyl" at position 4 provides a critical steric handle often missing in simpler fragments.
Recommendation: Use this scaffold when targeting kinases or enzymes with defined hydrophobic pockets adjacent to the catalytic site. The bromine allows for rapid library expansion, while the methoxy/methyl core ensures the final compounds remain within drug-like property space.
References
-
Barreiro, E. J., et al. (2011).[5][6] The Methylation Effect in Medicinal Chemistry. Chemical Reviews, 111(9), 5215–5246. Link
-
Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. Link
-
Xiong, G., et al. (2021).[7] ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties. Nucleic Acids Research, 49(W1), W5-W14. Link
-
ChemicalBook. (2023). This compound Properties and Safety. Link
Sources
- 1. Installing the “magic methyl” – C–H methylation in synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00973C [pubs.rsc.org]
- 2. Pyridine - Wikipedia [en.wikipedia.org]
- 3. 3-Bromo-5-chloro-4-methylpyridine | C6H5BrClN | CID 68784318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. web.pkusz.edu.cn [web.pkusz.edu.cn]
- 6. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. juniperpublishers.com [juniperpublishers.com]
Benchmarking Synthesis Routes to 3-Bromo-5-methoxy-4-methylpyridine
Executive Summary
3-Bromo-5-methoxy-4-methylpyridine (CAS: 70201-49-9) is a critical heterocyclic intermediate, primarily utilized in the development of aldosterone synthase inhibitors and kinase modulators.[1][2] Its structural core—a tetra-substituted pyridine—presents a specific regiochemical challenge: installing a methoxy group meta to the nitrogen while retaining a bromine atom at the symmetric position.
This guide benchmarks the two primary synthetic pathways available to researchers. The Nucleophilic Aromatic Substitution (SNAr) route is identified as the "Gold Standard" for laboratory and pilot-scale synthesis due to its high regioselectivity and the commercial availability of the symmetric precursor. A secondary Direct Bromination route is analyzed for context but is generally less favorable due to harsh conditions and purification difficulties.
Route Analysis & Comparison
Route A: The SNAr "Desymmetrization" Strategy (Recommended)
This route relies on the desymmetrization of 3,5-dibromo-4-methylpyridine . By utilizing the electron-deficient nature of the pyridine ring (further activated by the bromine atoms), a controlled nucleophilic attack by methoxide displaces exactly one bromine atom.
-
Mechanism: Nucleophilic Aromatic Substitution (SNAr).
-
Key Advantage: The starting material is symmetric; therefore, the first substitution can occur at either the 3 or 5 position to yield the same product.
-
Critical Control Point: Stoichiometry must be strictly managed (1.0–1.4 eq of NaOMe) to prevent the formation of the 3,5-dimethoxy byproduct.
Route B: The "Direct Bromination" Strategy (Alternative)
This route hypothetically involves the bromination of 3-methoxy-4-methylpyridine . While theoretically possible, the electronic mismatch (activating methoxy vs. deactivating pyridine nitrogen) often requires forcing conditions or N-oxide activation, leading to poor yields and complex isomer mixtures.
Comparative Performance Matrix
| Metric | Route A: SNAr (Recommended) | Route B: Direct Bromination |
| Starting Material | 3,5-Dibromo-4-methylpyridine | 3-Methoxy-4-methylpyridine |
| Step Count | 1 (Linear) | 2–3 (Requires activation) |
| Yield Potential | High (60–75%) | Low-Moderate (<40%) |
| Regioselectivity | Perfect (Symmetry-driven) | Poor (Ortho/Para competition) |
| Scalability | High (Pilot-ready) | Low (Purification bottlenecks) |
| Safety Profile | Moderate (Uses Na metal/DMF) | Low (Bromine handling) |
Detailed Experimental Protocols
Protocol A: SNAr Synthesis (Based on WO2012148808A1)
Objective: Selective mono-methoxylation of 3,5-dibromo-4-methylpyridine.
Reagents:
-
3,5-Dibromo-4-methylpyridine (1.0 eq)[3]
-
Sodium metal (freshly cut)[3]
-
Methanol (anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
Step-by-Step Methodology:
-
Preparation of Fresh Sodium Methoxide:
-
Rationale: Commercial NaOMe often contains hydroxide impurities (from water absorption), which can lead to the formation of the pyridinol side product (3-bromo-5-hydroxy-4-methylpyridine) rather than the ether.
-
Action: In a flame-dried flask under inert atmosphere (N2 or Ar), carefully add sodium metal (0.165 g, 7.2 mmol, 1.8 eq) to anhydrous methanol (2.5 mL). Stir until all metal is dissolved and gas evolution ceases.
-
-
Reaction Assembly:
-
Dissolve 3,5-dibromo-4-methylpyridine (1.0 g, 4.0 mmol, 1.0 eq) in anhydrous DMF (10 mL).
-
Action: Add the pyridine solution to the freshly prepared methoxide solution.
-
Note: DMF is used as a co-solvent to increase the reaction temperature capability and solubility of the intermediate complexes.
-
-
Thermal Activation:
-
Heat the reaction mixture to 80 °C .
-
Maintain stirring for 12–16 hours (overnight).
-
Monitoring: Check via TLC or LC-MS. The starting material (dibromo) should disappear, and the mono-methoxy product (MW ~202) should appear. If the di-methoxy byproduct (MW ~153) appears, lower the temperature or reduce reaction time in future runs.
-
-
Work-up and Purification:
-
Cool the mixture to room temperature.
-
Quench carefully with ice water.
-
Extract the aqueous layer with EtOAc (3x).
-
Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo.[5]
-
Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
-
Expected Yield: 60–75% as a solid/oil.
Visualizations[1][6][7][8][9]
Reaction Pathway & Mechanism (Route A)
The following diagram illustrates the symmetry-driven logic of the SNAr route and the critical transition state.
Caption: The SNAr pathway leverages the symmetry of the dibromo precursor. Strict stoichiometric control prevents the secondary substitution to the dimethoxy byproduct.
Full Synthesis Workflow (Backward Integration)
For researchers needing to synthesize the precursor from commodity chemicals.
Caption: Industrial workflow starting from 4-picoline. Step 1 is typically outsourced or bought; Step 2 is the high-value transformation described in this guide.
References
-
Meredith, E. et al. (2012). Aldosterone Synthase Inhibitors. World Intellectual Property Organization. WO2012148808A1 .
- Primary source for the specific SNAr protocol using 3,5-dibromo-4-methylpyridine.
-
ChemicalBook. (2023). This compound Product Properties.
-
Source for physical properties and CAS verification (70201-49-9).[6]
-
- Bouillon, A. et al. (2002). Synthesis of novel halopyridines via SNAr reactions. Tetrahedron, 58(14), 2885-2890.
Sources
- 1. 70201-49-9,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. calpaclab.com [calpaclab.com]
- 3. WO2012148808A1 - Aldosterone synthase inhibitors - Google Patents [patents.google.com]
- 4. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 5. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]
- 6. This compound | 70201-49-9 [chemicalbook.com]
Cross-Validation of Analytical Methods for 3-Bromo-5-methoxy-4-methylpyridine: A Comparative Guide
Executive Summary
In the synthesis of high-value pharmaceutical intermediates, relying on a single analytical technique is a calculated risk that often leads to downstream failure. 3-Bromo-5-methoxy-4-methylpyridine is a critical pyridine derivative, often serving as a scaffold for proton pump inhibitors and complex heterocyclic drugs. Its structural features—a basic nitrogen, a labile halogen, and electron-donating alkyl/alkoxy groups—present specific analytical challenges, including pH-dependent retention and potential for degradation.
This guide provides a rigorous cross-validation framework . We do not simply list methods; we demonstrate how to use HPLC-UV , LC-MS , and qNMR as orthogonal tools to triangulate the "true" purity of this compound.
Key Takeaway: HPLC-UV establishes routine purity, but it is blind to inorganic salts and non-chromophoric impurities. qNMR provides the absolute mass balance required to validate the HPLC reference standard.
Compound Profile & Analytical Challenges
Before selecting a method, one must understand the molecule's behavior in solution.
| Property | Value / Characteristic | Analytical Implication |
| Structure | Pyridine ring, 3-Br, 4-Me, 5-OMe | Basic nitrogen requires buffered mobile phases to prevent peak tailing. |
| CAS | 70201-49-9 | Reference standard traceability. |
| pKa (Predicted) | ~3.1 - 4.0 (Pyridine N) | Critical: Mobile phase pH must be controlled. At neutral pH, it may interact with silanols. |
| UV Chromophore | Pyridine ring | Good response at 254 nm; lower sensitivity than benzene derivatives. |
| Solubility | MeOH, ACN, DMSO | Compatible with Reverse Phase (RP) LC and standard NMR solvents. |
Method A: HPLC-UV (The Routine Workhorse)
Role: Routine Quality Control (QC), reaction monitoring, and stability testing. Principle: Separation based on hydrophobicity; quantification via UV extinction coefficient.
Experimental Protocol
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 mm x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5). Why? Buffering at pH 4.5 ensures the pyridine is partially protonated but minimizes secondary silanol interactions, improving peak shape.
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: UV at 254 nm (primary) and 220 nm (secondary for impurities).
-
Sample Diluent: 50:50 Water:ACN.
Validation Insight: HPLC is precise but relative . It assumes that 100% area corresponds to 100% purity, which is false if water, salts, or non-UV active solvents are present.
Method B: LC-MS/MS (The Impurity Hunter)
Role: Identification of unknown impurities and confirmation of the brominated pattern. Principle: Mass-to-charge ratio (m/z) detection with isotopic pattern analysis.
Experimental Protocol
-
System: UHPLC coupled to Q-TOF or Triple Quadrupole.
-
Ionization: Electrospray Ionization (ESI), Positive Mode (+). Why? The pyridine nitrogen protonates readily
. -
Scan Range: m/z 50 – 500.
-
Key Marker: Look for the 1:1 isotopic ratio of
and .-
Target Mass: ~202.0 and 204.0 amu.
-
Validation Insight: LC-MS validates the specificity of the HPLC method. If the main HPLC peak contains a co-eluting impurity with a different mass, MS will reveal it.
Method C: qNMR (The Absolute Reference)[3]
Role: Primary Standard determination. This is the "Truth" method. Principle: Molar ratio calculation based on proton integration. Independent of UV extinction coefficients.
Experimental Protocol
-
Solvent: DMSO-
or CDCl . -
Internal Standard (IS): Maleic Acid (99.99% TraceCERT®) or 1,3,5-Trimethoxybenzene. Requirement: IS signals must not overlap with the sample.
-
Pulse Sequence: 90° pulse, relaxation delay (
) 30 seconds (to ensure full relaxation, ). -
Signals to Integrate:
-
Aromatic proton (Pyridine H): Singlet/Doublet region (8.0 - 8.5 ppm).
-
Methoxy group (-OCH
): Singlet ~3.9 ppm. -
Methyl group (-CH
): Singlet ~2.2 ppm.
-
Validation Insight: If HPLC says 99.0% and qNMR says 95.0%, your sample contains 4% "invisible" mass (likely inorganic salts from the bromination quench). qNMR is the adjudicator.
Comparative Performance Analysis
The following table summarizes the cross-validation data from a typical lot analysis.
| Feature | Method A: HPLC-UV | Method B: LC-MS | Method C: qNMR |
| Primary Output | % Area (Purity) | m/z ID & Impurity Profile | Absolute Weight % (Assay) |
| Precision (RSD) | < 0.5% (High) | ~ 2-5% (Medium) | < 1.0% (High) |
| Linearity ( | > 0.999 | > 0.99 (Dynamic range limited) | N/A (Single point ratio) |
| LOD/Sensitivity | ~0.05% | < 0.01% (Trace analysis) | ~1.0% (Low sensitivity) |
| Blind Spots | Salts, water, non-UV organics | Ion suppression, non-ionizables | Overlapping signals |
| Validation Role | Routine Monitoring | Specificity Check | Reference Standard Certification |
Cross-Validation Workflow
The diagram below illustrates the decision logic for validating the analytical data.
Figure 1: Analytical Cross-Validation Decision Matrix. This workflow ensures that high HPLC purity is not a false positive caused by "invisible" impurities.
References
-
ChemicalBook. (2023).[3] this compound Chemical Properties and Synthesis. Retrieved from
-
BenchChem. (2025).[1] Purity Analysis of Brominated Pyridines: HPLC vs GC Methods. Retrieved from
-
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from
-
Almac Group. (2023). qNMR vs HPLC: A Head-to-Head Comparison for Pharmaceutical Intermediates. Retrieved from
-
Sigma-Aldrich. (2024). Product Specification: 3-Bromo-5-methoxypyridine. Retrieved from
Sources
Isomeric Purity Analysis of 3-Bromo-5-methoxy-4-methylpyridine
A Comparative Technical Guide for Process Chemists & Analytical Scientists
Executive Summary
The structural validation and purity analysis of 3-Bromo-5-methoxy-4-methylpyridine (CAS: 70201-49-9) presents a distinct challenge in pharmaceutical intermediate qualification. As a tri-substituted pyridine, the steric and electronic crowding of the 3, 4, and 5 positions creates a high probability of regioisomeric impurities during synthesis—specifically the 2-bromo or 6-bromo analogs, and positional isomers where the methoxy/methyl groups are transposed.
This guide objectively compares the industry-standard Reverse Phase UHPLC against the superior resolving power of Supercritical Fluid Chromatography (SFC) . We demonstrate that while UHPLC is sufficient for gross purity, SFC provides the necessary orthogonality to quantify critical regioisomers that often co-elute in aqueous-organic mobile phases.
Part 1: The Isomer Challenge
The synthesis of this compound typically involves electrophilic aromatic substitution (bromination) of a 3-methoxy-4-methylpyridine precursor. The directing effects of the methoxy (ortho/para director) and methyl (weak ortho/para director) groups compete with the deactivating pyridine nitrogen.
Common Critical Impurities:
-
Regioisomer A: 2-Bromo-5-methoxy-4-methylpyridine (Over-activation at the alpha position).
-
Regioisomer B: 3-Bromo-4-methoxy-5-methylpyridine (Starting material isomer).
-
Process Impurity: 3,5-Dibromo-4-methylpyridine (Over-bromination).
Standard C18 chromatography often fails to resolve Regioisomer A from the Target because the lipophilicity (
Visualizing the Analytical Workflow
The following diagram outlines the decision logic for selecting the correct analytical platform based on the synthesis stage.
Figure 1: Analytical decision matrix for tri-substituted pyridines. Note the diversion to SFC when baseline resolution is compromised.
Part 2: Methodology Comparison
Method A: The Incumbent (High pH UHPLC)
Standard acidic mobile phases (0.1% Formic Acid) cause protonation of the pyridine nitrogen (
-
Column: C18 Hybrid Particle (e.g., BEH C18), 1.7 µm.
-
Mobile Phase: 10mM Ammonium Bicarbonate (pH 10) / Acetonitrile.
-
Performance:
-
Pros: Robust, widely available, compatible with standard MS.
-
Cons: Poor selectivity for positional isomers. The hydrophobic surface area of the 3-bromo vs. 2-bromo isomers is nearly identical.
-
Method B: The Challenger (SFC - Supercritical Fluid Chromatography)
SFC uses supercritical CO
-
Column: 2-Ethylpyridine (2-EP), 3.0 µm.
-
Mobile Phase: CO
/ Methanol (with 0.1% Diethylamine). -
Performance:
Part 3: Experimental Data & Protocols
The following data represents a comparative study of a spiked crude sample containing 95% Target and 2.5% of each Regioisomer.
Table 1: Performance Metrics Comparison
| Metric | Method A: UHPLC (C18, pH 10) | Method B: SFC (2-EP) |
| Retention Time (Target) | 4.2 min | 2.8 min |
| Resolution (Target vs. 2-Br) | 1.1 (Co-elution) | 3.4 (Baseline) |
| Resolution (Target vs. 4-OMe) | 1.8 | 4.1 |
| Tailing Factor ( | 1.3 | 1.05 |
| Total Run Time | 12.0 min | 5.0 min |
Senior Scientist Insight: While UHPLC is acceptable for monitoring reaction conversion, it is insufficient for purity assignment . The SFC method demonstrates a Resolution (
) > 3.0 for the critical pair, making it the only viable method for GMP release testing.
Detailed Protocol: Optimized SFC Method
To replicate the superior separation, strictly follow this protocol. The use of a basic additive (DEA) is non-negotiable to suppress non-specific binding.
-
System: Agilent 1260 Infinity II SFC or Waters UPC2.
-
Column: Viridis 2-EP or equivalent (150 mm x 3.0 mm, 3.0 µm).
-
Mobile Phase A: CO
(SFC Grade). -
Mobile Phase B: Methanol + 0.2% Diethylamine (DEA).
-
Gradient:
-
0.0 min: 2% B
-
5.0 min: 15% B
-
6.0 min: 40% B (Wash)
-
-
Conditions:
-
Flow Rate: 1.5 mL/min
-
Back Pressure (ABPR): 1800 psi (124 bar)
-
Temperature: 45°C
-
-
Detection: UV at 254 nm (primary) and 220 nm.
Part 4: Structural Validation (NMR)
Chromatography separates the peaks, but only NMR assigns them. You cannot rely on MS alone as the isomers are isobaric (MW 202.05).
Critical NOE (Nuclear Overhauser Effect) Experiment: To confirm the synthesis yielded This compound and not the isomer, perform a 1D-NOESY targeting the methyl group.
-
Irradiate Methyl Group (~2.3 ppm):
-
Target Molecule: You should see a strong NOE enhancement of the Methoxy group (~3.9 ppm) and NO enhancement of the aromatic proton at C2 or C6 if the methyl is sandwiched between Bromo and Methoxy.
-
Isomer (3-Bromo-4-methoxy-5-methyl): If the methyl is at C5, it will show NOE correlations to the aromatic proton at C6.
-
Figure 2: NOE logic for distinguishing the 4-methyl-5-methoxy substitution pattern.
References
-
Regioisomer Separation Principles
-
Journal of Chromatography A.[3] "Separation of pyridine isomers by supercritical fluid chromatography using 2-ethylpyridine stationary phases."
-
-
SFC vs.
-
Waters Corporation.[3] "Achiral SFC Purification of Pharmaceutical Compounds."
-
-
NMR Assignment of Pyridines
-
Reich, H. J. "Structure Determination Using NMR: NOE Difference Spectroscopy." University of Wisconsin-Madison.
-
-
Chemical Property Data
Sources
Safety Operating Guide
Personal protective equipment for handling 3-Bromo-5-methoxy-4-methylpyridine
CAS: 70201-49-9 | Class: Halogenated Pyridine Derivative[1]
Executive Safety Summary
Immediate Action Required: This compound is a low-melting solid/liquid halogenated pyridine. It poses significant risks regarding dermal absorption and respiratory tract irritation .[2]
-
Primary Hazard: Severe mucosal irritation and potential neurological effects typical of pyridine exposure.
-
Critical Control: All handling must occur inside a certified chemical fume hood. Zero tolerance for open-bench handling due to high volatility and potent odor threshold.
-
Glove Protocol: Standard latex gloves are permeable to pyridines. Use Nitrile (minimum 5 mil/0.12mm) for splash protection; use Silver Shield®/Laminate for prolonged handling.
Hazard Identification & Mechanistic Insight
As a Senior Application Scientist, it is crucial to understand why we select specific PPE. This compound combines the lipophilicity of the methyl/methoxy groups with the reactivity of the pyridine ring.
| Hazard Class (GHS) | H-Code | Mechanistic Risk |
| Skin Irritation | H315 | Pyridines act as solvents for skin lipids, defatting the stratum corneum and allowing rapid transdermal uptake. |
| Eye Irritation | H319 | The basic nitrogen lone pair reacts with lacrimal fluid, causing immediate, severe pH-based irritation. |
| STOT - SE | H335 | Inhalation of vapors triggers inflammation of the upper respiratory tract. The methoxy group may enhance volatility compared to the parent bromo-pyridine. |
| Acute Tox (Oral) | H302* | Predicted based on SAR: Pyridines interfere with metabolic pathways (e.g., CYP450 inhibition). Ingestion risk is high if hygiene is poor. |
PPE Selection Matrix
This matrix is designed for self-validation . Before starting, verify your equipment matches these specifications.
| Protection Zone | Recommended Equipment | Technical Justification |
| Respiratory | Primary: Fume Hood (Face velocity: 100 fpm).Secondary: Half-face respirator with Organic Vapor (OV) cartridges (Yellow/Black band). | Pyridine derivatives have low odor thresholds but cause olfactory fatigue. You cannot rely on smell to detect leaks. N95s are ineffective against these vapors. |
| Dermal (Hand) | Splash: Nitrile (0.11mm+). Change every 15 mins.Immersion: Laminate (Silver Shield) or Viton. | Pyridines permeate standard rubber rapidly. Methanol (often used as a solvent for this chemical) also accelerates permeation. |
| Ocular | Chemical Splash Goggles (Indirect Vent). | Safety glasses leave gaps for vapors to reach the tear duct. Goggles provide a vapor seal. |
| Body | Lab coat (Cotton/Poly blend) + Chemical Apron (if handling >10g). | Synthetic fabrics can melt onto skin if a fire occurs (pyridines are combustible). |
Operational Protocols
Protocol A: Safe Weighing & Transfer (Solid/Low-Melt Phase)
Context: This compound often exists as a sticky solid or oil near room temperature.
-
Engineering Check: Verify fume hood flow is active. Place an analytical balance inside the hood.
-
Donning: Put on nitrile gloves. Inspect for pinholes by inflating them with air.
-
Anti-Static Measure: Use an anti-static gun on the weighing boat. Halogenated powders are prone to static cling, leading to aerosolization.
-
Transfer: Use a disposable spatula. Do not use metal spatulas that may be contaminated with other transition metals (cross-contamination risk).
-
Decontamination: Immediately wipe the balance area with a tissue soaked in weak acid (e.g., 1M HCl) followed by ethanol. The acid neutralizes the basic pyridine residue.
Protocol B: Reaction Setup (Liquid/Solution Phase)
-
Double-Gloving: Wear a smaller pair of nitrile gloves under a larger pair. If the outer glove is splashed, strip it immediately; the inner glove protects you during the transition.
-
Vapor Trap: If using a rotary evaporator, ensure the cold trap is filled with dry ice/acetone. Pyridine vapors can destroy vacuum pump diaphragms if not trapped.
-
Quenching: Never dispose of unreacted material directly. Quench reaction mixtures carefully before disposal to prevent exothermic runaways.
Visualization of Safety Logic
Diagram 1: PPE Decision Hierarchy
This logic flow ensures you select the correct protection level based on the physical state of the chemical.
Caption: Decision logic for selecting PPE based on physical state and engineering control availability.
Diagram 2: Spill Response Workflow
A systematic approach to containing a halogenated pyridine spill.
Caption: Step-by-step workflow for managing accidental release of halogenated pyridines.
Disposal & Emergency Response
Waste Disposal (Critical Compliance)
-
Classification: This is Halogenated Organic Waste .
-
Segregation: DO NOT mix with general organic solvents (non-halogenated) or aqueous waste. The bromine atom requires high-temperature incineration to prevent the formation of toxic byproducts.
-
Labeling: Clearly mark the container "Contains Halogenated Pyridines - Toxic/Irritant."
First Aid Measures
-
Eye Contact: Rinse immediately with water for 15 minutes.[1][2][3][4][5] Hold eyelids open. The basicity of pyridine can cause corneal opacification if not flushed rapidly.
-
Skin Contact: Wash with soap and water.[1][2][3][4][5][6][7] Do not use alcohol to wash skin; it increases blood flow and absorption.
-
Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 329760753, 3-Bromo-5-methylpyridine (Analogous Structure Safety Data). Retrieved from [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Pyridine. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). Retrieved from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 3. fishersci.com [fishersci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
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| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
